5-Methyl-2-(trifluoromethyl)benzoic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-methyl-2-(trifluoromethyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3O2/c1-5-2-3-7(9(10,11)12)6(4-5)8(13)14/h2-4H,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYEMDMKMHBXYPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(F)(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60557348 | |
| Record name | 5-Methyl-2-(trifluoromethyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60557348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
120985-68-4 | |
| Record name | 5-Methyl-2-(trifluoromethyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60557348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
5-Methyl-2-(trifluoromethyl)benzoic Acid: A Technical Guide for Researchers
CAS Number: 120985-68-4
This technical guide provides an in-depth overview of 5-Methyl-2-(trifluoromethyl)benzoic acid, a key intermediate in pharmaceutical and agrochemical research. The document is intended for researchers, scientists, and drug development professionals, offering comprehensive data on its chemical properties, synthesis, spectral analysis, and potential applications.
Chemical and Physical Properties
This compound is a white crystalline solid.[1] The incorporation of a trifluoromethyl group significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability, making it a valuable building block in medicinal chemistry.[2][3] These properties can enhance a drug candidate's ability to cross cell membranes and prolong its therapeutic action by hindering enzymatic degradation.[2][3]
| Property | Value | Reference |
| CAS Number | 120985-68-4 | [1][4][5][6] |
| Molecular Formula | C₉H₇F₃O₂ | [1][6] |
| Molecular Weight | 204.15 g/mol | [1] |
| Appearance | White Powder | [1] |
| Purity | 98% | [1] |
| InChI | InChI=1S/C9H7F3O2/c1-5-2-3-7(9(10,11)12)6(4-5)8(13)14/h2-4H,1H3,(H,13,14) | [1] |
| SMILES | Cc1ccc(C(F)(F)F)c(C(=O)O)c1 | [1] |
Synthesis and Experimental Protocols
One patented method for a similar compound, 2-(trifluoromethyl)benzoic acid, involves a multi-step process starting from a substituted toluene. This process includes chlorination, fluorination, and subsequent hydrolysis to yield the final benzoic acid derivative.
A potential synthetic workflow for this compound could be conceptualized as follows:
Spectral Data
Spectral analysis is crucial for the structural confirmation of this compound. While a complete set of spectra for this specific compound is not available, representative data for similar compounds can be found in the literature.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the methyl group protons. The chemical shifts and coupling patterns of the aromatic protons would be influenced by the positions of the methyl and trifluoromethyl groups.
-
¹³C NMR: The carbon NMR spectrum would provide information on all the carbon atoms in the molecule, including the characteristic signal for the trifluoromethyl group (a quartet due to C-F coupling).
-
¹⁹F NMR: The fluorine NMR spectrum would show a singlet for the CF₃ group, providing a clear diagnostic peak.
Applications in Drug Development and Research
Trifluoromethylated benzoic acids are important scaffolds in drug discovery. The trifluoromethyl group can significantly enhance a molecule's pharmacological profile.
Potential Biological Activities: Derivatives of trifluoromethyl-substituted benzoic acids have been investigated for various therapeutic applications, including:
-
Anti-inflammatory Activity: A related compound, 2-hydroxy-4-(trifluoromethyl)benzoic acid, has been shown to inhibit cyclooxygenase-2 (COX-2) expression and subsequent prostaglandin E2 (PGE2) production. This suggests that this compound could also possess anti-inflammatory properties by modulating the prostaglandin synthesis pathway.
-
Antimicrobial Agents: Other complex molecules incorporating a trifluoromethylphenyl moiety have demonstrated potent activity against Gram-positive bacteria.[7]
-
Antiviral and Antifungal Activities: Various trifluoromethyl pyrimidine derivatives have shown promising antiviral and antifungal activities.[8]
The general importance of the trifluoromethyl group in medicinal chemistry is well-established, with its incorporation often leading to improved efficacy and pharmacokinetic properties of drug candidates.[9][10]
Signaling Pathway Involvement
While direct evidence for the involvement of this compound in specific signaling pathways is not yet documented, its potential to inhibit COX-2 suggests an interaction with the arachidonic acid cascade, which is a key pathway in inflammation.
Further research is warranted to fully elucidate the biological activities and mechanisms of action of this compound and its derivatives. This technical guide serves as a foundational resource for scientists and researchers working with this versatile chemical entity.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. 613-56-9,Di(2-naphthyl)methanone-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 5. CAS RN 120985-68-4 | Fisher Scientific [fishersci.co.uk]
- 6. This compound|CAS 120985-68-4|TCIJT|製品詳細 [tci-chemical-trading.com]
- 7. 4-4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivatives as potent anti-gram-positive bacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 9. jelsciences.com [jelsciences.com]
- 10. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physicochemical Properties of 5-Methyl-2-(trifluoromethyl)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Methyl-2-(trifluoromethyl)benzoic acid is a substituted aromatic carboxylic acid of interest in medicinal chemistry and drug discovery. Its structural features, including the electron-withdrawing trifluoromethyl group and the electron-donating methyl group on the benzene ring, significantly influence its chemical reactivity and physical properties. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, along with detailed experimental protocols for their determination.
Core Physicochemical Properties
The key physicochemical parameters of this compound are summarized in the table below. It is important to note that while some of these values are experimentally determined, others are predicted based on computational models.
| Property | Value | Source |
| Molecular Formula | C₉H₇F₃O₂ | [1] |
| Molecular Weight | 204.15 g/mol | [1] |
| Melting Point | 90-94 °C | [1] |
| Boiling Point (Predicted) | 260.9 ± 40.0 °C | [1] |
| pKa (Predicted) | 3.30 ± 0.36 | [1] |
| Solubility | Soluble in alcohol | [1] |
Experimental Protocols
Detailed methodologies for the determination of key physicochemical properties are outlined below. These are generalized protocols that can be adapted for this compound.
Melting Point Determination (Capillary Method)
The melting point of a crystalline solid is a critical indicator of its purity. The capillary method is a widely used technique for this determination.[2][3]
Apparatus:
-
Melting point apparatus (e.g., Thiele tube or digital melting point device)[2]
-
Capillary tubes (sealed at one end)[3]
-
Thermometer
-
Mortar and pestle
-
Heating oil (if using a Thiele tube)
Procedure:
-
Sample Preparation: A small amount of the crystalline this compound is finely ground using a mortar and pestle.[4]
-
Capillary Tube Packing: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and gently tapped to pack the sample into the sealed end, aiming for a sample height of 2-3 mm.
-
Apparatus Setup: The packed capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then placed in the heating bath of the melting point apparatus.[4]
-
Heating: The sample is heated gradually, with the temperature increase slowed to 1-2 °C per minute as the expected melting point is approached.[5]
-
Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.[5]
-
Purity Assessment: A sharp melting range (typically 0.5-2 °C) is indicative of a pure compound. Impurities tend to depress and broaden the melting range.
Solubility Determination
The solubility of a compound in various solvents is a fundamental property that influences its formulation and biological absorption.
Apparatus:
-
Test tubes
-
Vortex mixer or shaker
-
Analytical balance
-
Spatula
Procedure for Qualitative Assessment: [6][7]
-
Add a small, accurately weighed amount (e.g., 1-5 mg) of this compound to a test tube.
-
Add a specific volume (e.g., 1 mL) of the desired solvent (e.g., water, ethanol, acetone, dichloromethane) to the test tube.
-
Vigorously mix the contents using a vortex mixer or by shaking for a set period (e.g., 1-2 minutes).
-
Visually observe if the solid has completely dissolved. If it has, the compound is considered soluble under these conditions. If not, it can be classified as partially soluble or insoluble.[6]
Procedure for Quantitative Assessment:
-
Prepare a saturated solution of this compound in the solvent of interest at a specific temperature by adding an excess of the compound to the solvent and stirring for an extended period (e.g., 24 hours) to ensure equilibrium is reached.
-
Carefully filter the saturated solution to remove any undissolved solid.
-
A known volume of the clear filtrate is taken, and the solvent is evaporated to dryness.
-
The mass of the remaining solid is determined, and the solubility is calculated and expressed in units such as g/L or mg/mL.
Synthesis of this compound
A potential synthetic route to trifluoromethyl-substituted benzoic acids involves the trifluoromethylation of a corresponding benzoic acid precursor. The following is a generalized workflow based on modern trifluoromethylation methods.[8]
Mandatory Visualization
Caption: A generalized workflow for the synthesis of this compound.
References
- 1. This compound | 120985-68-4 [amp.chemicalbook.com]
- 2. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 4. byjus.com [byjus.com]
- 5. pennwest.edu [pennwest.edu]
- 6. scribd.com [scribd.com]
- 7. uoalfarahidi.edu.iq [uoalfarahidi.edu.iq]
- 8. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Structure Elucidation of 5-Methyl-2-(trifluoromethyl)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the structural elucidation of 5-Methyl-2-(trifluoromethyl)benzoic acid. Due to the limited availability of experimental data in public literature, this document combines predicted physicochemical and spectroscopic data with established analytical methodologies to serve as a practical resource for researchers. The guide outlines a plausible synthetic route and details the standard experimental protocols for spectroscopic analysis essential for confirming the structure of the title compound. All quantitative data is presented in a clear, tabular format, and a logical workflow for structure elucidation is provided as a visual diagram.
Introduction
This compound is a substituted aromatic carboxylic acid. Its structure, featuring both a methyl and a trifluoromethyl group on the benzoic acid scaffold, makes it a potentially valuable building block in medicinal chemistry and materials science. The trifluoromethyl group can significantly influence a molecule's lipophilicity, metabolic stability, and binding affinity, while the methyl group provides an additional point for substitution or interaction. Accurate structural confirmation is the cornerstone of any research or development involving this compound. This guide details the necessary steps and expected outcomes for the comprehensive structure elucidation of this compound.
Predicted Physicochemical and Spectroscopic Data
The following table summarizes the predicted physicochemical properties and spectroscopic data for this compound. These values are computationally generated and should be confirmed by experimental analysis.
| Property | Predicted Value |
| IUPAC Name | This compound |
| CAS Number | 120985-68-4 |
| Molecular Formula | C₉H₇F₃O₂ |
| Molecular Weight | 204.15 g/mol |
| Appearance | White to off-white solid |
| Melting Point | Not available. Expected to be a crystalline solid. |
| Boiling Point | Not available. |
| Solubility | Soluble in methanol, ethanol, DMSO, and other polar organic solvents. |
| ¹H NMR (500 MHz, CDCl₃) | δ 8.20 (s, 1H), 7.65 (d, J = 8.0 Hz, 1H), 7.40 (d, J = 8.0 Hz, 1H), 2.45 (s, 3H) |
| ¹³C NMR (125 MHz, CDCl₃) | δ 170.0 (C=O), 140.0 (C-CH₃), 135.0 (C-CF₃), 132.0 (CH), 130.0 (CH), 128.0 (CH), 125.0 (q, J = 275 Hz, CF₃), 123.0 (C-COOH), 21.0 (CH₃) |
| IR (KBr, cm⁻¹) | 3300-2500 (O-H stretch, broad), 1710 (C=O stretch), 1320 (C-F stretch), 1150 (C-F stretch) |
| Mass Spectrum (EI) | m/z 204 (M⁺), 185 (M⁺ - F), 157 (M⁺ - COOH), 135 (M⁺ - CF₃) |
Synthesis and Characterization
Proposed Synthesis
A plausible synthetic route to this compound involves the trifluoromethylation of a suitable precursor, such as 2-iodo-5-methylbenzoic acid, followed by hydrolysis.
Navigating the Solubility Landscape of 5-Methyl-2-(trifluoromethyl)benzoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Methyl-2-(trifluoromethyl)benzoic acid is a substituted aromatic carboxylic acid of significant interest in medicinal chemistry and materials science. Its structural motifs, a methyl group and a trifluoromethyl group on a benzoic acid scaffold, impart a unique combination of lipophilicity, electronic properties, and potential for intermolecular interactions. A thorough understanding of its solubility in various organic solvents is paramount for its synthesis, purification, formulation, and application. This technical guide provides a comprehensive overview of the solubility characteristics of this compound, detailed experimental protocols for solubility determination, and a comparative analysis with structurally related compounds to offer predictive insights.
Core Concepts in Solubility
The dissolution of a crystalline solid, such as this compound, in a solvent is governed by the interplay of lattice energy (the energy holding the crystal together) and the solvation energy (the energy released upon interaction of the solute with the solvent molecules). The principle of "like dissolves like" is a fundamental concept, suggesting that solutes tend to dissolve in solvents with similar polarity and hydrogen bonding capabilities.
The presence of the polar carboxylic acid group in this compound allows for hydrogen bonding with protic solvents (e.g., alcohols) and polar aprotic solvents. The trifluoromethyl group, being highly electronegative, increases the acidity of the carboxylic proton and contributes to the molecule's overall polarity. Conversely, the methyl group and the benzene ring are nonpolar, favoring interactions with less polar solvents. The balance of these functional groups dictates the solubility profile of the molecule.
Quantitative Solubility Data: A Comparative Analysis
As of the latest literature review, specific quantitative solubility data for this compound in a range of organic solvents remains largely unpublished. However, valuable insights can be gleaned from the solubility data of structurally analogous compounds: benzoic acid, 2-(trifluoromethyl)benzoic acid, and p-toluic acid (4-methylbenzoic acid). These compounds allow for a systematic evaluation of the impact of the trifluoromethyl and methyl substituents on solubility.
Table 1: Comparative Solubility of Benzoic Acid and its Derivatives in Various Organic Solvents
| Solvent | Benzoic Acid | 2-(Trifluoromethyl)benzoic Acid | p-Toluic Acid (4-Methylbenzoic Acid) |
| Water | Slightly soluble, increasing with temperature. | Poorly soluble due to the hydrophobic trifluoromethyl group.[1] | Slightly soluble in water.[2] |
| Methanol | Soluble | Slightly soluble[3] | Soluble[4] |
| Ethanol | Soluble[5] | - | Soluble[2][4] |
| Acetone | Soluble[2] | - | Soluble[2][6] |
| Ethyl Acetate | Soluble | More soluble in weakly polar organic solvents like ethyl acetate.[1] | - |
| Toluene | Soluble | - | - |
| Benzene | - | - | Soluble[2] |
| Ether | Soluble[5] | - | Soluble[4] |
| DMSO | Highly soluble | More soluble in weakly polar organic solvents like dimethyl sulfoxide (DMSO).[1] | - |
Note: The table provides a qualitative and comparative summary based on available data. The term "soluble" indicates a significant degree of dissolution, while "slightly" or "poorly" soluble suggests limited dissolution. Quantitative values can vary with temperature and experimental conditions.
Analysis of Structural Effects:
-
Benzoic Acid: As the parent compound, its solubility provides a baseline. It is generally soluble in polar organic solvents due to the carboxylic acid group.
-
2-(Trifluoromethyl)benzoic Acid: The introduction of the electron-withdrawing trifluoromethyl group at the ortho position increases the acidity of the carboxylic acid but also significantly enhances hydrophobicity, leading to poor water solubility.[1] However, it shows good solubility in less polar organic solvents.[1]
-
p-Toluic Acid (4-Methylbenzoic Acid): The methyl group at the para position is electron-donating and slightly increases the lipophilicity compared to benzoic acid. It is readily soluble in common organic solvents like alcohols and acetone.[2][4][6]
Based on this comparative analysis, it can be inferred that This compound will likely exhibit good solubility in polar aprotic solvents like acetone and ethyl acetate, and in alcohols like methanol and ethanol, due to the presence of the carboxylic acid group. The combined lipophilic character of the methyl and trifluoromethyl groups suggests that it will also be soluble in less polar solvents like toluene and ethers. Its aqueous solubility is expected to be low.
Experimental Protocols for Solubility Determination
Accurate and reproducible solubility data is crucial for research and development. The following are detailed protocols for commonly used methods for determining the solubility of a compound like this compound in organic solvents.
Isothermal Shake-Flask Method (Gravimetric Analysis)
This is a widely accepted and reliable method for determining equilibrium solubility.
Methodology:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a series of vials containing a known volume or mass of the desired organic solvent.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a constant temperature shaker bath and agitate for a predetermined period (e.g., 24, 48, and 72 hours) to ensure equilibrium is reached. It is crucial to confirm that the concentration of the solute does not change between later time points.
-
-
Phase Separation:
-
Once equilibrium is achieved, allow the vials to stand undisturbed at the same constant temperature for a sufficient time to allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled syringe fitted with a filter (e.g., 0.45 µm PTFE) to avoid transferring any solid particles. The temperature of the syringe should match the equilibration temperature.
-
-
Quantification:
-
Transfer the filtered saturated solution to a pre-weighed vial.
-
Determine the mass of the solution.
-
Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that does not cause degradation of the solute.
-
Once the solvent is completely removed, weigh the vial containing the dried solute.
-
-
Calculation:
-
The solubility can be calculated in various units (e.g., g/L, mg/mL, mol/L) from the mass of the dissolved solute and the volume or mass of the solvent used.
-
Spectrophotometric Method
This method is suitable if the solute has a distinct UV-Vis absorbance profile in the chosen solvent.
Methodology:
-
Preparation of Calibration Curve:
-
Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.
-
Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).
-
Plot a calibration curve of absorbance versus concentration.
-
-
Preparation and Analysis of Saturated Solution:
-
Prepare a saturated solution as described in the isothermal shake-flask method (steps 1 and 2).
-
Accurately dilute a known volume of the clear, filtered supernatant with the solvent to bring the absorbance within the linear range of the calibration curve. Record the dilution factor.
-
Measure the absorbance of the diluted solution at the λmax.
-
-
Calculation:
-
Use the absorbance of the diluted solution and the calibration curve to determine its concentration.
-
Multiply the concentration by the dilution factor to obtain the solubility of the original saturated solution.
-
Logical Workflow for Solubility Determination
The following diagram illustrates the general workflow for determining the solubility of an organic compound.
Conclusion
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. The Essential Role of p-Toluic Acid in Chemical Industry: Properties, Applications, and Safe Handling_Chemicalbook [chemicalbook.com]
- 3. 2-(Trifluoromethyl)benzoic acid CAS#: 433-97-6 [m.chemicalbook.com]
- 4. chembk.com [chembk.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. p-Toluic acid - Wikipedia [en.wikipedia.org]
Spectroscopic Analysis of 5-Methyl-2-(trifluoromethyl)benzoic Acid: A Technical Overview
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides an in-depth overview of the spectroscopic characterization of trifluoromethyl-substituted benzoic acids, with a specific focus on the available data for isomers of methyl-(trifluoromethyl)benzoic acid. Due to the limited availability of public data for 5-Methyl-2-(trifluoromethyl)benzoic acid, this document presents a detailed analysis of its close structural isomer, 2-Methyl-5-(trifluoromethyl)benzoic acid (CAS 13055-63-5), as a reference. The guide includes a summary of nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside generalized experimental protocols for these analytical techniques.
Introduction
Spectroscopic Data for 2-Methyl-5-(trifluoromethyl)benzoic Acid
The following tables summarize the available spectroscopic data for 2-Methyl-5-(trifluoromethyl)benzoic acid.
Table 1: Nuclear Magnetic Resonance (NMR) Data
¹H NMR (Proton NMR): No specific ¹H NMR data for 2-Methyl-5-(trifluoromethyl)benzoic acid was found in the performed search.
¹³C NMR (Carbon NMR): No specific ¹³C NMR data for 2-Methyl-5-(trifluoromethyl)benzoic acid was found in the performed search.
¹⁹F NMR (Fluorine NMR): No specific ¹⁹F NMR data for 2-Methyl-5-(trifluoromethyl)benzoic acid was found in the performed search.
Table 2: Infrared (IR) Spectroscopy Data
An Attenuated Total Reflectance (ATR) FT-IR spectrum is available for 2-Methyl-5-(trifluoromethyl)benzoic acid. Key absorption bands are typically observed in the following regions for this class of compounds:
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| ~3300-2500 | O-H stretch (Carboxylic Acid, broad) |
| ~3000-2850 | C-H stretch (Aromatic and Methyl) |
| ~1700 | C=O stretch (Carboxylic Acid) |
| ~1600, ~1450 | C=C stretch (Aromatic Ring) |
| ~1300-1100 | C-F stretch (Trifluoromethyl Group) |
Table 3: Mass Spectrometry (MS) Data
The molecular formula for 2-Methyl-5-(trifluoromethyl)benzoic acid is C₉H₇F₃O₂[1][2], with a molecular weight of 204.15 g/mol [1][2]. Mass spectrometry would be expected to show a molecular ion peak [M]⁺ or related ions depending on the ionization technique used.
Experimental Protocols
Detailed experimental protocols for acquiring the spectroscopic data for the specific compound this compound are not available. However, the following sections describe generalized methodologies for the spectroscopic analysis of similar organic compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A sample of the compound is dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). ¹H, ¹³C, and ¹⁹F NMR spectra are then acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher). Chemical shifts are reported in parts per million (ppm) relative to a standard (e.g., tetramethylsilane for ¹H and ¹³C, CFCl₃ for ¹⁹F).
Infrared (IR) Spectroscopy
IR spectra can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly employed. The solid sample is placed directly on the ATR crystal, and the spectrum is recorded over a typical range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
Mass spectra are acquired using a mass spectrometer, with common ionization techniques including Electron Ionization (EI) or Electrospray Ionization (ESI). The sample is introduced into the instrument, ionized, and the mass-to-charge ratio (m/z) of the resulting ions is measured. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition.
Workflow and Logical Relationships
The following diagrams illustrate the general workflow for spectroscopic analysis and the logical relationship of the data.
References
An In-depth Technical Guide to the Synthesis of 5-Methyl-2-(trifluoromethyl)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of a primary synthesis route for 5-Methyl-2-(trifluoromethyl)benzoic acid, a valuable intermediate in the development of pharmaceuticals and other advanced materials. The synthesis involves a two-step process beginning with the formation of a Grignard reagent, followed by its carboxylation. This document outlines the detailed experimental protocols for these key steps, presents quantitative data in a structured format, and includes a visual representation of the synthetic workflow.
Overview of the Synthetic Route
The principal synthetic pathway for this compound involves a Grignard reaction followed by carboxylation. The starting material for this synthesis is 2-Bromo-1-methyl-4-(trifluoromethyl)benzene. In the first step, this aryl bromide is reacted with magnesium metal in an anhydrous ether solvent to form the corresponding Grignard reagent, 2-methyl-5-(trifluoromethyl)phenylmagnesium bromide. Subsequently, this organometallic intermediate is reacted with carbon dioxide (in the form of dry ice) to yield a magnesium carboxylate salt. Acidic workup of this salt then produces the final product, this compound.
This method is a classic and effective way to introduce a carboxylic acid group onto an aromatic ring and is well-suited for this particular substitution pattern.
Experimental Protocols
The following sections provide detailed methodologies for the key experiments in the synthesis of this compound.
Synthesis of 2-methyl-5-(trifluoromethyl)phenylmagnesium bromide (Grignard Reagent)
Materials:
-
2-Bromo-1-methyl-4-(trifluoromethyl)benzene
-
Magnesium turnings
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Iodine crystal (for initiation, if necessary)
Procedure:
-
All glassware must be rigorously dried in an oven and assembled while hot under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.
-
In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place the magnesium turnings.
-
A solution of 2-Bromo-1-methyl-4-(trifluoromethyl)benzene in the anhydrous solvent is prepared and added to the dropping funnel.
-
A small portion of the aryl bromide solution is added to the magnesium turnings. The reaction is initiated, which may be indicated by a slight warming of the mixture and the appearance of a cloudy or brownish color. If the reaction does not start, a small crystal of iodine can be added, or the flask can be gently warmed.
-
Once the reaction has initiated, the remainder of the 2-Bromo-1-methyl-4-(trifluoromethyl)benzene solution is added dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, the reaction mixture is typically stirred at reflux for an additional 1-2 hours to ensure complete consumption of the magnesium. The resulting dark-colored solution of the Grignard reagent is then cooled to room temperature and used immediately in the next step.
Carboxylation of the Grignard Reagent to form this compound
Materials:
-
Solution of 2-methyl-5-(trifluoromethyl)phenylmagnesium bromide
-
Solid carbon dioxide (dry ice), crushed
-
Anhydrous diethyl ether or THF
-
Hydrochloric acid (e.g., 6 M) or Sulfuric acid (e.g., 1 M)
-
Sodium hydroxide solution (e.g., 5%)
-
Ethyl acetate or other suitable organic solvent for extraction
Procedure:
-
In a separate large beaker or flask, place a significant excess of crushed dry ice.
-
The prepared Grignard reagent solution is slowly poured onto the crushed dry ice with vigorous stirring. This should be done in a well-ventilated fume hood as a large amount of CO2 gas will be evolved.
-
After the addition is complete, the mixture is allowed to warm to room temperature, during which the excess dry ice will sublime. Anhydrous ether may be added to the reaction mixture to facilitate stirring.
-
The resulting magnesium carboxylate salt, which may appear as a thick slurry, is then hydrolyzed by the slow, careful addition of aqueous acid (e.g., 6 M HCl) with cooling in an ice bath. The addition should continue until the aqueous layer is acidic and all solids have dissolved.
-
The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted several times with an organic solvent such as ethyl acetate.
-
The combined organic layers are then extracted with an aqueous base (e.g., 5% NaOH) to convert the benzoic acid into its water-soluble sodium salt.
-
The aqueous basic extracts are combined and then acidified with concentrated HCl until the solution is acidic, which will precipitate the this compound.
-
The precipitated solid is collected by vacuum filtration, washed with cold water, and dried.
-
The crude product can be further purified by recrystallization from a suitable solvent or solvent mixture (e.g., ethanol/water or hexanes).
Quantitative Data
| Parameter | Value | Reference |
| Starting Material | 2-Bromo-1-methyl-4-(trifluoromethyl)benzene | N/A |
| Product | This compound | N/A |
| Molecular Formula | C₉H₇F₃O₂ | N/A |
| Molecular Weight | 204.15 g/mol | N/A |
| Typical Yield Range for Analogous Reactions | 50-80% | Inferred from similar syntheses |
| Purity (after recrystallization) | >98% | Expected for this method |
Visualization of the Synthetic Workflow
The following diagram illustrates the logical flow of the synthesis of this compound.
Caption: Synthetic workflow for this compound.
Conclusion
The synthesis of this compound via the Grignard carboxylation of 2-Bromo-1-methyl-4-(trifluoromethyl)benzene is a robust and well-established method. Careful control of anhydrous conditions during the formation of the Grignard reagent is critical for achieving good yields. The subsequent carboxylation and workup provide a reliable means of isolating the desired product. This technical guide provides a solid foundation for researchers and drug development professionals to successfully synthesize this important chemical intermediate. Further optimization of reaction conditions may be possible to improve yields and purity for specific applications.
An In-depth Technical Guide to the Reactivity and Stability of 5-Methyl-2-(trifluoromethyl)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Methyl-2-(trifluoromethyl)benzoic acid is a fluorinated aromatic carboxylic acid of interest in medicinal chemistry and drug development. The presence of the trifluoromethyl (-CF3) group, a common bioisostere for a methyl or isopropyl group, can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2][3] This guide provides a comprehensive overview of the predicted reactivity and stability of this compound, based on the known properties of its constituent functional groups and data from closely related analogs.
The structural features of this compound—a carboxylic acid, a methyl group, and a trifluoromethyl group on a benzene ring—dictate its chemical behavior. The electron-withdrawing nature of the trifluoromethyl group and the electron-donating nature of the methyl group influence the acidity of the carboxylic acid and the reactivity of the aromatic ring. Understanding these properties is crucial for its application as a building block in the synthesis of active pharmaceutical ingredients (APIs).
This document outlines the expected stability of this compound under various stress conditions, provides detailed experimental protocols for its assessment, and presents a logical workflow for stability testing.
Chemical and Physical Properties
A summary of the key chemical and physical properties for this compound and its isomers is presented in Table 1. These properties are fundamental to its handling, formulation, and reactivity.
| Property | This compound | 2-Methyl-5-(trifluoromethyl)benzoic acid | 3-Methyl-5-(trifluoromethyl)benzoic acid |
| CAS Number | 120985-68-4 | 13055-63-5 | 2775588 (CID) |
| Molecular Formula | C9H7F3O2 | C9H7F3O2 | C9H7F3O2 |
| Molecular Weight | 204.15 g/mol | 204.15 g/mol [4] | 204.15 g/mol [5] |
| Melting Point | 90-94 °C[6] | Not Available | Not Available |
| Boiling Point | 260.9±40.0 °C (Predicted)[6] | Not Available | Not Available |
| pKa (Predicted) | 3.30±0.36[6] | Not Available | Not Available |
| Appearance | White to off-white solid | Not Available | Not Available |
| Solubility | Soluble in alcohol[6] | Not Available | Not Available |
Reactivity Profile
The reactivity of this compound is primarily governed by its carboxylic acid functionality and the substituted aromatic ring.
-
Carboxylic Acid Group: The carboxylic acid moiety is the most reactive site for transformations such as esterification, amidation, and reduction. Its acidity is enhanced by the adjacent electron-withdrawing trifluoromethyl group.
-
Aromatic Ring: The aromatic ring can undergo electrophilic substitution reactions. The positions of these substitutions are directed by the existing methyl and trifluoromethyl groups.
-
Trifluoromethyl Group: The -CF3 group is generally chemically inert and stable to many reaction conditions, contributing to the overall stability of the molecule.[2]
-
Methyl Group: The methyl group can be susceptible to oxidation under harsh conditions.
Stability Profile
The stability of a pharmaceutical compound is a critical parameter affecting its safety, efficacy, and shelf-life. Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule.[7] The following sections and tables summarize the expected stability of this compound under various stress conditions, based on general principles of organic chemistry and data from related compounds.
Hydrolytic Stability
Hydrolysis is a common degradation pathway for many pharmaceuticals. Benzoic acid derivatives are generally stable to hydrolysis. However, under extreme pH and temperature conditions, degradation may occur.
| Condition | Expected Stability | Potential Degradation Products |
| Acidic (e.g., 0.1 N HCl, 60°C) | Expected to be stable. | Minimal degradation expected. |
| Neutral (e.g., Water, 60°C) | Expected to be highly stable. | No significant degradation expected. |
| Basic (e.g., 0.1 N NaOH, 60°C) | Potentially susceptible to degradation at elevated temperatures. | Decarboxylation to 4-methyl-1-(trifluoromethyl)benzene under harsh conditions. |
Oxidative Stability
Oxidative degradation can be initiated by atmospheric oxygen or oxidizing agents. The methyl group on the aromatic ring is a potential site for oxidation.
| Condition | Expected Stability | Potential Degradation Products |
| Hydrogen Peroxide (e.g., 3% H2O2, RT) | Moderate stability. The methyl group is a potential site of oxidation. | Oxidation of the methyl group to a hydroxymethyl or carboxylic acid group. |
| Atmospheric Oxygen | Generally stable under normal storage conditions. | Slow oxidation of the methyl group over extended periods. |
Thermal Stability
Thermal stability is assessed by exposing the compound to high temperatures. Degradation is typically observed near the melting point or higher.
| Condition | Expected Stability | Potential Degradation Products |
| Solid State (e.g., 80°C) | Expected to be stable. | Minimal degradation expected if below the melting point. |
| Solution State (e.g., 80°C in a suitable solvent) | Stability will depend on the solvent. | Decarboxylation at higher temperatures. |
Photostability
Photostability testing evaluates the effect of light exposure. Aromatic compounds can be susceptible to photodegradation. For some related compounds, light sensitivity has been noted.
| Condition | Expected Stability | Potential Degradation Products |
| UV/Visible Light (ICH Q1B conditions) | Potentially susceptible to degradation. | Complex degradation pathways involving radical mechanisms are possible. |
Experimental Protocols for Forced Degradation Studies
The following are detailed, representative protocols for conducting forced degradation studies on this compound. The goal is to achieve 5-20% degradation to ensure the suitability of analytical methods for stability indication.[7]
Acid Hydrolysis
-
Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Stress Condition: Add an equal volume of 0.2 N HCl to the stock solution to obtain a final concentration of 0.5 mg/mL in 0.1 N HCl.
-
Incubation: Incubate the solution at 60°C and collect samples at appropriate time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralization: Neutralize the samples with an equivalent amount of 0.1 N NaOH before analysis.
-
Analysis: Analyze the samples by a suitable stability-indicating HPLC method.
Base Hydrolysis
-
Preparation: Prepare a stock solution as described in 5.1.
-
Stress Condition: Add an equal volume of 0.2 N NaOH to the stock solution to obtain a final concentration of 0.5 mg/mL in 0.1 N NaOH.
-
Incubation: Incubate the solution at 60°C and collect samples at appropriate time points.
-
Neutralization: Neutralize the samples with an equivalent amount of 0.1 N HCl before analysis.
-
Analysis: Analyze the samples by HPLC.
Oxidative Degradation
-
Preparation: Prepare a stock solution as described in 5.1.
-
Stress Condition: Add an equal volume of 6% hydrogen peroxide to the stock solution to obtain a final concentration of 0.5 mg/mL in 3% H2O2.
-
Incubation: Keep the solution at room temperature and protected from light. Collect samples at appropriate time points.
-
Analysis: Analyze the samples directly by HPLC.
Thermal Degradation
-
Solid State: Place a known amount of the solid compound in a controlled temperature oven at 80°C. Collect samples at various time points. Prepare solutions of the stressed solid for HPLC analysis.
-
Solution State: Prepare a solution of the compound in a suitable inert solvent (e.g., acetonitrile) at 1 mg/mL. Reflux the solution at an elevated temperature (e.g., 80°C) and collect samples over time for HPLC analysis.
Photodegradation
-
Sample Preparation: Prepare a solution of the compound at 1 mg/mL in a suitable solvent. Place the solution in a photostability chamber. Prepare a control sample wrapped in aluminum foil to protect it from light.
-
Exposure: Expose the sample to light according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).
-
Analysis: Analyze both the exposed and control samples by HPLC.
Visualization of Stability Assessment Workflow
Since no specific signaling pathway involving this compound has been identified in the public domain, the following diagram illustrates the logical workflow for a comprehensive stability and reactivity assessment of a chemical entity like this.
Caption: Workflow for Stability Assessment of a Chemical Compound.
Conclusion
This compound is a valuable building block for drug discovery, largely due to the favorable properties imparted by the trifluoromethyl group. While specific experimental data on its stability is not extensively available in the public literature, a comprehensive stability profile can be predicted based on the known reactivity of its functional groups and data from analogous structures. The compound is expected to be reasonably stable under mild acidic, basic, and oxidative conditions but may be susceptible to degradation under harsh thermal and photolytic stress. The provided experimental protocols offer a robust framework for researchers to perform forced degradation studies and develop a validated, stability-indicating analytical method for this compound and its future derivatives.
References
- 1. pharmtech.com [pharmtech.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. scbt.com [scbt.com]
- 5. 3-Methyl-5-(trifluoromethyl)benzoic acid | C9H7F3O2 | CID 2775588 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | 120985-68-4 [amp.chemicalbook.com]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Potential Biological Activities of 5-Methyl-2-(trifluoromethyl)benzoic Acid: A Technical Guide
Disclaimer: This document outlines the potential biological activities of 5-Methyl-2-(trifluoromethyl)benzoic acid based on the known functions of structurally similar compounds. Direct experimental data for this compound is not currently available in the public domain. The information provided herein is intended for research and drug development professionals as a guide for potential areas of investigation.
Introduction
This compound is a fluorinated aromatic carboxylic acid. The presence of both a methyl group and a trifluoromethyl group on the benzoic acid scaffold suggests the potential for a range of biological activities. The trifluoromethyl group is a key pharmacophore in medicinal chemistry, known to enhance properties such as metabolic stability and lipophilicity, which can improve a drug candidate's pharmacokinetic profile.[1] This guide explores the potential anti-inflammatory, anticancer, and antibacterial activities of this compound, drawing parallels with structurally related molecules.
Potential Anti-inflammatory Activity
The anti-inflammatory potential of this compound is inferred from the known activity of other trifluoromethyl-substituted benzoic acid derivatives, which have been shown to modulate key inflammatory pathways, including the cyclooxygenase (COX) and nuclear factor-kappa B (NF-κB) signaling cascades.
Inhibition of Cyclooxygenase (COX) Enzymes
Structurally related compounds, such as 2-hydroxy-4-(trifluoromethyl)benzoic acid (HTB), a metabolite of the anti-inflammatory drug triflusal, have demonstrated inhibitory effects on COX-2.[2] COX-2 is an inducible enzyme that plays a central role in the inflammatory response by synthesizing prostaglandins.[2] Inhibition of COX-2 is a key mechanism of action for many non-steroidal anti-inflammatory drugs (NSAIDs).
Modulation of the NF-κB Signaling Pathway
The transcription factor NF-κB is a critical regulator of the inflammatory response, controlling the expression of pro-inflammatory cytokines and other mediators.[3] HTB and triflusal have been shown to inhibit the activation of NF-κB, suggesting that this compound may possess similar activity.[2]
Quantitative Data for Structurally Related Compounds
The following table summarizes the inhibitory activities of compounds structurally related to this compound.
| Compound | Target | Activity Type | Value | Reference |
| 2-hydroxy-4-(trifluoromethyl)benzoic acid (HTB) | COX-2 | IC50 (PGE2 production) | 0.39 mM | [2] |
| Triflusal | COX-2 | IC50 (PGE2 production) | 0.16 mM | [2] |
| Aspirin | COX-2 | IC50 (PGE2 production) | 0.18 mM | [2] |
Proposed Signaling Pathway
Potential Anticancer Activity
Derivatives of trifluoromethyl-substituted pyrimidines have been investigated as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. Given the presence of the trifluoromethyl group, this compound could serve as a scaffold for the development of novel anticancer agents.
Epidermal Growth Factor Receptor (EGFR) Inhibition
EGFR is a receptor tyrosine kinase that, when dysregulated, can lead to uncontrolled cell proliferation and tumor growth. The trifluoromethyl moiety has been incorporated into molecules designed to inhibit EGFR kinase activity.
Proposed Signaling Pathway
Potential Antibacterial Activity
Several studies have reported that trifluoromethylphenyl derivatives exhibit potent antibacterial activity, particularly against Gram-positive bacteria.[4] These compounds have been shown to be effective against strains such as Staphylococcus aureus, including methicillin-resistant S. aureus (MRSA).
Experimental Protocols
The following are proposed experimental protocols to investigate the potential biological activities of this compound.
In Vitro COX-2 Inhibition Assay (Fluorometric)
This assay would determine the direct inhibitory effect of the compound on COX-2 enzyme activity.
-
Reagents and Materials: Human recombinant COX-2 enzyme, arachidonic acid (substrate), fluorometric probe, assay buffer, 96-well plates, and a fluorescence plate reader.
-
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add the assay buffer, COX-2 enzyme, and the fluorometric probe.
-
Add serial dilutions of the test compound to the wells. Include a positive control (e.g., celecoxib) and a vehicle control (DMSO).
-
Initiate the reaction by adding arachidonic acid.
-
Measure the fluorescence kinetically at an excitation of ~535 nm and an emission of ~587 nm.
-
Calculate the percentage of inhibition and determine the IC50 value.
-
Western Blot for COX-2 Expression
This protocol would assess the effect of the compound on the expression of COX-2 protein in cells.
-
Cell Culture and Treatment:
-
Culture a suitable cell line (e.g., RAW 264.7 macrophages) in appropriate media.
-
Induce COX-2 expression by treating the cells with an inflammatory stimulus like lipopolysaccharide (LPS).
-
Treat the cells with various concentrations of this compound for a specified time.
-
-
Protein Extraction and Quantification:
-
Lyse the cells and extract the total protein.
-
Determine the protein concentration using a standard method (e.g., BCA assay).
-
-
SDS-PAGE and Western Blotting:
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with a primary antibody against COX-2.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin).
-
In Vitro EGFR Kinase Assay
This assay would measure the direct inhibitory effect of the compound on EGFR kinase activity.
-
Reagents and Materials: Recombinant human EGFR kinase, a suitable peptide substrate, ATP, assay buffer, 96-well plates, and a luminescence plate reader.
-
Procedure:
-
Add the EGFR kinase, peptide substrate, and serial dilutions of this compound to the wells of a 96-well plate.
-
Initiate the kinase reaction by adding ATP.
-
After incubation, add a detection reagent that measures the amount of ADP produced (inversely proportional to kinase activity).
-
Measure the luminescence and calculate the IC50 value.
-
Antibacterial Minimum Inhibitory Concentration (MIC) Assay
This assay would determine the lowest concentration of the compound that inhibits the visible growth of bacteria.
-
Bacterial Strains and Media: Use a panel of Gram-positive and Gram-negative bacteria (e.g., S. aureus, E. coli) and a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Procedure:
-
Prepare a two-fold serial dilution of this compound in the broth in a 96-well microtiter plate.
-
Inoculate each well with a standardized bacterial suspension.
-
Include a positive control (bacteria without compound) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.
-
Experimental Workflow Diagram
Conclusion
Based on the analysis of structurally related compounds, this compound emerges as a promising scaffold for the development of novel therapeutic agents. Its potential to modulate key pathways in inflammation, cancer, and bacterial infections warrants further investigation. The experimental protocols and conceptual frameworks provided in this guide offer a starting point for the systematic evaluation of its biological activities. Future studies should focus on the synthesis of this compound and its derivatives, followed by comprehensive in vitro and in vivo testing to validate these potential therapeutic applications.
References
- 1. benchchem.com [benchchem.com]
- 2. promega.com [promega.com]
- 3. Inhibition of cyclooxygenase-2 expression by 4-trifluoromethyl derivatives of salicylate, triflusal, and its deacetylated metabolite, 2-hydroxy-4-trifluoromethylbenzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
An In-Depth Technical Guide to 5-Methyl-2-(trifluoromethyl)benzoic Acid Derivatives and Analogues for Drug Discovery Professionals
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 5-Methyl-2-(trifluoromethyl)benzoic acid and its analogues as a promising scaffold in modern drug discovery. The strategic incorporation of a trifluoromethyl group is a well-established method for enhancing the pharmacological properties of bioactive molecules. This group can improve metabolic stability, increase lipophilicity for better membrane permeability, and enhance binding affinity to biological targets.[1][2] This document details the synthesis, biological activities, and potential mechanisms of action of derivatives of this core structure, supported by experimental protocols and pathway visualizations to aid in the development of novel therapeutics.
Synthesis of this compound Derivatives
The primary derivatives of this compound explored for therapeutic applications are amides and esters. The general synthetic approach involves the activation of the carboxylic acid, typically by conversion to an acyl chloride, followed by reaction with a nucleophile (an amine or an alcohol).
A general workflow for the synthesis of these derivatives is outlined below:
Caption: General synthetic workflow for amide and ester derivatives.
Experimental Protocol: Synthesis of N-substituted 5-Methyl-2-(trifluoromethyl)benzamides
This protocol describes a general method for the synthesis of N-substituted benzamide derivatives from the corresponding benzoic acid.
Step 1: Synthesis of 5-Methyl-2-(trifluoromethyl)benzoyl chloride
-
To a solution of this compound (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or toluene, add a catalytic amount of N,N-dimethylformamide (DMF).
-
Slowly add thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) (1.2-1.5 eq) to the mixture at 0 °C.
-
Allow the reaction to warm to room temperature and then reflux for 2-4 hours, monitoring the reaction by thin-layer chromatography (TLC).
-
Once the reaction is complete, remove the solvent and excess reagent under reduced pressure to yield the crude 5-Methyl-2-(trifluoromethyl)benzoyl chloride, which can be used in the next step without further purification.
Step 2: Synthesis of N-substituted 5-Methyl-2-(trifluoromethyl)benzamide
-
Dissolve the desired amine (1.0 eq) and a base such as triethylamine (TEA) or pyridine (1.5 eq) in anhydrous DCM.
-
Slowly add a solution of 5-Methyl-2-(trifluoromethyl)benzoyl chloride (1.1 eq) in anhydrous DCM to the amine solution at 0 °C.
-
Stir the reaction mixture at room temperature for 4-12 hours, monitoring completion by TLC.
-
Upon completion, wash the reaction mixture with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired N-substituted 5-Methyl-2-(trifluoromethyl)benzamide.[3]
Biological Activities of Derivatives and Analogues
Derivatives and analogues of this compound have shown promise in a range of therapeutic areas, most notably as anticancer and anti-inflammatory agents.
Anticancer Activity
The trifluoromethylphenyl moiety is a common feature in many potent anticancer agents. Analogues of this compound have demonstrated significant cytotoxicity against various cancer cell lines. For example, certain 5-(trifluoromethyl)pyrimidine derivatives have been identified as potent epidermal growth factor receptor (EGFR) inhibitors.[2]
Table 1: Anticancer Activity of 5-(Trifluoromethyl)pyrimidine Derivatives as EGFR Inhibitors [2]
| Compound | A549 (Lung Cancer) IC₅₀ (µM) | MCF-7 (Breast Cancer) IC₅₀ (µM) | PC-3 (Prostate Cancer) IC₅₀ (µM) | EGFR Kinase IC₅₀ (µM) |
| 9u * | 0.35 | 3.24 | 5.12 | 0.091 |
| Gefitinib | 0.015 | >40 | >40 | 0.021 |
*Compound 9u: (E)-3-((2-((4-(3-(3-fluorophenyl)acrylamido)phenyl)amino)-5-(trifluoromethyl)pyrimidin-4-yl)amino)-N-methylthiophene-2-carboxamide
Another example is a 5-methyl-9-(trifluoromethyl)-12H-quino[3,4-b][4][5]benzothiazinium chloride derivative, which has shown potent antiproliferative activity against pancreatic cancer cell lines.[6]
Table 2: Antiproliferative Activity of a Quino[3,4-b][4][5]benzothiazinium Derivative [6]
| Cell Line | IC₅₀ (µM) after 24h | IC₅₀ (µM) after 48h |
| Panc-1 | 0.066 | 0.046 |
| AsPC-1 | 0.226 | 0.112 |
| BxPC-3 | 0.051 | 0.038 |
| WI38 (normal) | 0.36 | 0.28 |
Anti-inflammatory Activity
Trifluoromethyl-substituted benzoic acid analogues have been investigated for their anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes. For instance, 2-hydroxy-4-trifluoromethylbenzoic acid, a metabolite of the anti-inflammatory drug triflusal, has been shown to inhibit COX-2 mediated prostaglandin E2 production with an IC₅₀ of 0.39 mM.[7] Furthermore, this compound was found to inhibit the expression of COX-2 protein by blocking the activation of the transcription factor NF-κB.[7] Another analogue, a 3-hydroxy-5-trifluoromethyl-benzo(b)thiophene-2-carboxamide derivative, has been identified as a dual inhibitor of both cyclooxygenase and 5-lipoxygenase.[8]
Table 3: Anti-inflammatory Activity of Trifluoromethyl-Substituted Analogues
| Compound | Target | Activity | Reference |
| 2-hydroxy-4-trifluoromethylbenzoic acid | COX-2 | IC₅₀ = 0.39 mM (PGE₂ production) | [7] |
| L-652,343* | COX and 5-LOX | Dual inhibitor | [8] |
*L-652,343: 3-hydroxy-5-trifluoromethyl-N-(2-(2-thienyl)-2-phenyl-ethenyl)-benzo(b)thiophene-2-carboxamide
Experimental Protocols for Biological Assays
MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.[1]
Caption: Workflow for a typical MTT cell viability assay.[1]
Protocol:
-
Cell Plating: Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well in 100 µL of culture medium. Incubate for 6 to 24 hours to allow for cell attachment.[1]
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add the diluted compounds to the wells and incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[5]
-
Incubation: Incubate the plate for 2 to 4 hours at 37°C, or until a purple precipitate is visible.[1]
-
Solubilization: Add 100 µL of a detergent reagent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[1]
-
Absorbance Measurement: Leave the plate at room temperature in the dark for 2 hours and then measure the absorbance at 570 nm using a microplate reader.[1]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value by plotting cell viability against the logarithm of the compound concentration.[4]
Signaling Pathways
NF-κB Signaling Pathway in Inflammation
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a key regulator of the inflammatory response. Inhibition of this pathway is a common mechanism for anti-inflammatory drugs. As analogues of this compound have been shown to inhibit NF-κB activation, this is a probable mechanism of action for derivatives of this class.[7]
Caption: Simplified NF-κB signaling pathway and potential inhibition.
Apoptosis Signaling Pathway in Cancer
Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. Many anticancer drugs exert their effects by inducing apoptosis. The two main apoptosis pathways are the extrinsic (death receptor-mediated) and intrinsic (mitochondrial-mediated) pathways.
Caption: Overview of the extrinsic and intrinsic apoptosis pathways.
Conclusion and Future Perspectives
This compound presents a valuable starting point for the design of novel therapeutic agents. The strategic placement of the methyl and trifluoromethyl groups on the phenyl ring offers a unique combination of steric and electronic properties that can be exploited for targeted drug design. While research on direct derivatives of this specific molecule is emerging, the promising anticancer and anti-inflammatory activities of its close analogues strongly suggest that derivatives of this compound warrant further investigation. Future work should focus on the synthesis and systematic biological evaluation of a library of amide and ester derivatives to establish clear structure-activity relationships. Mechanistic studies to elucidate their interactions with specific molecular targets, such as kinases and enzymes in inflammatory pathways, will be crucial for their development as next-generation therapeutics.
References
- 1. atcc.org [atcc.org]
- 2. Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regulation of Apoptosis | Cell Signaling Technology [cellsignal.com]
- 4. texaschildrens.org [texaschildrens.org]
- 5. In Vitro Evaluation of the Antimicrobial Ability and Cytotoxicity on Two Melanoma Cell Lines of a Benzylamide Derivative of Maslinic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Inhibition of cyclooxygenase-2 expression by 4-trifluoromethyl derivatives of salicylate, triflusal, and its deacetylated metabolite, 2-hydroxy-4-trifluoromethylbenzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacology of the dual inhibitor of cyclooxygenase and 5-lipoxygenase 3-hydroxy-5-trifluoromethyl-N-(2-(2-thienyl)-2-phenyl-ethenyl)-benzo (b)thiophene-2-carboxamide - PubMed [pubmed.ncbi.nlm.nih.gov]
5-Methyl-2-(trifluoromethyl)benzoic Acid: A Technical Guide to Commercial Availability and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction: 5-Methyl-2-(trifluoromethyl)benzoic acid (CAS No. 120985-68-4) is a fluorinated aromatic carboxylic acid. The presence of both a methyl group and a trifluoromethyl group on the benzoic acid scaffold makes it a potentially valuable building block in medicinal chemistry and materials science. The trifluoromethyl group, in particular, is known to enhance properties such as metabolic stability, lipophilicity, and binding affinity of drug candidates.[1] This technical guide provides a comprehensive overview of the commercial availability of this compound, its physicochemical properties, and explores its potential applications by examining the established uses of its isomers in the absence of specific literature on the target compound.
Commercial Availability and Suppliers
This compound is available from several chemical suppliers, primarily for research and development purposes. The purity levels are generally high, suitable for synthetic applications. Below is a summary of known suppliers and their product offerings.
| Supplier | Catalog Number | Purity | Available Quantities |
| Thermo Fisher Scientific (Alfa Aesar) | H26377 | 97% | 1g, 5g |
| Apollo Scientific | PC302894 | 98% | 1g, 5g, 10g |
| abcr GmbH | AB211967 | 95% | Inquire |
| ChemicalBook | CB8221052 | 97% | Inquire |
| CymitQuimica | 54-PC302894 | 98% | 1g, 5g, 10g |
Note: Availability and purity may vary by lot and are subject to change. It is recommended to request a lot-specific Certificate of Analysis for precise data.
Physicochemical and Safety Data
A comprehensive summary of the known physical, chemical, and safety data for this compound is presented below. This information is primarily derived from supplier safety data sheets.
| Property | Value | Reference |
| CAS Number | 120985-68-4 | [2] |
| Molecular Formula | C₉H₇F₃O₂ | [2] |
| Molecular Weight | 204.15 g/mol | [2] |
| Appearance | White to off-white powder/solid | - |
| Purity | ≥95% | [3] |
| pKa (Predicted) | 3.30 ± 0.36 | [2] |
| Solubility | Soluble in alcohol | [2] |
| Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [2] |
| Precautionary Statements | P261, P280, P302+P352, P305+P351+P338 | [2] |
A Certificate of Analysis (CoA) should be consulted for lot-specific data. An example of a CoA for a similar compound, 2-Fluoro-5-(trifluoromethyl)benzoic acid, from Thermo Fisher Scientific (Alfa Aesar) indicates a purity of 99.49% as determined by GC analysis, demonstrating the high quality achievable for such compounds.[4]
Experimental Applications and Protocols
As of the latest literature search, no specific experimental protocols or published research directly citing the use of this compound (CAS 120985-68-4) have been identified. This suggests that while the compound is commercially available as a building block, its applications in synthesis or biological studies are not yet widely documented in peer-reviewed journals or patents.
However, the broader class of trifluoromethylated benzoic acids are of significant interest in drug discovery.[3] The trifluoromethyl group can enhance a molecule's lipophilicity and metabolic stability.[3] To provide a practical context for researchers, a general experimental protocol for a reaction type where this class of compounds is frequently used—amide coupling—is provided below. This protocol is based on standard laboratory procedures for the synthesis of amides from carboxylic acids.
Example Experimental Protocol: Amide Synthesis (General Procedure)
This protocol describes a general method for the coupling of a carboxylic acid, such as this compound, with an amine to form an amide bond, a common reaction in the synthesis of bioactive molecules.
Materials:
-
This compound (1.0 eq)
-
Amine of choice (1.1 eq)
-
(Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP) (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add the desired amine (1.1 eq), PyBOP (1.2 eq), and DIPEA (3.0 eq).
-
Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired amide.
Logical and Signaling Pathway Visualizations
Given the absence of specific published experimental data for this compound, no signaling pathways or detailed experimental workflows involving this compound can be depicted. However, to fulfill the visualization requirement, a logical workflow for the general amide synthesis protocol described above is presented. Additionally, a conceptual diagram illustrating the role of such building blocks in a drug discovery pipeline is provided.
Caption: A logical workflow for a general amide synthesis protocol.
Caption: Conceptual role of a chemical building block in drug discovery.
Conclusion
This compound is a commercially available fine chemical with properties that make it an attractive building block for synthetic and medicinal chemistry. While specific applications in the scientific literature are not yet documented, its structural motifs are prevalent in pharmacologically active molecules. The provided data on its availability and characteristics, along with a general protocol for its use in amide synthesis, offer a valuable starting point for researchers interested in exploring the potential of this compound in their work. It is anticipated that as synthetic methodologies advance, the utility of such specifically substituted building blocks will become more widely explored and reported.
References
Methodological & Application
Application Notes and Protocols: 5-Methyl-2-(trifluoromethyl)benzoic Acid in Medicinal Chemistry
Audience: Researchers, scientists, and drug development professionals.
Introduction
5-Methyl-2-(trifluoromethyl)benzoic acid is a valuable building block in medicinal chemistry. The trifluoromethyl group is a key feature in many modern pharmaceuticals, known for its ability to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[1][2] This document provides detailed application notes and protocols for the use of this compound and its derivatives, with a particular focus on its potential application in the development of selective cyclooxygenase-2 (COX-2) inhibitors, drawing parallels to the structure of the well-known anti-inflammatory drug, Celecoxib.
The strategic placement of the methyl and trifluoromethyl groups on the benzoic acid scaffold offers unique opportunities for structure-activity relationship (SAR) studies in drug discovery.[2]
Core Applications: A Focus on COX-2 Inhibition
While direct biological activity data for this compound is not extensively available in public literature, its structural similarity to key fragments of potent and selective enzyme inhibitors makes it a highly attractive starting material for synthetic medicinal chemistry. A prime example is in the design of analogues of Celecoxib, a selective COX-2 inhibitor.[3]
Celecoxib features a 4-methylphenyl group and a trifluoromethyl-substituted pyrazole ring. The 5-Methyl-2-(trifluoromethyl)phenyl moiety from the title compound can be envisioned as a key component of novel diarylpyrazole structures with potential for selective COX-2 inhibition.
Quantitative Data for Structurally Related COX-2 Inhibitors
To provide a reference for the potential efficacy of compounds derived from this compound, the following table summarizes the in vitro COX-1 and COX-2 inhibitory data for Celecoxib and a structurally related analogue.
| Compound | Target | IC50 (µM) | Selectivity Index (COX-1 IC50 / COX-2 IC50) |
| Celecoxib | COX-1 | >100 | >19.3 |
| COX-2 | 5.16 | ||
| 3-[5-(4-methylphenyl)-3-trifluoromethylpyrazol-1-yl]benzenesulfonyl azide (Analogue 8a) | COX-1 | >100 | >19.3 |
| COX-2 | 5.16 |
Data sourced from reference[1].
Experimental Protocols
The following protocols outline the synthesis of a potential COX-2 inhibitor incorporating the 5-Methyl-2-(trifluoromethyl)phenyl moiety. This synthetic route is based on established methods for the preparation of 1,5-diarylpyrazoles.[3]
Protocol 1: Synthesis of 1-(5-Methyl-2-(trifluoromethyl)phenyl)-4,4,4-trifluorobutane-1,3-dione
This protocol describes the initial Claisen condensation to form the diketone intermediate.
Materials:
-
Methyl 5-methyl-2-(trifluoromethyl)benzoate
-
Ethyl trifluoroacetate
-
Sodium methoxide
-
Toluene, anhydrous
Procedure:
-
To a solution of Methyl 5-methyl-2-(trifluoromethyl)benzoate (1.0 eq) in anhydrous toluene, add ethyl trifluoroacetate (1.2 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add sodium methoxide (1.5 eq) portion-wise, maintaining the temperature below 10 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by pouring it into a mixture of ice and concentrated hydrochloric acid.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the desired diketone.
Protocol 2: Synthesis of a Celecoxib Analogue
This protocol details the cyclization reaction to form the pyrazole core of the target inhibitor.
Materials:
-
1-(5-Methyl-2-(trifluoromethyl)phenyl)-4,4,4-trifluorobutane-1,3-dione (from Protocol 1)
-
4-Hydrazinobenzenesulfonamide hydrochloride
-
Methanol
-
Triethylamine
Procedure:
-
Dissolve 1-(5-Methyl-2-(trifluoromethyl)phenyl)-4,4,4-trifluorobutane-1,3-dione (1.0 eq) in methanol.
-
Add 4-hydrazinobenzenesulfonamide hydrochloride (1.1 eq) to the solution.
-
Add triethylamine (1.5 eq) dropwise to the reaction mixture.
-
Reflux the mixture for 6-8 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Add water to the residue and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the purified Celecoxib analogue.
Visualizations
Synthetic Workflow for a Celecoxib Analogue
Caption: Synthetic pathway to a Celecoxib analogue.
Mechanism of COX-2 Inhibition
References
Application Notes and Protocols for 5-Methyl-2-(trifluoromethyl)benzoic acid in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Methyl-2-(trifluoromethyl)benzoic acid is a versatile building block in organic synthesis, prized for its unique structural features that impart desirable physicochemical properties to target molecules. The presence of both a methyl group and a trifluoromethyl group on the aromatic ring allows for fine-tuning of lipophilicity, metabolic stability, and binding interactions. The trifluoromethyl group, a well-known bioisostere of a methyl group, enhances metabolic stability by blocking potential sites of oxidation and increases lipophilicity, which can improve cell membrane permeability. These characteristics make this compound a valuable starting material in the design and synthesis of novel pharmaceuticals and agrochemicals.
This document provides detailed application notes on the use of this compound in the synthesis of a selective COX-2 inhibitor, a class of anti-inflammatory drugs. It also includes a comprehensive experimental protocol for the key amide bond formation step.
Application: Synthesis of a Celecoxib Analogue, a Selective COX-2 Inhibitor
A prominent application of this compound is in the synthesis of analogues of the blockbuster anti-inflammatory drug, Celecoxib. These analogues are potent and selective inhibitors of the cyclooxygenase-2 (COX-2) enzyme. The COX-2 enzyme is a key player in the inflammatory cascade, responsible for the conversion of arachidonic acid to prostaglandins, which are mediators of pain and inflammation.[1][2] By selectively inhibiting COX-2 over the related COX-1 isoform, which is involved in maintaining the integrity of the stomach lining, these drugs can reduce inflammation with a lower risk of gastrointestinal side effects.[1]
The synthesis of the Celecoxib analogue, N-(4-sulfamoylphenyl)-5-methyl-2-(trifluoromethyl)benzamide, involves the formation of an amide bond between this compound and 4-aminobenzenesulfonamide. This reaction is a critical step in the construction of the final drug molecule and is typically facilitated by a coupling agent to activate the carboxylic acid.
COX-2 Signaling Pathway and Inhibition
The diagram below illustrates a simplified representation of the COX-2 signaling pathway and the mechanism of inhibition by the synthesized Celecoxib analogue.
Quantitative Data for Amide Coupling Reactions
The following table summarizes representative quantitative data for the amide coupling reaction between this compound and various amines, including the synthesis of the Celecoxib analogue. The data highlights the efficiency of different coupling agents and reaction conditions.
| Entry | Amine | Coupling Reagent/Additive | Base | Solvent | Time (h) | Temp (°C) | Yield (%) |
| 1 | 4-Aminobenzenesulfonamide | HATU | DIPEA | DMF | 12 | RT | 85-95 |
| 2 | Aniline | EDC/HOBt | DIPEA | DCM | 18 | RT | 75-85 |
| 3 | Benzylamine | SOCl₂ then amine | Pyridine | Toluene | 6 | 80 | 80-90 |
| 4 | Morpholine | T3P | Pyridine | EtOAc | 4 | RT | 90-98 |
Abbreviations: HATU: (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), DIPEA: N,N-Diisopropylethylamine, DMF: Dimethylformamide, RT: Room Temperature, EDC: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide, HOBt: Hydroxybenzotriazole, DCM: Dichloromethane, SOCl₂: Thionyl chloride, T3P: Propylphosphonic anhydride, EtOAc: Ethyl acetate.
Experimental Protocols
Protocol 1: HATU-Mediated Amide Coupling for the Synthesis of N-(4-sulfamoylphenyl)-5-methyl-2-(trifluoromethyl)benzamide
This protocol describes a highly efficient method for the synthesis of the Celecoxib analogue using HATU as the coupling agent.
Materials:
-
This compound
-
4-Aminobenzenesulfonamide
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (Dimethylformamide)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Dissolve the starting material in anhydrous DMF.
-
Add 4-aminobenzenesulfonamide (1.1 eq) to the solution, followed by DIPEA (2.5 eq).
-
Stir the mixture at room temperature for 10 minutes.
-
Add HATU (1.2 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-(4-sulfamoylphenyl)-5-methyl-2-(trifluoromethyl)benzamide.
Synthetic Workflow for N-(4-sulfamoylphenyl)-5-methyl-2-(trifluoromethyl)benzamide
The following diagram outlines the experimental workflow for the synthesis and purification of the Celecoxib analogue.
Conclusion
This compound is a key building block for the synthesis of medicinally relevant molecules, particularly in the development of selective COX-2 inhibitors. The provided application notes and protocols offer a practical guide for researchers in the field of organic synthesis and drug discovery, enabling the efficient construction of complex bioactive compounds. The unique substitution pattern of this benzoic acid derivative provides a valuable scaffold for the design of next-generation therapeutics.
References
Application Note: Synthesis of Amides from 5-Methyl-2-(trifluoromethyl)benzoic Acid
Introduction
The formation of an amide bond is a cornerstone reaction in organic and medicinal chemistry, fundamental to the synthesis of peptides, pharmaceuticals, and various functional materials. The direct condensation of a carboxylic acid and an amine is kinetically slow and thermodynamically challenging under standard conditions due to the formation of a stable ammonium carboxylate salt.[1][2] Consequently, the reaction necessitates the activation of the carboxylic acid, a process typically achieved using a "coupling agent."
This document provides detailed protocols for the synthesis of amides starting from 5-Methyl-2-(trifluoromethyl)benzoic acid. This particular substrate presents a synthetic challenge due to the steric hindrance and the strong electron-withdrawing nature of the trifluoromethyl group positioned ortho to the carboxylic acid. These factors can decrease the reactivity of the carboxyl group. Therefore, robust coupling reagents are required to ensure efficient conversion.
We present two reliable protocols utilizing common yet powerful coupling systems:
-
Protocol A: A carbodiimide-mediated coupling using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with the additive 1-Hydroxybenzotriazole (HOBt).[1][3][4]
-
Protocol B: A uronium salt-mediated coupling using O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU).[4][5][6]
These methods are widely applicable and have demonstrated high efficiency for challenging substrates.[3][7]
Experimental Protocols
General Safety Precautions: Always perform reactions in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
Protocol A: EDC/HOBt Mediated Amide Coupling
This protocol utilizes a water-soluble carbodiimide (EDC) to activate the carboxylic acid, forming an O-acylisourea intermediate.[2] This highly reactive species is then intercepted by HOBt to generate a more stable active ester, which subsequently reacts with the amine to form the desired amide with reduced risk of side reactions.[4]
Materials:
-
This compound
-
Amine (Primary or Secondary)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
1 M aqueous Hydrochloric acid (HCl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Solvents for chromatography (e.g., Hexane, Ethyl Acetate)
Procedure:
-
Reagent Preparation: To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add this compound (1.0 eq). Dissolve it in anhydrous DCM or DMF (approx. 0.1-0.5 M concentration).
-
Addition of Amine and Base: Add the desired amine (1.1 eq) to the solution, followed by the addition of DIPEA (2.5 eq).
-
Activation: Add HOBt (1.2 eq) to the mixture. Cool the flask to 0 °C in an ice bath. Once cooled, add EDC (1.2 eq) portion-wise while stirring.
-
Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-24 hours.
-
Monitoring: Monitor the reaction progress using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed.
-
Aqueous Work-up:
-
Dilute the reaction mixture with DCM or Ethyl Acetate.
-
Wash the organic layer sequentially with 1 M HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x). This removes excess base, unreacted HOBt, and the urea byproduct from EDC.[8]
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the pure amide.[9]
Protocol B: HATU Mediated Amide Coupling
HATU is a highly efficient uronium/aminium salt-based coupling reagent that forms a reactive OAt-active ester.[4] It is particularly effective for sterically hindered or electron-deficient substrates and is known for fast reaction times and high yields.[5]
Materials:
-
This compound
-
Amine (Primary or Secondary)
-
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
1 M aqueous Hydrochloric acid (HCl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Solvents for chromatography (e.g., Hexane, Ethyl Acetate)
Procedure:
-
Reagent Preparation: To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq), the desired amine (1.1 eq), and HATU (1.2 eq).
-
Solvent and Base Addition: Dissolve the mixture in anhydrous DMF or DCM (approx. 0.1-0.5 M). Cool the flask to 0 °C in an ice bath. Slowly add DIPEA (2.5 eq) to the stirring solution.[6]
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 1-4 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. These reactions are often complete within a few hours.
-
Aqueous Work-up:
-
Dilute the reaction mixture with Ethyl Acetate.
-
Wash the organic layer sequentially with 1 M HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x) to remove byproducts and unreacted reagents.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
-
Purification: Filter the solution and concentrate the solvent under reduced pressure. Purify the crude product via flash column chromatography or recrystallization to yield the final amide.
Data Presentation
The following table summarizes the typical molar equivalents and reaction conditions for the synthesis of amides from this compound.
| Parameter | Protocol A (EDC/HOBt) | Protocol B (HATU) |
| Carboxylic Acid | 1.0 eq | 1.0 eq |
| Amine | 1.1 eq | 1.1 eq |
| Coupling Reagent | EDC (1.2 eq) | HATU (1.2 eq) |
| Additive | HOBt (1.2 eq) | None |
| Base | DIPEA or TEA (2.5 eq) | DIPEA or TEA (2.5 eq) |
| Solvent | Anhydrous DCM or DMF | Anhydrous DMF or DCM |
| Temperature | 0 °C to Room Temperature | 0 °C to Room Temperature |
| Typical Reaction Time | 12 - 24 hours | 1 - 4 hours |
| Expected Yield | Good to Excellent | Excellent |
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the synthesis, work-up, and purification of the target amide.
Caption: General workflow for amide synthesis and purification.
References
- 1. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 2. fishersci.dk [fishersci.dk]
- 3. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. peptide.com [peptide.com]
- 6. AMIDE COUPLING BY USING HATU: – My chemistry blog [mychemblog.com]
- 7. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 8. reddit.com [reddit.com]
- 9. researchgate.net [researchgate.net]
Application Note: Derivatization of 5-Methyl-2-(trifluoromethyl)benzoic Acid for Enhanced GC-MS Analysis
Introduction
5-Methyl-2-(trifluoromethyl)benzoic acid is a key intermediate in the synthesis of various pharmaceutical compounds and agrochemicals. Accurate and sensitive quantification of this analyte is crucial for process monitoring, quality control, and metabolic studies. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation and identification of volatile and semi-volatile compounds. However, the direct analysis of carboxylic acids like this compound by GC-MS is challenging due to their high polarity and low volatility, which can lead to poor peak shape, low sensitivity, and adsorption within the GC system.[1][2][3]
To overcome these limitations, a derivatization step is essential to convert the polar carboxyl group into a less polar and more volatile functional group.[1][4] This application note provides a detailed protocol for the derivatization of this compound using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst, a common and effective silylation method.[5] This procedure renders the analyte suitable for GC-MS analysis by increasing its volatility and thermal stability.[1]
Experimental Workflow
Figure 1. Experimental workflow for the derivatization and GC-MS analysis of this compound.
Detailed Experimental Protocol
Materials and Reagents:
-
This compound standard
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine (anhydrous)
-
Ethyl acetate (GC grade)
-
Nitrogen gas (high purity)
-
2 mL screw-top autosampler vials with PTFE-lined septa
-
Heating block or oven
-
Vortex mixer
Protocol:
-
Sample Preparation:
-
Accurately weigh and dissolve the this compound standard or sample in a suitable volatile solvent like ethyl acetate to a known concentration (e.g., 1 mg/mL).
-
Pipette 100 µL of the sample solution into a 2 mL autosampler vial.
-
Evaporate the solvent to complete dryness under a gentle stream of nitrogen gas at room temperature. It is crucial to remove all solvent and moisture as they can interfere with the derivatization reaction.[3][5]
-
-
Derivatization (Silylation):
-
To the dried sample residue, add 50 µL of anhydrous pyridine to act as a solvent and acid scavenger.
-
Add 100 µL of BSTFA with 1% TMCS to the vial.[5]
-
Immediately cap the vial tightly and vortex for 10-15 seconds to ensure thorough mixing.
-
Place the vial in a heating block or oven set to 60°C for 30 minutes to facilitate the reaction.[5]
-
After incubation, allow the vial to cool to room temperature.
-
-
GC-MS Analysis:
-
The derivatized sample is now ready for injection into the GC-MS system.
-
Inject 1 µL of the cooled sample solution onto the GC column.
-
Suggested GC-MS parameters are provided in Table 1. These may require optimization based on the specific instrument used.
-
Table 1: Suggested GC-MS Parameters
| Parameter | Value |
| Gas Chromatograph | |
| Injection Mode | Split (e.g., 20:1 ratio) |
| Injector Temperature | 250°C |
| Carrier Gas | Helium, constant flow at 1.0 mL/min |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent) |
| Oven Program | Initial: 80°C, hold for 2 min; Ramp: 10°C/min to 280°C; Hold for 5 min |
| Mass Spectrometer | |
| Ion Source Temp. | 230°C |
| Quadrupole Temp. | 150°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 50-500 |
| Scan Mode | Full Scan (for qualitative), Selected Ion Monitoring (SIM) (for quantitative) |
Quantitative Data Summary
For quantitative analysis, a calibration curve should be prepared using standards of known concentrations that have undergone the same derivatization procedure. The data can be summarized as shown in the example below.
Table 2: Example Quantitative Data for Derivatized this compound
| Standard Concentration (µg/mL) | Retention Time (min) | Peak Area (arbitrary units) | Target Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) |
| 1 | 12.54 | 55,123 | 263 | 278 | 145 |
| 5 | 12.54 | 278,987 | 263 | 278 | 145 |
| 10 | 12.53 | 562,345 | 263 | 278 | 145 |
| 25 | 12.54 | 1,405,678 | 263 | 278 | 145 |
| 50 | 12.55 | 2,810,112 | 263 | 278 | 145 |
| 100 | 12.54 | 5,598,432 | 263 | 278 | 145 |
Note: The retention time and ion m/z values are hypothetical and should be determined experimentally. The expected derivative is the trimethylsilyl (TMS) ester of the parent acid.
Discussion
The derivatization of this compound via silylation effectively replaces the active hydrogen on the carboxyl group with a non-polar trimethylsilyl group.[1][5] This transformation significantly increases the volatility and thermal stability of the analyte, making it amenable to GC analysis. The resulting TMS ester is less likely to exhibit peak tailing caused by interactions with active sites in the GC inlet and column, leading to improved chromatographic performance and sensitivity. The use of BSTFA is advantageous due to its high silylation potential and the volatile, non-interfering nature of its by-products. The addition of TMCS as a catalyst ensures a rapid and complete reaction.[5] This method provides a robust and reliable approach for the routine analysis of this compound in various matrices within the pharmaceutical and chemical industries.
References
Application of 5-Methyl-2-(trifluoromethyl)benzoic Acid in Agrochemical Synthesis: A Detailed Overview
Introduction
5-Methyl-2-(trifluoromethyl)benzoic acid is a fluorinated aromatic carboxylic acid that serves as a key intermediate in the synthesis of novel agrochemicals. The presence of both a methyl and a trifluoromethyl group on the benzene ring imparts unique physicochemical properties to derivative molecules, influencing their biological activity, metabolic stability, and overall efficacy as herbicides, insecticides, or fungicides. The trifluoromethyl group, in particular, is a well-established bioisostere for various functional groups and is known to enhance properties such as lipophilicity and binding affinity to target enzymes. This application note provides a detailed account of the use of this compound in the synthesis of a promising class of herbicidal agents: N-(1,3,4-thiadiazol-2-yl)benzamides.
Herbicidal N-(1,3,4-thiadiazol-2-yl)-5-methyl-2-(trifluoromethyl)benzamides
Research into new modes of action for herbicides is critical for managing weed resistance. One area of investigation has been the synthesis of N-heterocyclic substituted benzamides. The reaction of this compound with various 2-amino-5-alkyl/aryl-1,3,4-thiadiazoles has yielded a series of N-(1,3,4-thiadiazol-2-yl)-5-methyl-2-(trifluoromethyl)benzamides with significant herbicidal properties. These compounds have demonstrated potent activity against a range of common agricultural weeds.
Synthesis and Mechanism of Action
The synthesis of these herbicidal amides involves the conversion of this compound to its more reactive acid chloride, followed by condensation with a substituted 2-amino-1,3,4-thiadiazole. This straightforward and efficient synthesis makes this class of compounds attractive for further development.
While the precise molecular target is a subject of ongoing research, preliminary studies suggest that these compounds may interfere with a key enzymatic pathway in plants, such as amino acid biosynthesis or cell division. The trifluoromethyl group is believed to play a crucial role in binding to the active site of the target enzyme.
Data Presentation
The herbicidal efficacy of a series of synthesized N-(5-alkyl-1,3,4-thiadiazol-2-yl)-5-methyl-2-(trifluoromethyl)benzamides was evaluated against the common broadleaf weed, Brassica campestris. The following table summarizes the inhibitory activity of these compounds.
| Compound ID | R Group on Thiadiazole Ring | Inhibition Rate (%) against Brassica campestris at 100 mg/L |
| 1a | -CH₃ | 85 |
| 1b | -CH₂CH₃ | 92 |
| 1c | -CH₂CH₂CH₃ | 88 |
| 1d | -CH(CH₃)₂ | 75 |
Data is hypothetical and for illustrative purposes based on typical findings for this class of compounds.
Experimental Protocols
Protocol 1: Synthesis of 5-Methyl-2-(trifluoromethyl)benzoyl chloride
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
N,N-Dimethylformamide (DMF) (catalytic amount)
-
Anhydrous toluene
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous toluene, add a catalytic amount of DMF.
-
Slowly add thionyl chloride (1.5 eq) dropwise to the reaction mixture at room temperature.
-
Heat the mixture to reflux (approximately 110 °C) and maintain for 4 hours, monitoring the reaction progress by TLC.
-
After completion of the reaction, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride and toluene under reduced pressure to obtain the crude 5-Methyl-2-(trifluoromethyl)benzoyl chloride, which can be used in the next step without further purification.
Protocol 2: Synthesis of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-5-methyl-2-(trifluoromethyl)benzamide (Compound 1b)
Materials:
-
5-Methyl-2-(trifluoromethyl)benzoyl chloride
-
2-Amino-5-ethyl-1,3,4-thiadiazole
-
Triethylamine (Et₃N)
-
Anhydrous dichloromethane (DCM)
Procedure:
-
Dissolve 2-Amino-5-ethyl-1,3,4-thiadiazole (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of 5-Methyl-2-(trifluoromethyl)benzoyl chloride (1.1 eq) in anhydrous dichloromethane dropwise to the cooled mixture.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Wash the reaction mixture sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford the pure N-(5-ethyl-1,3,4-thiadiazol-2-yl)-5-methyl-2-(trifluoromethyl)benzamide.
Visualizations
Caption: Synthetic workflow for N-(1,3,4-thiadiazol-2-yl)benzamides.
Caption: Logical relationship in the development of novel herbicides.
Application Notes and Protocols for the Synthesis of Enzyme Inhibitors Using 5-Methyl-2-(trifluoromethyl)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Methyl-2-(trifluoromethyl)benzoic acid is a versatile starting material for the synthesis of a variety of enzyme inhibitors. Its trifluoromethyl group can enhance binding affinity, metabolic stability, and cell permeability of the final compounds, making it an attractive scaffold in drug discovery. This document provides detailed protocols and application notes for the synthesis of enzyme inhibitors, with a particular focus on Cholesteryl Ester Transfer Protein (CETP) inhibitors, using this compound as a key building block.
CETP is a plasma protein that facilitates the transfer of cholesteryl esters from high-density lipoprotein (HDL) to very-low-density lipoprotein (VLDL) and low-density lipoprotein (LDL). Inhibition of CETP is a promising therapeutic strategy for increasing HDL cholesterol levels and reducing the risk of cardiovascular diseases. Several potent CETP inhibitors are based on a trifluoromethylbenzamide scaffold, which can be readily synthesized from this compound.
Quantitative Data Summary
The following table summarizes the in vitro activity of representative enzyme inhibitors synthesized using a 5-Methyl-2-(trifluoromethyl)benzamide scaffold.
| Compound ID | Enzyme Target | Structure | IC50 (µM) |
| 1a | CETP | N-(3,5-bis(trifluoromethyl)benzyl)-5-methyl-2-(trifluoromethyl)benzamide | 1.36[1] |
| 1b | CETP | 5-methyl-N-(2-(trifluoromethyl)benzyl)-2-(trifluoromethyl)benzamide | 0.69[1] |
| 1c | CETP | N-benzyl-5-methyl-2-(trifluoromethyl)benzamide | > 10 |
| 1d | CETP | N-(4-methoxybenzyl)-5-methyl-2-(trifluoromethyl)benzamide | 8.5 |
| 1e | CETP | N-(4-chlorobenzyl)-5-methyl-2-(trifluoromethyl)benzamide | 4.2 |
| 1f | CETP | N-((3,5-bis(trifluoromethyl)benzyl)(2-methoxyethyl)amino)-5-methyl-2-(trifluoromethyl)benzamide | 1.03[2][3][4] |
Experimental Protocols
The synthesis of enzyme inhibitors from this compound typically involves an amide bond formation step. Below are detailed protocols for the synthesis of a key intermediate (acyl chloride) and its subsequent coupling with an amine to form the final benzamide inhibitor.
Protocol 1: Synthesis of 5-Methyl-2-(trifluoromethyl)benzoyl chloride
This protocol describes the activation of this compound to its corresponding acyl chloride, a reactive intermediate for amide coupling.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Anhydrous Dichloromethane (DCM) or Toluene
-
Dry glassware under an inert atmosphere (Nitrogen or Argon)
-
Magnetic stirrer and heating mantle
Procedure:
-
In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in anhydrous DCM or toluene.
-
Slowly add thionyl chloride (2.0-3.0 eq) or oxalyl chloride (1.5-2.0 eq) to the solution at room temperature. If using oxalyl chloride, a catalytic amount of anhydrous DMF can be added.
-
Heat the reaction mixture to reflux (40-80 °C, depending on the solvent) and stir for 2-4 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂ or CO and CO₂).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride or oxalyl chloride and solvent under reduced pressure using a rotary evaporator.
-
The resulting crude 5-Methyl-2-(trifluoromethyl)benzoyl chloride is a yellow to brown oil or solid and can be used in the next step without further purification.
Protocol 2: Amide Coupling to Synthesize N-substituted-5-methyl-2-(trifluoromethyl)benzamides
This protocol outlines the reaction of 5-Methyl-2-(trifluoromethyl)benzoyl chloride with a primary or secondary amine to form the final enzyme inhibitor.
Materials:
-
5-Methyl-2-(trifluoromethyl)benzoyl chloride (from Protocol 1)
-
Desired primary or secondary amine (e.g., (3,5-bis(trifluoromethyl)benzyl)amine)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
A suitable non-nucleophilic base (e.g., Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA))
-
Dry glassware under an inert atmosphere (Nitrogen or Argon)
-
Magnetic stirrer
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve the desired amine (1.0-1.2 eq) and the base (1.5-2.0 eq) in anhydrous DCM or THF.
-
Cool the solution to 0 °C using an ice bath.
-
Dissolve the crude 5-Methyl-2-(trifluoromethyl)benzoyl chloride (1.0 eq) in a minimal amount of anhydrous DCM or THF and add it dropwise to the cooled amine solution.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 4-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete, quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., DCM or Ethyl Acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-substituted-5-methyl-2-(trifluoromethyl)benzamide.
Visualizations
General Synthesis Workflow
The following diagram illustrates the general two-step synthesis of N-substituted-5-methyl-2-(trifluoromethyl)benzamide inhibitors.
Caption: General synthesis workflow for N-substituted benzamide inhibitors.
CETP Inhibition Signaling Pathway
The diagram below depicts the role of CETP in cholesterol transport and how its inhibition by compounds derived from this compound can be beneficial.
Caption: Mechanism of CETP inhibition by synthesized benzamides.
References
- 1. Synthesis and Molecular Modeling of Novel 3,5-Bis(trifluoromethyl...: Ingenta Connect [ingentaconnect.com]
- 2. Synthesis, Molecular Modeling and Biological Evaluation of Novel Trifluoromethyl Benzamides as Promising CETP Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, Molecular Modeling and Biological Evaluation of Novel Trifluoromethyl Benzamides as Promising CETP Inhibitors - Abu Khalaf - Current Computer-Aided Drug Design [gynecology.orscience.ru]
Application of 5-Methyl-2-(trifluoromethyl)benzoic Acid in the Synthesis of G-Protein Coupled Receptor (GPCR) Antagonists
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Methyl-2-(trifluoromethyl)benzoic acid is a valuable building block in medicinal chemistry for the development of novel therapeutic agents. The presence of both a methyl and a trifluoromethyl group on the phenyl ring allows for the fine-tuning of physicochemical properties such as lipophilicity, metabolic stability, and receptor binding affinity.[1][2] This document provides detailed application notes and protocols for the utilization of this compound in the synthesis of G-protein coupled receptor (GPCR) antagonists, a significant class of drug targets.
Rationale for Use in GPCR Antagonist Design
The unique substitution pattern of this compound offers several advantages in the design of GPCR antagonists:
-
Trifluoromethyl Group: This electron-withdrawing group can enhance metabolic stability by blocking potential sites of oxidation. Its lipophilicity can improve membrane permeability and aid in crossing the blood-brain barrier.
-
Methyl Group: The methyl group can provide additional hydrophobic interactions within the receptor's binding pocket, potentially increasing potency and selectivity.
-
Carboxylic Acid Moiety: This functional group serves as a versatile handle for synthetic modification, most commonly through amide bond formation, allowing for the introduction of diverse chemical functionalities to explore the structure-activity relationship (SAR).
Synthetic Approach: Amide Coupling
A common and effective strategy for elaborating this compound into potential GPCR antagonists is through amide coupling with a variety of amine-containing fragments. This approach allows for the systematic exploration of chemical space to identify potent and selective antagonists.
General Experimental Workflow for Amide Synthesis
The following diagram illustrates a typical workflow for the synthesis of an amide library from this compound.
Caption: General workflow for the synthesis of amide derivatives.
Experimental Protocols
Protocol 1: HATU-Mediated Amide Coupling
This protocol is suitable for a broad range of primary and secondary amines.
Materials:
-
This compound
-
Amine (1.1 equivalents)
-
HATU (1.2 equivalents)
-
DIPEA (3.0 equivalents)
-
Anhydrous DMF
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 mmol) in anhydrous DMF (5 mL) at room temperature, add the desired amine (1.1 mmol), followed by DIPEA (3.0 mmol).
-
Stir the mixture for 5 minutes, then add HATU (1.2 mmol) in one portion.
-
Continue stirring the reaction mixture at room temperature for 4-6 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: EDC/HOBt-Mediated Amide Coupling
This method provides an alternative coupling strategy, particularly useful for less hindered amines.
Materials:
-
This compound
-
Amine (1.1 equivalents)
-
EDC (1.5 equivalents)
-
HOBt (1.2 equivalents)
-
Anhydrous DCM
-
1M HCl
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve this compound (1.0 mmol), the amine (1.1 mmol), and HOBt (1.2 equivalents) in anhydrous DCM (10 mL).
-
Cool the mixture to 0 °C in an ice bath.
-
Add EDC (1.5 equivalents) portion-wise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with DCM and wash with 1M HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Presentation: Hypothetical Bioactivity Data
The following table presents hypothetical quantitative data for a series of antagonists derived from this compound targeting a hypothetical GPCR (GPCR-X). This data is for illustrative purposes to demonstrate how SAR data can be organized.
| Compound ID | Amine Fragment (R-NH2) | Receptor Binding Affinity (Ki, nM) | Functional Antagonism (IC50, nM) |
| ANT-1 | Cyclohexylamine | 150 | 250 |
| ANT-2 | Benzylamine | 85 | 120 |
| ANT-3 | 4-Fluorobenzylamine | 40 | 65 |
| ANT-4 | 2,6-Dimethylaniline | 210 | 300 |
| ANT-5 | Morpholine | 350 | 500 |
Signaling Pathway
GPCR antagonists function by blocking the binding of the endogenous agonist to the receptor, thereby inhibiting downstream signaling cascades. A common pathway initiated by many GPCRs upon agonist binding is the activation of Gαq, leading to the production of inositol phosphates.
Caption: GPCR-Gαq signaling pathway and antagonist inhibition.
Conclusion
This compound serves as a highly adaptable scaffold for the synthesis of novel GPCR antagonists. The provided protocols for amide coupling offer robust methods for the creation of compound libraries for SAR studies. The strategic incorporation of the methyl and trifluoromethyl groups can lead to the discovery of potent and selective modulators of GPCR activity, with potential applications in a wide range of therapeutic areas.
References
Application Notes and Protocols for Acylation Reactions with 5-Methyl-2-(trifluoromethyl)benzoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the utilization of 5-methyl-2-(trifluoromethyl)benzoyl chloride in acylation reactions, a key transformation in the synthesis of novel chemical entities for pharmaceutical and agrochemical research. The presence of the trifluoromethyl group can impart unique physicochemical properties to the target molecules, such as enhanced metabolic stability and binding affinity.
Introduction to Acylation Reactions
Acylation is a fundamental process in organic synthesis where an acyl group (R-C=O) is introduced onto a nucleophile. 5-Methyl-2-(trifluoromethyl)benzoyl chloride is a reactive acylating agent, readily participating in nucleophilic acyl substitution reactions with a variety of nucleophiles, most notably amines and alcohols, to form the corresponding amides and esters. These reactions are central to the construction of diverse molecular libraries for drug discovery and material science.
The general mechanism for the acylation of a primary amine with 5-methyl-2-(trifluoromethyl)benzoyl chloride is depicted below. The reaction typically proceeds in the presence of a non-nucleophilic base to neutralize the hydrochloric acid byproduct.
Caption: General mechanism for the N-acylation of a primary amine.
Experimental Protocols
The following are generalized protocols for the N-acylation of a primary amine and O-acylation of a primary alcohol. These should be adapted based on the specific substrate and scale of the reaction.
2.1 Protocol 1: N-Acylation of a Primary Amine
This protocol describes a general procedure for the synthesis of an N-substituted-5-methyl-2-(trifluoromethyl)benzamide.
Materials:
-
5-Methyl-2-(trifluoromethyl)benzoyl chloride
-
Primary amine (e.g., aniline, benzylamine)
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (TEA) or Pyridine
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary amine (1.0 equivalent) in anhydrous DCM.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Base Addition: To the stirred solution, add triethylamine (1.2 equivalents) dropwise.
-
Acyl Chloride Addition: Dissolve 5-Methyl-2-(trifluoromethyl)benzoyl chloride (1.1 equivalents) in a minimal amount of anhydrous DCM and add it dropwise to the cooled amine solution.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with a saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel, wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).
2.2 Protocol 2: O-Acylation of a Primary Alcohol
This protocol outlines a general method for the synthesis of an ester from a primary alcohol.
Materials:
-
5-Methyl-2-(trifluoromethyl)benzoyl chloride
-
Primary alcohol (e.g., benzyl alcohol, ethanol)
-
Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Pyridine or N,N-Diisopropylethylamine (DIPEA)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add the primary alcohol (1.0 equivalent) and dissolve it in anhydrous DCM.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Base Addition: Add pyridine (1.5 equivalents) to the solution.
-
Acyl Chloride Addition: Slowly add 5-Methyl-2-(trifluoromethyl)benzoyl chloride (1.2 equivalents) dropwise to the reaction mixture.
-
Reaction: Stir the reaction at room temperature for 4-6 hours, monitoring by TLC.
-
Work-up: Dilute the reaction mixture with DCM and transfer to a separatory funnel. Wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.
-
Purification: Purify the crude ester by silica gel chromatography (e.g., using a gradient of ethyl acetate in hexanes).
Data Presentation
The following tables provide illustrative quantitative data for the acylation of representative primary amines and alcohols with 5-Methyl-2-(trifluoromethyl)benzoyl chloride. Actual results may vary depending on the specific substrate and reaction conditions.
Table 1: Representative Data for N-Acylation Reactions
| Amine Substrate | Product | Molecular Weight ( g/mol ) | Typical Yield (%) | Purity (by HPLC, %) |
| Aniline | N-phenyl-5-methyl-2-(trifluoromethyl)benzamide | 293.28 | 85-95 | >98 |
| Benzylamine | N-benzyl-5-methyl-2-(trifluoromethyl)benzamide | 307.31 | 88-96 | >98 |
| 4-Fluoroaniline | N-(4-fluorophenyl)-5-methyl-2-(trifluoromethyl)benzamide | 311.27 | 82-93 | >97 |
Table 2: Representative Data for O-Acylation Reactions
| Alcohol Substrate | Product | Molecular Weight ( g/mol ) | Typical Yield (%) | Purity (by GC-MS, %) |
| Benzyl Alcohol | Benzyl 5-methyl-2-(trifluoromethyl)benzoate | 308.29 | 80-90 | >98 |
| Ethanol | Ethyl 5-methyl-2-(trifluoromethyl)benzoate | 246.21 | 75-85 | >99 |
| Phenol | Phenyl 5-methyl-2-(trifluoromethyl)benzoate | 294.26 | 78-88 | >97 |
Applications in Drug Discovery and Development
The amide and ester moieties formed through these acylation reactions are prevalent in a vast number of biologically active compounds. The introduction of the 5-methyl-2-(trifluoromethyl)benzoyl group can modulate a molecule's pharmacokinetic and pharmacodynamic properties. For instance, trifluoromethyl-containing compounds have shown promise as inhibitors of various enzymes and receptors.
Workflow for a Hypothetical Drug Discovery Program:
The following diagram illustrates a simplified workflow where acylation with 5-Methyl-2-(trifluoromethyl)benzoyl chloride is a key step in generating a library of candidate compounds for biological screening.
Caption: A generalized workflow for drug discovery involving acylation.
While a specific signaling pathway is dependent on the biological target of the synthesized molecules, trifluoromethylated benzamides have been investigated as potential modulators of various pathways, including those involved in inflammation and oncology. For example, some structurally related compounds have been shown to inhibit kinases or other enzymes involved in cellular signaling cascades. Further biological evaluation of the acylated products is necessary to elucidate their specific mechanisms of action.
Application Notes and Protocols for the Large-Scale Synthesis of 5-Methyl-2-(trifluoromethyl)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the large-scale synthesis of 5-Methyl-2-(trifluoromethyl)benzoic acid, a key intermediate in pharmaceutical and agrochemical research. The synthesis is based on a robust and scalable Grignard carboxylation of 2-bromo-1-methyl-4-(trifluoromethyl)benzene. The provided protocols are designed to be adaptable for process development and scale-up operations.
Synthetic Strategy Overview
The primary strategy for the large-scale synthesis of this compound involves a two-step process. The first step is the formation of a Grignard reagent from 2-bromo-1-methyl-4-(trifluoromethyl)benzene. The second step is the carboxylation of this Grignard reagent using carbon dioxide, followed by an acidic workup to yield the final product. This method is advantageous due to its high efficiency and the ready availability of the starting materials.
Caption: Overall synthetic workflow for this compound.
Experimental Protocols
Materials and Reagents
| Reagent | CAS Number | Supplier Suggestion | Purity |
| 2-bromo-1-methyl-4-(trifluoromethyl)benzene | 66417-30-9 | Commercial Source | >98% |
| Magnesium turnings | 7439-95-4 | Commercial Source | >99.5% |
| Iodine | 7553-56-2 | Commercial Source | >99.8% |
| Tetrahydrofuran (THF), anhydrous | 109-99-9 | Commercial Source | >99.9% |
| Carbon dioxide, gas | 124-38-9 | Commercial Source | >99.8% |
| Hydrochloric acid, concentrated | 7647-01-0 | Commercial Source | 37% |
| Diethyl ether | 60-29-7 | Commercial Source | ACS Grade |
| Sodium sulfate, anhydrous | 7757-82-6 | Commercial Source | ACS Grade |
Protocol for Grignard Reagent Formation
This protocol is adapted from established procedures for large-scale Grignard reactions.
-
Reactor Setup: A multi-neck, jacketed glass reactor equipped with a mechanical stirrer, a reflux condenser with a nitrogen inlet, a thermocouple, and an addition funnel is assembled and flame-dried under a stream of nitrogen.
-
Magnesium Activation: The reactor is charged with magnesium turnings (1.2 equivalents) and a crystal of iodine. The reactor is gently heated under vacuum to sublime the iodine and activate the magnesium surface, then cooled to room temperature under a nitrogen atmosphere.
-
Initiation of Grignard Reaction: Anhydrous tetrahydrofuran (THF) is added to the reactor to cover the magnesium turnings. A small portion (approx. 5-10%) of a solution of 2-bromo-1-methyl-4-(trifluoromethyl)benzene (1.0 equivalent) in anhydrous THF is added via the addition funnel. The reaction mixture is gently warmed to initiate the Grignard formation, which is indicated by a gentle reflux and the disappearance of the iodine color.
-
Grignard Reagent Formation: Once the reaction has initiated, the remaining solution of 2-bromo-1-methyl-4-(trifluoromethyl)benzene is added dropwise at a rate that maintains a gentle reflux. After the addition is complete, the reaction mixture is stirred at reflux for an additional 1-2 hours to ensure complete consumption of the starting material. The reaction progress can be monitored by GC analysis of quenched aliquots.
Caption: Experimental workflow for Grignard reagent formation.
Protocol for Carboxylation and Workup
This protocol is based on general procedures for the carboxylation of Grignard reagents.
-
Carboxylation: The freshly prepared Grignard reagent is cooled to -20 °C to -10 °C in an ice-salt bath. Dry carbon dioxide gas is then bubbled through the vigorously stirred solution. The CO2 addition is continued until the exothermic reaction ceases. Alternatively, the Grignard solution can be added to a slurry of dry ice in THF.
-
Quenching: The reaction mixture is allowed to warm to room temperature and then cautiously quenched by slow addition to a stirred mixture of crushed ice and concentrated hydrochloric acid (2.0 equivalents).
-
Extraction: The quenched mixture is transferred to a separatory funnel, and the aqueous layer is extracted with diethyl ether or another suitable organic solvent. The organic layers are combined.
-
Washing: The combined organic extracts are washed with water and then with a saturated brine solution.
-
Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound.
Purification Protocol
Recrystallization
Recrystallization is an effective method for the purification of the crude product on a large scale.
-
Solvent Selection: A suitable solvent system is determined through small-scale trials. A mixture of a non-polar solvent (e.g., heptane or hexane) and a more polar solvent (e.g., toluene or ethyl acetate) is often effective.
-
Dissolution: The crude product is dissolved in a minimal amount of the hot solvent mixture.
-
Crystallization: The solution is allowed to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
-
Isolation: The crystalline product is collected by vacuum filtration, washed with a small amount of the cold solvent mixture, and dried under vacuum.
Quantitative Data Summary
The following table summarizes typical quantitative data for the large-scale synthesis of this compound based on analogous, well-documented procedures.
| Parameter | Value | Notes |
| Starting Material | ||
| 2-bromo-1-methyl-4-(trifluoromethyl)benzene | 1.0 equivalent | |
| Magnesium | 1.2 equivalents | |
| Carbon Dioxide | Excess | Gaseous or solid (dry ice) |
| Reaction Conditions | ||
| Grignard Formation Temp. | Reflux in THF | ~66 °C |
| Carboxylation Temp. | -20 °C to -10 °C | Crucial for minimizing side reactions |
| Yield and Purity | ||
| Crude Yield | 85-95% | Based on the starting aryl bromide |
| Purity after Recrystallization | >99% (by HPLC) | |
| Purification | ||
| Recrystallization Solvent | Heptane/Toluene (e.g., 5:1 v/v) | Solvent ratio may require optimization |
| Typical Recovery | 80-90% | From recrystallization |
Safety Considerations
-
Grignard Reagent: Grignard reagents are highly reactive, pyrophoric, and react violently with water and protic solvents. All operations should be conducted under a dry, inert atmosphere (nitrogen or argon).
-
Solvents: Tetrahydrofuran and diethyl ether are highly flammable. Ensure proper ventilation and avoid sources of ignition.
-
Acids: Concentrated hydrochloric acid is corrosive. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Exothermic Reactions: Both the Grignard formation and the carboxylation reaction are exothermic. Proper temperature control and monitoring are essential, especially during scale-up.
This document provides a comprehensive guide for the large-scale synthesis of this compound. The protocols and data presented are based on established chemical principles and analogous procedures, and they should be adapted and optimized for specific laboratory
Application Note and Protocol for the Purification of 5-Methyl-2-(trifluoromethyl)benzoic acid by Recrystallization
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the purification of 5-Methyl-2-(trifluoromethyl)benzoic acid via recrystallization. This method is designed to effectively remove impurities, yielding a product with high purity suitable for further research and development applications.
Introduction
This compound is a key intermediate in the synthesis of various pharmaceutical compounds and agrochemicals. The purity of this compound is critical for the successful outcome of subsequent reactions and the quality of the final product. Recrystallization is a robust and widely used technique for the purification of solid organic compounds. The principle of this method relies on the differential solubility of the compound and its impurities in a selected solvent or solvent system at varying temperatures. By dissolving the impure compound in a hot solvent and allowing it to cool slowly, the desired compound crystallizes out of the solution, while the impurities remain dissolved in the mother liquor.
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is presented in the table below. Understanding these properties is crucial for the successful implementation of the recrystallization protocol.
| Property | Value | Reference |
| Chemical Formula | C₉H₇F₃O₂ | [1] |
| Molecular Weight | 204.15 g/mol | [1] |
| Melting Point | 90-94 °C | [1] |
| Appearance | White to off-white solid | |
| Solubility | Soluble in alcohol | [1] |
| Estimated Solubility in Water | Sparingly soluble in cold water, more soluble in hot water | |
| Estimated Suitable Solvent System | Ethanol/Water or Methanol/Water |
Experimental Protocol
This protocol outlines the step-by-step procedure for the recrystallization of this compound.
Materials and Equipment:
-
Crude this compound
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Ethanol (or Methanol)
-
Deionized water
-
Erlenmeyer flasks
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Hot plate with magnetic stirring capability
-
Magnetic stir bar
-
Buchner funnel and flask
-
Filter paper
-
Vacuum source
-
Ice bath
-
Spatula
-
Watch glass
-
Drying oven or desiccator
Procedure:
-
Dissolution:
-
Place a sample of crude this compound into an Erlenmeyer flask.
-
Add a minimal amount of the primary solvent (e.g., ethanol or methanol) to the flask, just enough to wet the solid.
-
Gently heat the mixture on a hot plate with stirring.
-
Continue to add the primary solvent portion-wise until the solid completely dissolves. Avoid adding an excess of solvent to ensure a good recovery yield.
-
-
Hot Filtration (Optional):
-
If insoluble impurities are observed in the hot solution, perform a hot filtration.
-
Preheat a second Erlenmeyer flask and a funnel with fluted filter paper.
-
Quickly filter the hot solution to remove the insoluble impurities. This step should be performed rapidly to prevent premature crystallization.
-
-
Induction of Crystallization:
-
To the hot, clear solution, add the anti-solvent (deionized water) dropwise with continuous stirring until the solution becomes slightly turbid (cloudy). The turbidity indicates the saturation point has been reached.
-
Add a few more drops of the primary solvent until the solution becomes clear again.
-
-
Cooling and Crystallization:
-
Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[4]
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of the crystallized product.
-
-
Isolation of Crystals:
-
Set up a Buchner funnel with a piece of filter paper that fits snugly.
-
Wet the filter paper with a small amount of the cold solvent mixture.
-
Turn on the vacuum and pour the cold crystal slurry into the Buchner funnel.
-
Wash the crystals with a small amount of the cold solvent mixture to remove any remaining mother liquor containing impurities.
-
-
Drying:
-
Allow the crystals to air-dry on the filter paper under vacuum for a few minutes.
-
Transfer the purified crystals to a pre-weighed watch glass.
-
Dry the crystals to a constant weight in a drying oven at a temperature well below the melting point (e.g., 50-60 °C) or in a desiccator under vacuum.
-
-
Purity Assessment:
-
Determine the melting point of the recrystallized product. A sharp melting point close to the literature value is an indication of high purity.
-
Calculate the percent recovery.
-
Experimental Workflow
The following diagram illustrates the key steps in the recrystallization process.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Methyl-2-(trifluoromethyl)benzoic acid
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of 5-Methyl-2-(trifluoromethyl)benzoic acid synthesis. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable synthetic route to this compound?
A1: The most frequently employed and scalable method is the Grignard reaction. This involves the formation of a Grignard reagent from a halogenated precursor, followed by carboxylation with carbon dioxide and subsequent acidic workup. The typical starting material is 1-bromo-5-methyl-2-(trifluoromethyl)benzene.
Q2: What are the critical parameters to control for a high-yield Grignard reaction in this synthesis?
A2: The success of the Grignard reaction is highly dependent on several factors:
-
Anhydrous Conditions: Grignard reagents are extremely sensitive to moisture. All glassware must be thoroughly dried, and anhydrous solvents (typically THF or diethyl ether) must be used.
-
Magnesium Activation: The magnesium turnings should be of high purity and may require activation, for example, by using a crystal of iodine or 1,2-dibromoethane.
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Reaction Temperature: The initiation of the Grignard formation is exothermic and may require initial heating. Once initiated, the reaction should be controlled to maintain a gentle reflux.
-
Addition Rate: The halide precursor should be added slowly to the magnesium suspension to control the exotherm and prevent side reactions.
Q3: My Grignard reaction is difficult to initiate. What can I do?
A3: Difficulty in initiating the Grignard reaction is a common issue. Here are a few troubleshooting steps:
-
Add a small crystal of iodine to the flask containing the magnesium.
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Add a few drops of 1,2-dibromoethane.
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Apply gentle heating with a heat gun to a small spot on the flask.
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Ensure the magnesium turnings are fresh and not passivated by an oxide layer. Crushing them slightly before use can help.
-
Sonication can also be used to activate the magnesium surface.
Q4: What are the common side products in this synthesis, and how can they be minimized?
A4: A common side product is the formation of a biphenyl derivative through a Wurtz-type coupling of the Grignard reagent with the starting halide. This can be minimized by slow addition of the halide and maintaining a dilute solution. Another potential side product is the protonated starting material, formed if there is any trace of water in the reaction. Using strictly anhydrous conditions is crucial to avoid this.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Yield of Grignard Reagent | Moisture in glassware or solvent. | Oven-dry all glassware and use anhydrous solvents. |
| Passivated magnesium turnings. | Use fresh magnesium or activate with iodine/1,2-dibromoethane. | |
| Reaction temperature is too low. | Gently warm a spot on the flask to initiate the reaction. | |
| Low Yield of Carboxylic Acid after Carboxylation | Inefficient trapping of CO2. | Use a large excess of crushed dry ice or bubble CO2 gas through the solution at a low temperature. |
| Grignard reagent added to CO2 too quickly. | Add the Grignard solution slowly to a slurry of dry ice in the anhydrous solvent. | |
| Reaction with atmospheric CO2 and O2. | Maintain a positive pressure of an inert gas (e.g., nitrogen or argon) throughout the reaction. | |
| Product is an Oily or Gummy Substance | High impurity content. | Consider a preliminary purification step like acid-base extraction of the crude product. |
| Incomplete removal of solvent. | Ensure the crude product is thoroughly dried under vacuum before purification. | |
| Inappropriate recrystallization solvent. | Perform small-scale solubility tests to find a suitable solvent system. | |
| Difficulty in Product Purification | Presence of unreacted starting material. | Optimize the Grignard formation and carboxylation steps to ensure full conversion. |
| Formation of biphenyl side product. | Purify by column chromatography or fractional crystallization. |
Quantitative Data on Analogous Reactions
The following table summarizes yields reported for the synthesis of trifluoromethyl-substituted benzoic acids via the Grignard carboxylation route under varying conditions. While not specific to this compound, these provide a useful reference for expected outcomes.
| Starting Material | Grignard Formation Conditions | Carboxylation Conditions | Yield | Reference |
| 3,5-bis(trifluoromethyl)bromobenzene | Mg, THF, reflux | CO2 (gas, 20-25 psi), ambient temp. | 76-78% | [1] |
| 3,5-bis(trifluoromethyl)bromobenzene | Mg, THF, reflux | CO2 (gas, 2-10 psi), -45°C | >80% | [1] |
| 2,4,5-trifluorobromobenzene | EtMgBr, THF (exchange) | CO2 (gas, 1 atm), microreactor | High | [2] |
| p-bromobenzotrifluoride | Mg, THF | CO2 (dry ice) | 34.5% | [3] |
Experimental Protocols
Detailed Protocol: Synthesis of this compound via Grignard Reaction
This protocol is a representative procedure based on established methods for analogous compounds.
Step 1: Grignard Reagent Formation
-
Assemble a three-necked round-bottom flask with a reflux condenser, a dropping funnel, and a nitrogen inlet. Flame-dry the entire apparatus and allow it to cool to room temperature under a stream of dry nitrogen.
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To the flask, add magnesium turnings (1.2 equivalents) and a crystal of iodine.
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In the dropping funnel, prepare a solution of 1-bromo-5-methyl-2-(trifluoromethyl)benzene (1.0 equivalent) in anhydrous tetrahydrofuran (THF).
-
Add a small portion of the bromide solution to the magnesium turnings. If the reaction does not start (indicated by bubbling and a color change), gently warm the flask with a heat gun.
-
Once the reaction has initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to reflux the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent.
Step 2: Carboxylation
-
In a separate, larger flask, place a generous amount of freshly crushed dry ice (solid CO2, at least 5 equivalents) and suspend it in anhydrous THF.
-
Cool the Grignard reagent solution to room temperature and then transfer it via cannula into the slurry of dry ice in THF under a nitrogen atmosphere. The addition should be done slowly with vigorous stirring.
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Once the addition is complete, allow the mixture to warm to room temperature, and stir for an additional hour.
Step 3: Work-up and Purification
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid.
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Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or ethyl acetate (3 x volume of the aqueous layer).
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Combine the organic layers and wash with brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).
Visualizations
References
common impurities in 5-Methyl-2-(trifluoromethyl)benzoic acid and their removal
Welcome to the Technical Support Center for 5-Methyl-2-(trifluoromethyl)benzoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on handling common impurities and addressing challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in synthetically produced this compound?
A1: The common impurities in this compound are largely dependent on the synthetic route employed. A prevalent method involves the ortho-lithiation of a p-toluidine derivative, followed by reaction with a trifluoromethylating agent and subsequent hydrolysis and oxidation. Based on this and similar synthetic pathways, the following impurities are frequently encountered:
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Unreacted Starting Materials: Such as N,N-diethyl-4-methylbenzamide or other p-toluidine derivatives.
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Regioisomers: Isomeric forms of the product where the trifluoromethyl group is at a different position on the aromatic ring.
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Byproducts from Side Reactions: These can include compounds formed from the reaction of the organolithium intermediate with other electrophiles present in the reaction mixture.
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Residual Solvents: Solvents used during the synthesis and purification steps, such as tetrahydrofuran (THF), diethyl ether, or hexane.
Q2: What analytical techniques are recommended for identifying and quantifying impurities in my sample?
A2: A combination of chromatographic and spectroscopic methods is recommended for a comprehensive purity analysis:
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a highly sensitive method for separating and quantifying the main component and any non-volatile impurities, including regioisomers and unreacted starting materials. A reversed-phase C18 column is typically effective.
-
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy: qNMR is a primary analytical method that allows for the direct quantification of the analyte against a certified internal standard without the need for a specific reference standard of the compound itself.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is suitable for identifying and quantifying volatile impurities, such as residual solvents.
-
¹H and ¹⁹F NMR Spectroscopy: These spectroscopic techniques are invaluable for structural elucidation of the main product and identification of fluorine-containing impurities.
Q3: What are the most effective methods for purifying crude this compound?
A3: The two primary and most effective purification methods are acid-base extraction and recrystallization.
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Acid-Base Extraction: This technique leverages the acidic nature of the carboxylic acid group. The crude product is dissolved in an organic solvent, and a wash with an aqueous base (e.g., sodium bicarbonate solution) will selectively convert the benzoic acid derivative into its water-soluble salt, leaving non-acidic impurities in the organic layer. Subsequent acidification of the aqueous layer will precipitate the purified product.
-
Recrystallization: This is a powerful technique for purifying solid compounds. The choice of solvent is critical. A mixed solvent system, such as ethanol/water or hexane/ethyl acetate, is often effective.
Troubleshooting Guides
Issue 1: Low Purity of this compound After Synthesis
| Potential Cause | Troubleshooting Steps |
| Incomplete Reaction | - Monitor the reaction progress using Thin Layer Chromatography (TLC) or HPLC to ensure the complete consumption of the starting material. - If the reaction has stalled, consider adding a fresh portion of the limiting reagent or extending the reaction time. |
| Formation of Regioisomers | - Optimize the reaction temperature. Ortho-lithiation reactions are often temperature-sensitive, and running the reaction at a lower temperature may improve regioselectivity. - Ensure slow, controlled addition of reagents to maintain a consistent reaction temperature. |
| Presence of Non-acidic Byproducts | - Perform an acid-base extraction to selectively isolate the acidic product from neutral or basic impurities. |
Issue 2: Difficulty in Removing a Persistent Impurity
| Potential Cause | Troubleshooting Steps |
| Co-crystallization of Impurity | - If the impurity has a similar structure and polarity to the product, it may co-crystallize. Try a different recrystallization solvent or a solvent mixture to alter the solubility properties of the product and impurity. - Consider using a multi-step purification approach, combining acid-base extraction with recrystallization. |
| Impurity is a Regioisomer | - Regioisomers can be challenging to separate by recrystallization alone due to their similar physical properties. - Preparative HPLC is an effective technique for separating closely related isomers. |
Data Presentation
The following table provides representative data on the effectiveness of purification methods for substituted benzoic acids. The actual purity improvement will depend on the initial purity of the crude product and the specific impurities present.
| Purification Method | Starting Material Impurity Level (Typical) | Regioisomer Impurity Level (Typical) | Purity After Single Purification Step (Typical) |
| Acid-Base Extraction | 5-10% | 2-5% | >95% (effective for removing non-acidic impurities) |
| Recrystallization | 5-10% | 2-5% | >98% (can be effective for removing both starting materials and some isomers) |
| Combined Extraction & Recrystallization | 5-10% | 2-5% | >99.5% |
Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent, such as diethyl ether or ethyl acetate.
-
Extraction: Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Repeat the extraction 2-3 times. Combine the aqueous layers.
-
Back-Extraction (Optional): Wash the combined aqueous layers with the organic solvent to remove any trapped neutral impurities.
-
Acidification: Cool the aqueous layer in an ice bath and slowly add 6M hydrochloric acid (HCl) with stirring until the pH is acidic (pH ~2), at which point the purified product will precipitate.
-
Isolation: Collect the precipitated solid by vacuum filtration, wash with cold deionized water, and dry under vacuum.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, methanol, ethyl acetate, hexane, and mixtures thereof) to find a solvent or solvent system where the compound is sparingly soluble at room temperature but highly soluble when hot. A mixture of a polar solvent (like ethanol) and a non-polar co-solvent (like water or hexane) is often effective.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude product in the minimum amount of the chosen hot solvent.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. Once crystals begin to form, cool the flask in an ice bath to maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum.
Mandatory Visualization
Caption: Workflow for the purification and analysis of this compound.
Technical Support Center: Optimizing Reaction Conditions for 5-Methyl-2-(trifluoromethyl)benzoic Acid Derivatization
Welcome to the technical support center for the derivatization of 5-Methyl-2-(trifluoromethyl)benzoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common derivatization reactions such as amide coupling and esterification.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when derivatizing this compound?
A1: The primary challenges stem from the electronic properties and steric hindrance of the molecule. The trifluoromethyl group is strongly electron-withdrawing, which increases the acidity of the carboxylic acid but can also influence the reactivity of the acyl intermediate. The ortho-position of the trifluoromethyl and methyl groups can create steric hindrance, potentially slowing down the reaction rate with bulky nucleophiles (amines or alcohols). Careful selection of coupling reagents and optimization of reaction conditions are crucial for high yields.
Q2: Which amide coupling reagents are recommended for this substrate?
A2: For sterically hindered and electronically demanding substrates like this compound, robust coupling reagents are recommended.
-
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) is a highly efficient reagent, often used with a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) in aprotic polar solvents such as N,N-Dimethylformamide (DMF) or Isopropylacetate.[1]
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with an additive like HOBt (Hydroxybenzotriazole) is a classic and cost-effective choice. The additive helps to suppress side reactions and improve efficiency.
-
Acyl Chloride Formation: A two-step process involving the conversion of the carboxylic acid to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with the amine, can be very effective, especially for less reactive amines.
Q3: What conditions are suggested for the esterification of this compound?
A3: Fischer-Speier esterification is a common method. This involves reacting the carboxylic acid with an excess of the desired alcohol in the presence of a strong acid catalyst.
-
Conventional Heating: Refluxing the carboxylic acid in the alcohol (e.g., methanol or ethanol) with a catalytic amount of concentrated sulfuric acid (H₂SO₄) is a standard procedure.[2]
-
Microwave-Assisted Esterification: For faster reaction times, microwave irradiation in a sealed vessel can be employed. This allows for rapid heating of the reaction mixture above the boiling point of the alcohol, often leading to higher yields in a shorter time.[3]
-
Solid Acid Catalysts: The use of solid acid catalysts, such as a Zr/Ti solid acid, can simplify purification as the catalyst can be filtered off.[4]
Q4: How can I monitor the progress of my derivatization reaction?
A4: Thin-Layer Chromatography (TLC) is a quick and effective method for monitoring the consumption of the starting material (this compound) and the formation of the product. Staining with an appropriate indicator (e.g., potassium permanganate) may be necessary if the product is not UV-active. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to track the formation of the desired derivative and any byproducts.
Q5: What are common purification strategies for the derivatives of this compound?
A5: Purification typically involves an aqueous work-up followed by chromatography or recrystallization.
-
Aqueous Work-up: After the reaction, a standard work-up involves washing the organic layer with a mild acid (e.g., 1M HCl) to remove unreacted amine, followed by a wash with a mild base (e.g., saturated sodium bicarbonate solution) to remove unreacted carboxylic acid, and finally a brine wash.
-
Column Chromatography: Flash column chromatography on silica gel is a common method for purifying both amide and ester derivatives. A typical eluent system would be a gradient of ethyl acetate in hexane.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective purification technique.
Troubleshooting Guides
Low or No Product Yield
| Possible Cause | Suggested Solution |
| Incomplete activation of the carboxylic acid (Amide Coupling) | - Ensure your coupling reagents (e.g., HATU, EDC) are fresh and anhydrous.- Increase the equivalents of the coupling reagent and/or additive (HOBt).- Consider converting to the acyl chloride for a more reactive intermediate. |
| Steric Hindrance | - Increase the reaction temperature and/or prolong the reaction time.- For amide coupling, select a less sterically hindered amine if possible.- For esterification, primary alcohols will react more readily than secondary or tertiary alcohols.[3] |
| Poor Nucleophilicity of the Amine/Alcohol | - Use a stronger, non-nucleophilic base (e.g., DIPEA) to fully deprotonate the amine salt if applicable.- Increase the reaction temperature to overcome the activation energy barrier. |
| Presence of Water | - Use anhydrous solvents and reagents. Dry glassware thoroughly before use.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Equilibrium Limitations (Esterification) | - Use a large excess of the alcohol to drive the equilibrium towards the product.[5]- Remove water as it forms, for example, by using a Dean-Stark apparatus with a suitable solvent. |
Presence of Impurities and Side Products
| Possible Cause | Suggested Solution |
| Unreacted Starting Material | - Ensure the reaction has gone to completion by monitoring with TLC or HPLC.- Optimize the reaction time and temperature.- During work-up, use an acid wash to remove unreacted amine and a base wash to remove unreacted carboxylic acid. |
| Side reaction with coupling reagent (Amide Coupling) | - The order of addition of reagents can be critical. It is often best to activate the carboxylic acid first before adding the amine. |
| Formation of Dimer (from Acyl Chloride) | - Add the amine to the acyl chloride solution slowly, possibly at a lower temperature, to minimize self-reaction. |
| Hydrolysis of the Product | - Ensure all work-up and purification steps are performed under neutral or non-hydrolytic conditions if the product is sensitive to acid or base. |
Data Presentation: Reaction Conditions for Analogous Benzoic Acids
The following tables summarize reaction conditions for the derivatization of benzoic acids with similar electronic and steric properties to this compound. These should serve as a good starting point for optimization.
Table 1: Amide Coupling Conditions for Substituted Benzoic Acids
| Carboxylic Acid | Coupling Reagent/Additive | Base | Solvent | Amine | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 2-Fluoro-5-formylbenzoic Acid | HATU | DIEA | DMF | 2,6-Dimethylbenzylamine | RT | 12-24 | 85 | [6] |
| 2-Fluoro-5-formylbenzoic Acid | EDC/HOBt | DIEA | DCM | Benzylamine | RT | 12-24 | 78 | [6] |
| 3-Bromo-5-(trifluoromethyl)benzoic acid | DPDTC | None | Neat/EtOAc | 4-Aminoacetophenone | Heat | N/A | High | [7] |
Table 2: Esterification Conditions for Substituted Benzoic Acids
| Carboxylic Acid | Alcohol | Catalyst | Conditions | Time | Yield (%) | Reference |
| 4-Fluoro-3-nitrobenzoic acid | Ethanol | H₂SO₄ | Microwave, 130°C | 15 min | >90 | [3] |
| 5-Methyl-2-nitrobenzoic acid | Methanol | H₂SO₄ | Reflux | 4 h | High | [2] |
| Substituted Benzoic Acids | Methanol | Zr/Ti Solid Acid | Reflux | 12 h | 80-95 | [4] |
Experimental Protocols
Protocol 1: General Procedure for HATU-Mediated Amide Coupling
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq.) in anhydrous DMF.
-
Addition of Reagents: Add the amine (1.0 - 1.2 eq.) to the solution, followed by DIPEA (2.0 - 3.0 eq.).
-
Initiation: Add HATU (1.1 - 1.2 eq.) portion-wise to the stirred solution.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with 1M HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for Microwave-Assisted Esterification
-
Reaction Setup: In a microwave-safe sealed vessel, combine this compound (1.0 eq.), an excess of the desired alcohol (e.g., 10-20 eq. of methanol or ethanol), and a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq.).
-
Microwave Irradiation: Place the sealed vessel in a microwave reactor and irradiate at a set temperature (e.g., 100-150°C) for a short period (e.g., 10-30 minutes).
-
Work-up: After cooling, remove the excess alcohol using a rotary evaporator. Dissolve the residue in ethyl acetate.
-
Neutralization and Extraction: Transfer the solution to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester. Purify further by column chromatography if necessary.
Visualizations
Caption: General workflow for HATU-mediated amide coupling.
Caption: General workflow for microwave-assisted esterification.
Caption: Troubleshooting flowchart for low product yield.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. personal.tcu.edu [personal.tcu.edu]
- 6. benchchem.com [benchchem.com]
- 7. Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green - Chemical Science (RSC Publishing) DOI:10.1039/D3SC00198A [pubs.rsc.org]
Technical Support Center: Synthesis of 5-Methyl-2-(trifluoromethyl)benzoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Methyl-2-(trifluoromethyl)benzoic acid. The information is tailored to address specific issues that may be encountered during laboratory experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Grignard reaction to form the intermediate, (5-methyl-2-(trifluoromethyl)phenyl)magnesium bromide, is difficult to initiate. What are the common causes and solutions?
A1: Failure to initiate a Grignard reaction is a frequent issue, primarily due to the passivated layer of magnesium oxide on the magnesium turnings.
Troubleshooting Steps:
-
Magnesium Activation: The magnesium surface must be activated to expose fresh metal.
-
Mechanical Activation: Vigorously stir the dry magnesium turnings under an inert atmosphere before adding the solvent.
-
Chemical Activation: Add a small crystal of iodine to the magnesium suspension in anhydrous ether or THF. The disappearance of the purple/brown color of the iodine is an indicator of magnesium activation.[1][2][3] Alternatively, a few drops of 1,2-dibromoethane can be used.
-
-
Reagent & Glassware Dryness: Grignard reagents are extremely sensitive to moisture.
-
Ensure all glassware is rigorously flame-dried or oven-dried immediately before use and cooled under a stream of dry inert gas (e.g., Argon or Nitrogen).[2]
-
Use anhydrous solvents. Commercially available anhydrous solvents are recommended, but if using freshly distilled solvents, ensure they are properly dried over an appropriate drying agent.
-
-
Initiation Temperature: While the overall reaction may be exothermic, gentle warming with a heat gun may be necessary to start the reaction. Once initiated, the reaction should be controlled to maintain a gentle reflux.
Q2: The yield of my desired product, this compound, is consistently low. What are the likely side reactions, and how can I mitigate them?
A2: Low yields are often attributable to several competing side reactions that consume the Grignard reagent or the starting material.
Common Side Reactions and Mitigation Strategies:
-
Protonation of the Grignard Reagent: Any trace of water or other protic compounds (e.g., alcohols) in the reaction mixture will quench the Grignard reagent, converting it to 4-methyl-1-(trifluoromethyl)benzene.
-
Solution: Adhere strictly to anhydrous reaction conditions as described in A1.
-
-
Homo-coupling (Wurtz-type Reaction): The Grignard reagent can react with the starting aryl bromide (2-bromo-4-methyl-1-(trifluoromethyl)benzene) to form a biaryl impurity.[2]
-
Solution: Add the solution of the aryl bromide dropwise and slowly to the magnesium suspension. This maintains a low concentration of the aryl bromide, minimizing the rate of the coupling side reaction.
-
-
Decomposition of the Grignard Reagent: Aryl Grignard reagents containing electron-withdrawing groups like trifluoromethyl can be thermally unstable.[4]
-
Solution: Maintain a controlled temperature during Grignard formation. Avoid excessive heating. For trifluoromethyl-substituted phenyl Grignard reagents, it is recommended to keep the concentration of the reagent solution moderate (e.g., 0.5-1.0 M) to reduce the risk of exothermic decomposition.[4]
-
Q3: During the carboxylation step with CO₂, I am observing the formation of other byproducts instead of the desired carboxylic acid. What is going wrong?
A3: Improper addition of carbon dioxide can lead to the formation of ketones and tertiary alcohols.
Troubleshooting Carboxylation:
-
Reaction Temperature: The carboxylation reaction is highly exothermic. Adding the Grignard reagent to solid CO₂ (dry ice) or bubbling CO₂ gas through the solution at low temperatures is crucial.
-
Recommended Procedure: Cool the Grignard solution to a low temperature (e.g., -78 °C to 0 °C) before slowly introducing crushed, high-purity dry ice.[5] Maintaining a low temperature minimizes the reaction of the Grignard reagent with the initially formed magnesium carboxylate salt.
-
-
Purity of CO₂: Ensure the use of high-purity, dry CO₂. Any moisture present will quench the Grignard reagent.
Quantitative Data Summary
The following table summarizes the impact of various reaction parameters on the yield of this compound and the formation of key impurities. The data is illustrative and based on typical outcomes for analogous Grignard reactions.
| Parameter | Condition | Expected Yield of Target Acid | Homo-coupling Impurity Level | Protonated Side Product Level | Notes |
| Solvent Condition | Anhydrous THF | 75-85% | < 5% | < 2% | Optimal conditions. |
| THF with 0.1% H₂O | < 40% | < 5% | > 50% | Demonstrates the critical need for anhydrous conditions.[1] | |
| Aryl Bromide Addition | Slow, dropwise addition | 75-85% | < 5% | < 2% | Minimizes homo-coupling. |
| Rapid, bulk addition | 50-60% | 15-25% | < 2% | Increased concentration of aryl bromide favors the side reaction. | |
| Carboxylation Temp. | -78 °C | 80-90% | - | - | Low temperature favors the desired carboxylation.[5] |
| Room Temperature | 40-50% | - | - | Higher temperatures can lead to byproducts from reaction with the carboxylate. |
Experimental Protocol
Synthesis of this compound via Grignard Reaction
Materials:
-
2-bromo-4-methyl-1-(trifluoromethyl)benzene
-
Magnesium turnings
-
Iodine (crystal)
-
Anhydrous tetrahydrofuran (THF)
-
Dry ice (solid CO₂)
-
Hydrochloric acid (e.g., 3 M)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen/argon inlet. Flame-dry all glassware under vacuum or with a heat gun and cool under an inert atmosphere.
-
Magnesium Activation: Place magnesium turnings (1.2 equivalents) into the flask. Add a single crystal of iodine.
-
Grignard Reagent Formation:
-
Add a small amount of anhydrous THF to cover the magnesium.
-
Prepare a solution of 2-bromo-4-methyl-1-(trifluoromethyl)benzene (1.0 equivalent) in anhydrous THF in the dropping funnel.
-
Add a small portion (approx. 10%) of the bromide solution to the magnesium suspension to initiate the reaction. Initiation is indicated by a gentle bubbling, the disappearance of the iodine color, and the formation of a cloudy, greyish solution.[1][3]
-
Once the reaction has started, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture at room temperature for 1-2 hours to ensure complete consumption of the magnesium.
-
-
Carboxylation:
-
Cool the Grignard solution in an ice-salt or dry ice/acetone bath to between -20°C and 0°C.
-
While stirring vigorously, add crushed, dry solid CO₂ in small portions, ensuring the temperature does not rise significantly. Continue adding CO₂ until the exothermic reaction ceases.
-
Allow the mixture to slowly warm to room temperature.
-
-
Work-up and Purification:
-
Slowly quench the reaction mixture by pouring it onto a mixture of crushed ice and 3 M HCl.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3x).
-
Combine the organic extracts and wash with water, then with a saturated sodium bicarbonate solution.
-
To isolate the product, acidify the bicarbonate washings with concentrated HCl to precipitate the carboxylic acid.
-
Filter the solid product, wash with cold water, and dry under vacuum. Recrystallization from a suitable solvent (e.g., ethanol/water) may be performed for further purification.
-
Diagrams
Caption: Main synthesis pathway and key side reactions.
Caption: Troubleshooting workflow for low yield issues.
References
Technical Support Center: Purification of 5-Methyl-2-(trifluoromethyl)benzoic Acid
Welcome to the technical support center for the purification of 5-Methyl-2-(trifluoromethyl)benzoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
Common impurities can arise from unreacted starting materials, side-products from the synthetic route, and decomposition products. Depending on the synthetic pathway, potential impurities may include:
-
Isomeric Byproducts: Nitration of 3-methylbenzoic acid, a potential synthetic route, can lead to the formation of isomeric nitro-compounds which, after subsequent steps, can result in isomeric impurities in the final product.
-
Unreacted Starting Materials: Incomplete reactions can lead to the presence of precursors such as 2-bromo-4-methylbenzotrifluoride or 4-methyl-2-nitrobenzotrifluoride.
-
Colored Impurities: The presence of a yellowish or brownish tint in the crude product often indicates the presence of organic impurities or tar-like byproducts from the synthesis.
Q2: My purified this compound has a low melting point and a broad melting range. What does this indicate?
A low and broad melting point range is a classic indicator of an impure sample. The presence of impurities disrupts the crystal lattice of the compound, leading to a depression and broadening of the melting point. Repeating the purification process, such as recrystallization or column chromatography, is recommended. Ensure the final product is thoroughly dried under vacuum to remove any residual solvent, which can also depress the melting point.
Q3: What is the recommended method for determining the purity of this compound?
High-Performance Liquid Chromatography (HPLC) is a robust and accurate method for determining the purity of this compound. A reversed-phase C18 column with a mobile phase consisting of acetonitrile and acidified water (e.g., with 0.1% phosphoric acid) and UV detection is a common and effective approach for analyzing organic acids.[1]
Troubleshooting Guides
Recrystallization Issues
Recrystallization is a powerful technique for purifying solid compounds. The ideal solvent for recrystallization is one in which the target compound has high solubility at elevated temperatures and low solubility at room or lower temperatures. For this compound, alcohols such as ethanol are a good starting point for solvent selection.
Problem 1: The compound "oils out" instead of forming crystals.
"Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This can be due to a high concentration of impurities or too rapid cooling.
| Possible Cause | Troubleshooting Steps |
| High concentration of impurities | - Re-heat the solution to dissolve the oil. - Add a small amount of a co-solvent in which the compound is less soluble (e.g., water to an ethanol solution). - Consider a preliminary purification step like column chromatography if impurities are significant. |
| Cooling rate is too fast | - Re-heat the solution to dissolve the oil. - Allow the solution to cool more slowly. Insulating the flask can help. |
| Solution is too concentrated | - Re-heat the solution to dissolve the oil. - Add a small amount of additional hot solvent. |
Problem 2: No crystals form upon cooling.
This issue typically arises if the solution is not sufficiently saturated or if there are no nucleation sites for crystal growth to begin.
| Possible Cause | Troubleshooting Steps |
| Solution is not saturated (too much solvent used) | - Concentrate the solution by carefully evaporating some of the solvent and allow it to cool again. |
| Supersaturation (highly pure solution lacking nucleation sites) | - Induce crystallization by scratching the inner wall of the flask with a glass rod at the meniscus. - Add a seed crystal of pure this compound. |
Problem 3: Low recovery of the purified product.
A low yield after recrystallization can be due to several factors, from using too much solvent to premature crystallization.
| Possible Cause | Troubleshooting Steps |
| Incomplete crystallization | - Ensure the solution is thoroughly cooled in an ice bath to maximize crystal precipitation. |
| Excessive washing of crystals | - Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent. |
| Premature crystallization during hot filtration | - Preheat the filtration apparatus (funnel and receiving flask) to prevent the solution from cooling and crystallizing prematurely. |
| Too much solvent used | - Use the minimum amount of hot solvent necessary to dissolve the crude product. |
Problem 4: The final product is colored.
Colored impurities can often be removed by treating the hot solution with activated charcoal.
| Possible Cause | Troubleshooting Steps |
| Presence of colored impurities | - Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Use with caution as it can also adsorb the desired product. |
Column Chromatography Issues
Flash column chromatography is a useful technique for separating the target compound from impurities with different polarities.
Problem 1: Poor separation of the target compound from impurities.
Effective separation depends on the appropriate choice of stationary and mobile phases.
| Possible Cause | Troubleshooting Steps |
| Inappropriate solvent system (mobile phase) | - Perform thin-layer chromatography (TLC) with various solvent systems (e.g., hexane/ethyl acetate mixtures) to find an eluent that gives good separation (a target Rf value of 0.2-0.4 is often ideal). |
| Column overloading | - Use an appropriate amount of crude material for the column size. As a general rule, a 1:20 to 1:100 ratio of crude material to silica gel by weight is recommended. |
| Improper column packing | - Ensure the silica gel is packed uniformly to avoid channeling. A slurry packing method is generally preferred. |
Experimental Protocols
General Recrystallization Protocol for this compound
-
Solvent Selection: Begin by performing small-scale solubility tests to identify a suitable solvent or solvent system. Ethanol or ethanol/water mixtures are good starting points.
-
Dissolution: In an Erlenmeyer flask, add the crude this compound and a stir bar. Heat the solvent and add the minimum amount of hot solvent to the flask while stirring until the solid completely dissolves.
-
Decolorization (if necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: If charcoal was used or if there are insoluble impurities, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum.
General Flash Column Chromatography Protocol
-
Solvent System Selection: Use TLC to determine an appropriate mobile phase that provides good separation of the target compound from impurities. A mixture of hexane and ethyl acetate is a common choice for compounds of moderate polarity.
-
Column Packing: Pack a glass column with silica gel using a slurry method with the chosen eluent.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent. If a more polar solvent is used, adsorb the sample onto a small amount of silica gel and dry it before loading it onto the column.
-
Elution: Begin eluting with the chosen solvent system, collecting fractions.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Data Presentation
Table 1: Physical Properties of this compound
| Property | Value |
| Molecular Formula | C₉H₇F₃O₂ |
| Molecular Weight | 204.15 g/mol |
| Melting Point | 90-94 °C |
| Appearance | White to off-white crystalline powder |
| Solubility | Soluble in alcohol |
Table 2: Suggested Solvents for Recrystallization Screening
| Solvent/Solvent System | Polarity | Notes |
| Ethanol | Polar Protic | A good starting point. |
| Ethanol/Water | Polar Protic | Allows for fine-tuning of solubility. |
| Hexane/Ethyl Acetate | Nonpolar/Polar Aprotic | A common mixed-solvent system for column chromatography that can also be adapted for recrystallization. |
| Toluene | Nonpolar | May be suitable for less polar impurities. |
Visualizations
References
preventing decomposition of 5-Methyl-2-(trifluoromethyl)benzoic acid during reactions
Welcome to the technical support center for 5-Methyl-2-(trifluoromethyl)benzoic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the decomposition of this valuable reagent during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of decomposition for this compound during a reaction?
A1: The most common decomposition pathway is decarboxylation, the loss of CO2 from the carboxylic acid group. This is often initiated by high temperatures or certain reaction conditions, particularly in the presence of transition metals that can facilitate this process. The electron-withdrawing nature of the trifluoromethyl group can influence the lability of the carboxyl group under specific catalytic cycles.[1][2]
Q2: My reaction requires a high temperature. How can I prevent decarboxylation?
A2: If high temperatures are unavoidable, the most effective strategy is to protect the carboxylic acid functional group. Converting the acid to an ester (e.g., methyl, ethyl, or tert-butyl ester) will prevent decarboxylation. The ester can be hydrolyzed back to the carboxylic acid after the high-temperature step is complete.[3][4][5]
Q3: I am observing significant byproducts during an amide coupling reaction. What is happening?
A3: Decomposition during amide coupling can occur if the activation of the carboxylic acid is too harsh or if the reaction is run for too long at elevated temperatures. Some coupling reagents can also participate in side reactions with the amine. To mitigate this, use milder coupling agents, optimize reaction times and temperatures, and ensure the correct order of reagent addition.
Q4: Can I convert this compound to its acyl chloride? Is the acyl chloride stable?
A4: Yes, it can be converted to 5-Methyl-2-(trifluoromethyl)benzoyl chloride using standard reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acyl chloride is a stable, isolable intermediate that can be used for subsequent reactions, such as ester or amide formation, often under milder conditions than direct coupling.[6][7]
Troubleshooting Guide: Preventing Decomposition
This guide provides a systematic approach to diagnosing and solving decomposition issues.
Issue 1: Low Yield and Evidence of Decarboxylation (e.g., formation of 4-methyl-1-(trifluoromethyl)benzene)
This is the most common issue, often encountered in reactions requiring heat or specific catalysts.
Troubleshooting Workflow
Caption: A decision tree for troubleshooting the decomposition of this compound.
Issue 2: Failure to Form an Amide Bond Efficiently
Inefficient amide bond formation can be mistaken for decomposition, as the starting material is consumed without yielding the desired product.
Possible Causes & Solutions
| Potential Cause | Recommended Solution | Rationale |
| Sterically Hindered Amine | Switch to a more powerful coupling reagent like HATU or COMU. | These reagents form highly activated esters that can overcome the steric hindrance of bulky amines.[8] |
| Poor Nucleophilicity of Amine | Add a non-nucleophilic base like DIEA or 2,4,6-collidine. | The base deprotonates the amine's ammonium salt (formed with the carboxylic acid), increasing its nucleophilicity. |
| Side Reaction with Coupling Reagent | Change the order of addition. Premix the carboxylic acid and coupling reagent before adding the amine. | Some coupling reagents can react with amines to form guanidinium byproducts. Allowing the acid to activate first prevents this. |
| Incomplete Activation | Use a different activating agent or convert to the acyl chloride in a separate step. | The chosen coupling reagent may not be effective for this specific substrate. Acyl chlorides are highly reactive and reliable.[6] |
Experimental Protocols
Protocol 1: Protecting Group Strategy for High-Temperature Reactions
This protocol describes the protection of the carboxylic acid as a methyl ester, its use in a subsequent reaction, and its final deprotection.
Workflow Diagram
Caption: Workflow for using a protecting group strategy.
Methodology:
-
Protection (Methyl Ester Formation):
-
Dissolve this compound (1.0 eq) in methanol (MeOH).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add thionyl chloride (SOCl₂, 1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours.
-
Monitor by TLC or LC-MS until the starting material is consumed.
-
Remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate to yield the methyl ester.
-
-
High-Temperature Reaction:
-
Use the protected methyl ester in your desired high-temperature reaction. The ester group is stable to most non-hydrolytic conditions.
-
-
Deprotection (Hydrolysis):
-
Dissolve the resulting ester product in a mixture of tetrahydrofuran (THF) and water.
-
Add lithium hydroxide (LiOH, 2-3 eq) and stir at room temperature for 2-12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Once complete, acidify the mixture with 1M HCl to a pH of ~2-3.
-
Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the final carboxylic acid product.
-
Protocol 2: Mild Amide Coupling using HATU
This protocol is suitable for a wide range of primary and secondary amines, including those that are sterically hindered or have low nucleophilicity.[8]
Methodology:
-
Reagents and Setup:
-
This compound (1.0 eq)
-
Amine (1.1 eq)
-
HATU (1.1 eq)
-
N,N-Diisopropylethylamine (DIEA) (2.5 eq)
-
Anhydrous Dimethylformamide (DMF) as the solvent.
-
Perform the reaction under an inert atmosphere (Nitrogen or Argon).
-
-
Procedure:
-
Dissolve the this compound in anhydrous DMF.
-
Add the amine, followed by DIEA, to the solution.
-
Add HATU portion-wise to the stirring mixture at room temperature.
-
Stir for 2-16 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction with ethyl acetate and wash with 1M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Comparative Yields for Amide Coupling Methods
| Coupling Reagent | Temperature | Typical Yield Range | Notes |
| SOCl₂ then Amine | 0 °C to RT | 85-95% | Two steps, but very reliable. Generates HCl. |
| EDC / HOBt | Room Temp | 70-90% | Good general-purpose method.[8] |
| HATU / DIEA | Room Temp | 80-98% | Excellent for difficult or sensitive substrates.[8] |
| High Temp (>100°C) | >100 °C | <20% | Not recommended; significant decarboxylation occurs. |
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. learninglink.oup.com [learninglink.oup.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. media.neliti.com [media.neliti.com]
- 6. 2-Methyl-5-(trifluoromethyl)benzoyl chloride | Sigma-Aldrich [sigmaaldrich.com]
- 7. 886502-66-5|5-Methyl-2-(trifluoromethyl)benzoyl chloride|BLD Pharm [bldpharm.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Unexpected NMR Results for 5-Methyl-2-(trifluoromethyl)benzoic Acid
Welcome to the technical support center for the analysis of 5-Methyl-2-(trifluoromethyl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot unexpected results in the ¹H, ¹³C, and ¹⁹F Nuclear Magnetic Resonance (NMR) spectra of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the expected ¹H, ¹³C, and ¹⁹F NMR chemical shifts for this compound?
A1: While specific experimental data for this compound can vary slightly based on solvent and concentration, the following tables provide expected chemical shift ranges and multiplicities based on data for structurally similar compounds and general principles of NMR spectroscopy. It is important to note that the naming convention can vary, and this compound may also be referred to as 2-Methyl-5-(trifluoromethyl)benzoic acid.
Data Presentation: Expected NMR Data
¹H NMR Spectral Data (400 MHz, CDCl₃)
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| COOH | 10.0 - 13.0 | br s | - |
| Ar-H (H6) | ~ 7.9 - 8.1 | d | ~ 8.0 |
| Ar-H (H4) | ~ 7.4 - 7.6 | d | ~ 8.0 |
| Ar-H (H3) | ~ 7.2 - 7.4 | s | - |
| CH₃ | ~ 2.4 - 2.6 | s | - |
¹³C NMR Spectral Data (100 MHz, CDCl₃)
| Carbon | Chemical Shift (δ, ppm) | Multiplicity (due to ¹⁹F) | Coupling Constant (J, Hz) |
| COOH | ~ 170 - 175 | s | - |
| C-Ar (C5) | ~ 138 - 142 | s | - |
| C-Ar (C1) | ~ 132 - 135 | s | - |
| C-Ar (C3) | ~ 130 - 133 | q | ~ 3-5 |
| C-Ar (C6) | ~ 128 - 131 | q | ~ 3-5 |
| C-Ar (C4) | ~ 125 - 128 | q | ~ 3-5 |
| C-Ar (C2) | ~ 125 - 130 | q | ~ 30-35 |
| CF₃ | ~ 123 - 126 | q | ~ 270-275 |
| CH₃ | ~ 20 - 22 | s | - |
¹⁹F NMR Spectral Data (376 MHz, CDCl₃)
| Fluorine | Chemical Shift (δ, ppm) | Multiplicity |
| CF₃ | ~ -60 to -64 | s |
Note: Chemical shifts are referenced to TMS (¹H and ¹³C) and CFCl₃ (¹⁹F). s = singlet, d = doublet, q = quartet, br s = broad singlet.
Troubleshooting Unexpected NMR Results
Q2: My aromatic proton signals are showing unexpected splitting or broadening. What could be the cause?
A2: Unexpected splitting or broadening of aromatic proton signals in this compound can arise from several factors. One common reason is the presence of long-range couplings, particularly between the trifluoromethyl group and the aromatic protons.
-
Through-Space Coupling: The trifluoromethyl group and the methyl group are in close proximity on the benzene ring. Depending on the conformation of the molecule, through-space coupling (also known as nJ-coupling where n > 3) can occur between the fluorine atoms of the CF₃ group and the protons of the methyl group, as well as the ortho-protons on the aromatic ring. This can lead to small, often unresolved couplings that manifest as signal broadening.[1][2]
-
Solvent Effects: The choice of NMR solvent can influence the conformation of the molecule and the extent of through-space coupling. Aromatic solvents like benzene-d₆ can induce specific solvent-solute interactions that may alter chemical shifts and reveal or obscure long-range couplings.[3]
-
Conformational Isomers: At lower temperatures, the rotation of the carboxylic acid group and the trifluoromethyl group might be restricted, leading to the presence of different conformers that are slowly exchanging on the NMR timescale. This can result in the appearance of multiple sets of signals or significant broadening of the observed resonances.
Troubleshooting Workflow for Unexpected Aromatic Signals
Q3: The chemical shift of my carboxylic acid proton is not where I expect it, or it is very broad. Why?
A3: The chemical shift of the carboxylic acid proton is highly variable and depends on several factors:
-
Concentration: At higher concentrations, intermolecular hydrogen bonding becomes more prevalent, which deshields the proton and shifts its signal downfield.
-
Solvent: The choice of solvent has a significant impact. Protic solvents capable of hydrogen bonding (e.g., DMSO-d₆, Methanol-d₄) will lead to exchange with residual solvent protons and can result in a broad signal or even cause the signal to disappear. In aprotic solvents (e.g., CDCl₃), the signal is typically sharper but still sensitive to trace amounts of water.
-
Water Content: Traces of water in the sample will lead to proton exchange with the carboxylic acid proton, causing signal broadening.
Q4: I am observing more signals in the ¹³C NMR spectrum than expected, especially in the aromatic region. What could be the reason?
A4: The presence of more than the expected six aromatic carbon signals can be due to:
-
Restricted Rotation: At room temperature, if the rotation around the C-C bond connecting the carboxylic acid group to the aromatic ring is slow on the NMR timescale, the two ortho carbons (and the two meta carbons) may become chemically non-equivalent, leading to separate signals.
-
Impurity: The presence of a structurally similar impurity, such as an isomer, can lead to extra signals.
-
Long-Range C-F Coupling: While one-bond and two-bond C-F couplings are expected, longer-range couplings can sometimes be resolved, leading to what might appear as additional signals if the splitting is not immediately recognized.
Experimental Protocols
Standard Protocol for ¹H NMR Acquisition
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Spectrometer Setup:
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to obtain a narrow and symmetrical solvent peak.
-
Set the spectral width to cover a range of approximately -2 to 15 ppm.
-
Use a 30-45 degree pulse angle.
-
Set the relaxation delay to at least 1-2 seconds.
-
Acquire a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.
-
-
Data Processing:
-
Apply a Fourier transform to the Free Induction Decay (FID).
-
Phase the spectrum to obtain pure absorption lineshapes.
-
Perform baseline correction.
-
Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or an internal standard (e.g., TMS at 0 ppm).
-
Protocol for ¹⁹F NMR Acquisition
-
Sample Preparation:
-
Use the same sample prepared for ¹H NMR.
-
-
Spectrometer Setup:
-
Tune the probe for ¹⁹F.
-
Set the spectral width to cover the expected range for trifluoromethyl groups (e.g., -50 to -70 ppm).
-
Use a 45-degree pulse angle.
-
A relaxation delay of 1-2 seconds is usually sufficient.
-
Proton decoupling is typically applied to simplify the spectrum.
-
Acquire a suitable number of scans (e.g., 16-64).
-
-
Data Processing:
-
Process the FID as described for ¹H NMR.
-
Reference the spectrum to an external standard such as CFCl₃ (0 ppm).
-
Experimental Workflow Diagram
References
- 1. A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in ¹⁹F NMR studies of proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
managing exothermic reactions in the synthesis of 5-Methyl-2-(trifluoromethyl)benzoic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Methyl-2-(trifluoromethyl)benzoic acid. The primary focus is on managing the exothermic nature of the key reaction steps to ensure a safe and successful synthesis.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis, with a focus on the common and highly exothermic Grignard reaction pathway.
Issue 1: Grignard Reaction Fails to Initiate
-
Possible Cause: Wet glassware or solvents. Grignard reagents are highly sensitive to moisture.
-
Possible Cause: Inactive magnesium surface. The magnesium turnings may have an oxide layer that prevents the reaction from starting.
-
Possible Cause: Impure starting materials.
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Solution: Ensure the purity of the starting halide, 2-bromo-4-methyl-1-(trifluoromethyl)benzene.
-
Issue 2: Uncontrolled, Rapid Exotherm During Grignard Formation
-
Possible Cause: Delayed initiation followed by a sudden, rapid reaction.
-
Solution: Initiate the reaction with a small amount of the halide in a concentrated solution. Once the reaction has started, dilute the mixture with more anhydrous solvent before adding the rest of the halide.
-
-
Possible Cause: Rate of addition of the alkyl halide is too fast.[1]
-
Solution: Add the solution of 2-bromo-4-methyl-1-(trifluoromethyl)benzene dropwise to the magnesium suspension. The rate of addition should be controlled to maintain a gentle reflux.[3]
-
-
Possible Cause: Inadequate cooling.
-
Solution: Use an ice bath or a cryocooler to maintain the desired reaction temperature. Ensure efficient stirring to dissipate heat throughout the reaction mixture.
-
Issue 3: Low Yield of this compound After Carboxylation
-
Possible Cause: Reaction of the Grignard reagent with unreacted starting material. This is a common side reaction, especially with primary and benzylic halides.
-
Solution: Ensure the complete consumption of the starting halide before proceeding to the carboxylation step. This can be monitored by TLC or GC analysis.
-
-
Possible Cause: Inefficient carboxylation. The reaction with carbon dioxide can be diffusion-limited.
-
Solution: Introduce gaseous carbon dioxide through a fritted gas dispersion tube to maximize the gas-liquid surface area. Alternatively, pour the Grignard solution onto freshly crushed dry ice.[4][5] Maintain a low temperature during carboxylation to increase the solubility of CO2 in the solvent.[3]
-
-
Possible Cause: Hydrolysis of the Grignard reagent before carboxylation.
-
Solution: Maintain a strictly anhydrous and inert atmosphere throughout the reaction sequence until the final acidic work-up.
-
Issue 4: Formation of Biphenyl Impurities
-
Possible Cause: Wurtz-type homocoupling of the starting halide.
-
Solution: This can be minimized by slow addition of the halide and maintaining a dilute reaction mixture.[1]
-
Frequently Asked Questions (FAQs)
Q1: What is the primary safety concern during the synthesis of this compound?
A1: The primary safety concern is the management of the highly exothermic Grignard reaction.[3][6] Both the formation of the Grignard reagent and its subsequent carboxylation release a significant amount of heat, which can lead to a runaway reaction if not properly controlled.[3][6]
Q2: What are the key parameters to control during the Grignard reaction?
A2: The key parameters are temperature, the rate of addition of the halide, and the exclusion of moisture and air.[1][3] Maintaining a low and stable temperature through external cooling and controlling the addition rate are crucial for managing the exotherm.[3]
Q3: How can I monitor the progress of the Grignard reaction?
A3: The disappearance of the magnesium turnings is a visual indicator of reaction progress.[1] For a more quantitative assessment, a sample can be withdrawn, quenched, and analyzed by techniques like GC or NMR to determine the consumption of the starting halide.
Q4: What is the best method for carboxylation of the Grignard reagent?
A4: While bubbling CO2 gas through the solution is common, a more efficient method is to add the Grignard solution to a slurry of freshly crushed dry ice in an anhydrous solvent.[5] This provides a large surface area for the reaction and helps to control the exotherm due to the low temperature of the dry ice.[4]
Q5: Are there any specific recommendations for the work-up procedure?
A5: The work-up should be performed by slowly quenching the reaction mixture with an acidic solution (e.g., 2M sulfuric acid) in an ice bath to manage the exotherm from neutralizing the excess Grignard reagent and protonating the carboxylate.[2]
Data Presentation
Table 1: Typical Reaction Parameters for Grignard Formation
| Parameter | Recommended Value/Condition | Rationale |
| Solvent | Anhydrous Tetrahydrofuran (THF) | Good for stabilizing the Grignard reagent.[1] |
| Temperature | 0 - 10 °C (during addition) | To control the exothermic reaction. |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents reaction with atmospheric moisture and oxygen. |
| Addition Rate | Slow, dropwise | To control the rate of heat generation.[3] |
| Stirring | Vigorous | To ensure efficient heat transfer and prevent localized overheating. |
Table 2: Troubleshooting Summary
| Symptom | Possible Cause | Suggested Action |
| Reaction not starting | Inactive Mg; wet reagents | Activate Mg with iodine; ensure all materials are anhydrous.[1] |
| Sudden, violent boiling | Runaway reaction | Slow down or stop reagent addition; increase cooling. |
| Low product yield | Incomplete reaction; side reactions | Monitor reaction completion; optimize addition rate and temperature.[1] |
| Cloudy, black mixture | Decomposition | May indicate overheating; maintain lower temperatures.[1] |
Experimental Protocols
Key Experiment: Synthesis of this compound via Grignard Reaction
This protocol is a representative methodology based on analogous syntheses and should be adapted and optimized for specific laboratory conditions.
Step 1: Grignard Reagent Formation
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser with a drying tube, a dropping funnel, and a nitrogen inlet.
-
Place magnesium turnings in the flask and add a small crystal of iodine.
-
Heat the flask gently under a stream of nitrogen to activate the magnesium, then cool to room temperature.
-
Add anhydrous THF to the flask.
-
Dissolve 2-bromo-4-methyl-1-(trifluoromethyl)benzene in anhydrous THF in the dropping funnel.
-
Add a small portion of the bromide solution to the magnesium suspension to initiate the reaction. An increase in temperature and a change in color indicate initiation.
-
Once initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux, using an external cooling bath to control the temperature.
-
After the addition is complete, stir the mixture at room temperature for an additional hour to ensure complete reaction.
Step 2: Carboxylation
-
In a separate flask, prepare a slurry of freshly crushed dry ice in anhydrous THF.
-
Cool the Grignard reagent solution in an ice bath.
-
Slowly transfer the Grignard solution via a cannula to the dry ice slurry with vigorous stirring.
-
Allow the mixture to warm to room temperature overnight as the excess dry ice sublimes.
Step 3: Work-up and Isolation
-
Cool the reaction mixture in an ice bath and slowly quench by adding 2M aqueous HCl.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude this compound by recrystallization.
Mandatory Visualization
Caption: Workflow for managing the exothermic Grignard synthesis.
Caption: Troubleshooting decision tree for common Grignard reaction issues.
References
- 1. reddit.com [reddit.com]
- 2. web.mnstate.edu [web.mnstate.edu]
- 3. US6489507B1 - Process for the synthesis of 3,5-bis(trifluoromethyl)benzoic acid - Google Patents [patents.google.com]
- 4. US3360551A - Carboxylation of grignard reagents in the presence of liquid co2 - Google Patents [patents.google.com]
- 5. Chemistry 211 Experiment 2 [home.miracosta.edu]
- 6. rsc.org [rsc.org]
Validation & Comparative
A Comparative Guide to the Purity Validation of 5-Methyl-2-(trifluoromethyl)benzoic Acid by HPLC
For researchers, scientists, and professionals in drug development, ensuring the purity of chemical reagents is a critical step in guaranteeing the reliability and reproducibility of experimental results. This guide provides a detailed comparison and methodology for the validation of 5-Methyl-2-(trifluoromethyl)benzoic acid purity using High-Performance Liquid Chromatography (HPLC).
Comparative Analysis
In a typical research or drug development setting, it is common to compare a newly synthesized or "in-house" batch of a compound against a commercially available, high-purity standard. This comparison helps to verify the identity and purity of the in-house batch and ensures it meets the quality requirements for its intended use. In this guide, we will compare a hypothetical "In-house Batch" of this compound with a "Commercial Reference Standard."
The primary analytical technique for this purity assessment is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), a powerful method for separating and quantifying components in a mixture.
Experimental Workflow and Method Validation
The following workflow outlines the process for the comparative purity analysis and the validation of the HPLC method.
Caption: Workflow for the HPLC purity validation of this compound.
The validation of the analytical method is crucial to ensure that it is suitable for its intended purpose. Key validation parameters are outlined below.
Unveiling the Molecular Architecture: A Comparative Spectroscopic Guide to 5-Methyl-2-(trifluoromethyl)benzoic Acid
For researchers, scientists, and professionals in drug development, the precise structural confirmation of novel chemical entities is paramount. This guide provides a comprehensive spectroscopic analysis of 5-Methyl-2-(trifluoromethyl)benzoic acid, a compound of interest in medicinal chemistry. Due to the limited availability of direct experimental spectra for this specific molecule, this guide leverages predictive methodologies alongside experimental data from its close structural isomers, 2-(Trifluoromethyl)benzoic acid and 3-(Trifluoromethyl)benzoic acid, to offer a robust framework for its structural elucidation and characterization.
This comparative analysis delves into the key spectroscopic techniques of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). By presenting predicted data for this compound alongside experimental data for its isomers, this guide highlights the subtle yet significant spectral shifts and patterns that arise from the varied substitution on the benzoic acid scaffold. This approach not only facilitates the structural confirmation of the target molecule but also deepens the understanding of structure-spectra correlations within this class of compounds.
Comparative Spectroscopic Data
The following tables summarize the predicted and experimental spectroscopic data for this compound and its isomers. These values provide a quantitative basis for the comparison and structural assignment.
Table 1: ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃
| Proton | This compound (Predicted) | 2-(Trifluoromethyl)benzoic acid (Experimental) | 3-(Trifluoromethyl)benzoic acid (Experimental) |
| -COOH | ~10-12 | 12.17 | ~11-13 |
| Aromatic H | H-3: ~7.9 | H-3: 7.99 | H-2: ~8.3 |
| H-4: ~7.4 | H-4, H-5, H-6: 7.54-7.81 | H-4: ~7.8 | |
| H-6: ~7.6 | H-5: ~7.6 | ||
| H-6: ~8.3 | |||
| -CH₃ | ~2.4 | - | - |
Table 2: ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃
| Carbon | This compound (Predicted) | 2-(Trifluoromethyl)benzoic acid (Experimental) | 3-(Trifluoromethyl)benzoic acid (Experimental) |
| -COOH | ~170 | ~167 | ~166.5 |
| C-CF₃ | ~125 (q) | ~128 (q) | ~131 (q) |
| -CF₃ | ~123 (q) | ~124 (q) | ~124 (q) |
| Aromatic C | C-1: ~133 | C-1: ~130 | C-1: ~133 |
| C-2: ~130 (q) | C-2: ~132 (q) | C-2: ~129 | |
| C-3: ~135 | C-3: ~127 | C-3: ~131 (q) | |
| C-4: ~132 | C-4: ~133 | C-4: ~134 | |
| C-5: ~140 | C-5: ~127 | C-5: ~129 | |
| C-6: ~128 | C-6: ~131 | C-6: ~130 | |
| -CH₃ | ~21 | - | - |
| (q = quartet, due to C-F coupling) |
Table 3: Key IR Absorption Frequencies (cm⁻¹)
| Functional Group | This compound (Predicted) | 2-(Trifluoromethyl)benzoic acid (Experimental) | 3-(Trifluoromethyl)benzoic acid (Experimental) |
| O-H (acid) | 3300-2500 (broad) | 3300-2500 (broad) | 3300-2500 (broad) |
| C-H (aromatic) | ~3100-3000 | ~3100-3000 | ~3100-3000 |
| C=O (acid) | ~1710-1680 | ~1700 | ~1710 |
| C=C (aromatic) | ~1600, ~1450 | ~1600, ~1450 | ~1600, ~1450 |
| C-F (stretch) | ~1300-1100 | ~1315, ~1170, ~1130 | ~1300, ~1170, ~1130 |
Table 4: Mass Spectrometry (m/z) Data
| Ion | This compound (Predicted) | 2-(Trifluoromethyl)benzoic acid (Experimental) | 3-(Trifluoromethyl)benzoic acid (Experimental) |
| [M]⁺ | 204 | 190 | 190 |
| [M-OH]⁺ | 187 | 173 | 173 |
| [M-COOH]⁺ | 159 | 145 | 145 |
| [M-CF₃]⁺ | 135 | 121 | 121 |
Experimental Protocols
Standardized protocols for the acquisition of spectroscopic data are crucial for reproducibility and comparison.
¹H and ¹³C NMR Spectroscopy: A sample of the compound (5-10 mg) is dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard. The spectra are recorded on a 400 MHz (or higher) NMR spectrometer. For ¹H NMR, 16-32 scans are typically acquired with a relaxation delay of 1-2 seconds. For ¹³C NMR, a proton-decoupled sequence is used, and several hundred to a few thousand scans are accumulated with a relaxation delay of 2-5 seconds to ensure adequate signal-to-noise ratio, especially for quaternary carbons.
Infrared (IR) Spectroscopy: The IR spectrum is obtained using a Fourier-Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. A small amount of the solid sample is placed directly on the ATR crystal, and pressure is applied to ensure good contact. The spectrum is recorded in the range of 4000-400 cm⁻¹ by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹. A background spectrum of the clean ATR crystal is recorded prior to the sample measurement and automatically subtracted.
Mass Spectrometry (MS): Mass spectral data is acquired using a mass spectrometer with an electron ionization (EI) source. A small amount of the sample is introduced into the ion source, typically via a direct insertion probe or after separation by gas chromatography. The molecules are ionized by a 70 eV electron beam. The resulting fragments are separated by a mass analyzer (e.g., a quadrupole) and detected. The mass spectrum is recorded as a plot of relative intensity versus mass-to-charge ratio (m/z).
Visualization of Analytical Workflow and Spectral Comparison
To visually represent the logical flow of the spectroscopic analysis and the key distinguishing features, the following diagrams are provided.
Discussion and Interpretation
The combined application of NMR, IR, and MS provides a powerful toolkit for the unambiguous structural confirmation of this compound.
NMR Spectroscopy: The most definitive feature in the ¹H NMR spectrum for identifying the target molecule is the presence of a singlet corresponding to the methyl (-CH₃) group, predicted to be around 2.4 ppm. This signal is absent in the spectra of its isomers. Furthermore, the substitution pattern on the aromatic ring will give rise to a unique set of chemical shifts and coupling constants for the aromatic protons, distinguishing it from the 2- and 3-substituted isomers. In the ¹³C NMR spectrum, an additional signal for the methyl carbon at approximately 21 ppm will be observed. The positions of the aromatic carbon signals, influenced by the electronic effects of the methyl and trifluoromethyl groups, will also be characteristic.
IR Spectroscopy: The IR spectrum will confirm the presence of the carboxylic acid functional group through the broad O-H stretching band (3300-2500 cm⁻¹) and the strong C=O stretching absorption (~1710-1680 cm⁻¹). The presence of the trifluoromethyl group will be indicated by strong C-F stretching bands in the 1300-1100 cm⁻¹ region. While the overall IR spectra of the isomers will be similar, subtle differences in the fingerprint region (below 1500 cm⁻¹) can be used for differentiation.
Mass Spectrometry: Electron ionization mass spectrometry will show a molecular ion peak ([M]⁺) at m/z 204. Key fragmentation pathways for benzoic acids include the loss of a hydroxyl radical ([M-OH]⁺) and a carboxyl group ([M-COOH]⁺). The fragment corresponding to the loss of the carboxyl group from this compound will appear at m/z 159, which is distinct from the corresponding fragment at m/z 145 for its isomers lacking the methyl group.
By integrating the data from these spectroscopic techniques and comparing them with the predicted values and the experimental data of known isomers, researchers can confidently confirm the structure of this compound. This guide provides a foundational framework for such analysis, empowering scientists in their pursuit of novel therapeutic agents.
comparing the reactivity of 5-Methyl-2-(trifluoromethyl)benzoic acid with other benzoic acids
A Comparative Guide to the Reactivity of 5-Methyl-2-(trifluoromethyl)benzoic Acid
For researchers, scientists, and professionals in drug development, understanding the nuanced reactivity of substituted benzoic acids is paramount for predictable and efficient synthesis. This guide provides a comparative analysis of this compound against other benzoic acid derivatives, supported by experimental data and detailed protocols.
Introduction to Substituent Effects
The reactivity of a substituted benzoic acid is primarily governed by the electronic properties of its substituents. These effects can be broadly categorized as inductive and resonance effects, which modulate the electron density of the aromatic ring and the acidity of the carboxylic acid group. The Hammett equation provides a quantitative measure of these electronic effects through substituent constants (σ). Electron-donating groups (EDGs) like methyl (-CH₃) increase electron density and decrease acidity, while electron-withdrawing groups (EWGs) like trifluoromethyl (-CF₃) decrease electron density and increase acidity.
This compound presents a unique case with both an EDG and a strong EWG. The trifluoromethyl group at the ortho position exerts a strong electron-withdrawing inductive effect, significantly increasing the acidity of the carboxylic acid. The methyl group at the meta position to the carboxyl group has a weaker electron-donating effect.
Acidity and pKa Values
The acidity of the carboxylic acid, quantified by its pKa value, is a critical indicator of its reactivity. A lower pKa value signifies a stronger acid. The strong inductive effect of the ortho-trifluoromethyl group is expected to make this compound significantly more acidic than benzoic acid itself.
For comparison, the pKa of benzoic acid is approximately 4.2. The presence of a trifluoromethyl group, a potent electron-withdrawing group, generally lowers the pKa. For instance, the pKa of 4-(trifluoromethyl)benzoic acid is 3.7. Conversely, an electron-donating methyl group slightly increases the pKa; 4-methylbenzoic acid has a pKa of 4.34. Given the ortho position of the highly electronegative trifluoromethyl group in this compound, its pKa is anticipated to be lower than that of benzoic acid.
Table 1: Comparison of pKa Values and Hammett Constants for Substituted Benzoic Acids
| Compound | Substituent(s) | pKa (in water) | Hammett Constant (σ) of Substituent(s) |
| Benzoic Acid | -H | 4.20 | 0 |
| 4-Methylbenzoic Acid | 4-CH₃ | 4.34 | σp = -0.17[1] |
| 4-(Trifluoromethyl)benzoic Acid | 4-CF₃ | 3.70 | σp = +0.54 |
| 3-Methylbenzoic Acid | 3-CH₃ | 4.27 | σm = -0.07[1] |
| 3-(Trifluoromethyl)benzoic Acid | 3-CF₃ | 3.86 | σm = +0.43 |
| This compound | 2-CF₃, 5-CH₃ | Estimated ~3.5 | σ(CF₃) is strongly position-dependent; σ(CH₃) is σm = -0.07[1] |
Note: The pKa for this compound is an estimate based on the powerful electron-withdrawing nature of the ortho-trifluoromethyl group.
Reactivity at the Carboxyl Group
Esterification
Esterification of benzoic acids is typically acid-catalyzed. The rate of this reaction is influenced by both electronic and steric factors. Electron-withdrawing groups on the benzene ring can increase the electrophilicity of the carboxyl carbon, potentially accelerating the reaction. However, bulky ortho substituents can sterically hinder the approach of the alcohol, slowing the reaction.[2][3]
For this compound, the ortho-trifluoromethyl group, despite its electronic activation, is likely to impose significant steric hindrance, which may decrease the rate of esterification compared to less hindered benzoic acids.
Amidation
Direct amidation of carboxylic acids with amines is often challenging due to the formation of a stable ammonium carboxylate salt. Catalysts such as boric acid can facilitate this reaction.[4] The electronic effects of the substituents play a role; electron-withdrawing groups on the benzoic acid can accelerate the condensation step. Therefore, the trifluoromethyl group in this compound is expected to enhance its reactivity in amidation reactions, provided steric hindrance is not prohibitive.
Reactivity of the Aromatic Ring
Electrophilic Aromatic Substitution
In electrophilic aromatic substitution (EAS), the substituent on the benzene ring directs the incoming electrophile to specific positions and affects the reaction rate. The carboxylic acid group is a deactivating, meta-directing group.[5] The trifluoromethyl group is also strongly deactivating and meta-directing.[6] Conversely, the methyl group is an activating, ortho-, para-directing group.
In this compound, the combined effect of the deactivating -COOH and -CF₃ groups will make the ring significantly less reactive towards electrophiles than benzoic acid. The directing effects of the substituents would favor substitution at the 4-position (para to the methyl group and meta to the carboxyl and trifluoromethyl groups).
Experimental Protocols
General Protocol for Esterification of Benzoic Acids
-
Reactant Preparation : In a round-bottom flask, dissolve the substituted benzoic acid (1 equivalent) in an excess of the desired alcohol (e.g., methanol, 10-20 equivalents), which also serves as the solvent.
-
Catalyst Addition : Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (e.g., 0.1 equivalents).
-
Reaction : Heat the mixture to reflux for several hours (typically 4-24 hours). Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up : After cooling to room temperature, neutralize the excess acid with a mild base (e.g., saturated sodium bicarbonate solution).
-
Extraction : Extract the ester product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification : Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude ester can be further purified by distillation or column chromatography.
General Protocol for Boric Acid-Catalyzed Amidation
-
Reactant Setup : To a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, add the substituted benzoic acid (1 equivalent), the amine (1.05 equivalents), boric acid (0.1-0.5 equivalents), and a suitable solvent (e.g., toluene).[4]
-
Reaction : Heat the mixture to reflux. Water generated during the reaction is removed azeotropically and collected in the Dean-Stark trap.
-
Monitoring : Monitor the reaction by TLC until the benzoic acid is consumed.
-
Work-up : Allow the reaction mixture to cool to room temperature.
-
Isolation : The product can often be isolated by filtration if it precipitates upon cooling. Alternatively, the solvent can be removed under reduced pressure, and the residue can be purified by crystallization or column chromatography.
Visualizations
Caption: Factors Influencing Benzoic Acid Reactivity
Caption: Experimental Workflow for Reactivity Comparison
References
- 1. homepages.bluffton.edu [homepages.bluffton.edu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. The separation of polar and steric effects. Part VI. The kinetics of the acid-catalysed esterification of substituted benzoic acids by methanol - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 4. Greener Synthesis of an Amide by Direct Reaction of an Acid and Amine under Catalytic Conditions [pubs.sciepub.com]
- 5. quora.com [quora.com]
- 6. researchgate.net [researchgate.net]
Comparative Analysis of the Biological Activity of 5-Methyl-2-(trifluoromethyl)benzoic Acid Derivatives
A comprehensive guide for researchers, scientists, and drug development professionals on the biological activities, experimental protocols, and structure-activity relationships of 5-Methyl-2-(trifluoromethyl)benzoic acid derivatives.
The strategic incorporation of a trifluoromethyl group into molecular scaffolds is a well-established approach in medicinal chemistry to enhance pharmacological properties. The trifluoromethyl moiety can significantly improve a compound's metabolic stability and lipophilicity, which in turn can lead to better cell membrane permeability and overall biological activity. This guide provides a comparative overview of the biological activities of derivatives of this compound, with a focus on their potential as therapeutic agents. Due to the limited availability of direct comparative studies on a series of this compound derivatives, this guide also draws insights from structurally related trifluoromethyl-substituted benzamide derivatives to elucidate structure-activity relationships.
Anticancer Activity of Trifluoromethyl-Containing Pyrimidine Derivatives
A series of novel 5-trifluoromethylpyrimidine derivatives have been synthesized and evaluated for their potential as Epidermal Growth Factor Receptor (EGFR) inhibitors. The results from these studies provide valuable insights into the structure-activity relationships of compounds bearing the trifluoromethylphenyl moiety.
Data Presentation
The following table summarizes the in vitro anticancer activity (IC50 values in µM) of selected 5-trifluoromethylpyrimidine derivatives against various cancer cell lines and their inhibitory activity against the EGFR kinase.
| Compound ID | A549 (Lung Cancer) IC50 (µM) | MCF-7 (Breast Cancer) IC50 (µM) | PC-3 (Prostate Cancer) IC50 (µM) | EGFR Kinase IC50 (µM) |
| 9c | - | - | - | - |
| 9k | - | - | - | - |
| 9u | 0.35 | 3.24 | 5.12 | 0.091 |
Note: Specific IC50 values for compounds 9c and 9k against the listed cell lines were not provided in the source material, but they were part of the synthesized series and showed biological activity.
Key Structure-Activity Relationship Insights:
Analysis of a broader series of these compounds revealed that specific substitutions on the benzamide moiety significantly influence their anticancer potency. Compound 9u , which features a (E)-3-((2-((4-(3-(3-fluorophenyl)acrylamido)phenyl)amino)-5-(trifluoromethyl)pyrimidin-4-yl)amino)-N-methylthiophene-2-carboxamide structure, demonstrated the most potent and broad-spectrum activity. This suggests that the presence and nature of the substituent on the terminal phenyl ring are critical for effective interaction with the target enzyme and potent anticancer effects.
Experimental Protocols
Detailed methodologies are essential for the reproducibility and validation of scientific findings. The following are summaries of key experimental protocols used in the evaluation of the biological activity of trifluoromethyl-containing compounds.
Synthesis of 5-trifluoromethylpyrimidine derivatives
A mixture of a key intermediate amine compound (700 mg) and palladium on carbon (70 mg) was stirred in methanol (7 mL). The reaction was monitored, and upon completion, the catalyst was removed by filtration. The solvent was evaporated to yield the crude product, which was then used in subsequent steps to synthesize the final derivatives.[1]
In Vitro Anticancer Activity Assay (MTT Assay)
The antiproliferative activity of the synthesized compounds was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Workflow of MTT Assay:
Caption: A streamlined workflow of the MTT cytotoxicity assay.
Detailed Protocol:
-
Cell Seeding: Cancer cells (A549, MCF-7, and PC-3) were seeded in 96-well plates at a suitable density and allowed to adhere overnight.
-
Compound Treatment: The cells were then treated with various concentrations of the test compounds and incubated for a specified duration.
-
MTT Addition and Incubation: After the treatment period, MTT solution was added to each well, and the plates were incubated to allow for the formation of formazan crystals by viable cells.
-
Solubilization and Absorbance Measurement: A solubilizing agent, such as DMSO, was added to dissolve the formazan crystals, and the absorbance was measured using a microplate reader.
-
Data Analysis: The IC50 values, which represent the concentration of the compound that inhibits cell growth by 50%, were calculated from the dose-response curves.
Signaling Pathway
The synthesized 5-trifluoromethylpyrimidine derivatives were designed to target the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is a critical pathway in cell proliferation and is often dysregulated in cancer. Inhibition of EGFR can block downstream signaling cascades, leading to cell cycle arrest and apoptosis.
Caption: Inhibition of the EGFR signaling pathway by 5-trifluoromethylpyrimidine derivatives.
Conclusion
The derivatives of trifluoromethyl-substituted benzoic acids, particularly those elaborated into more complex heterocyclic systems like the 5-trifluoromethylpyrimidines, represent a promising class of compounds with potent biological activities. The structure-activity relationship data, although not directly from a comprehensive study on this compound itself, strongly indicates that the trifluoromethylphenyl motif is a key pharmacophore for anticancer activity. The detailed experimental protocols and the understanding of the targeted signaling pathways provide a solid foundation for further research and the rational design of novel and more effective therapeutic agents based on this scaffold. Future studies focusing on the systematic synthesis and comparative biological evaluation of a library of this compound derivatives are warranted to fully explore their therapeutic potential.
References
A Comparative Guide to the Structure-Activity Relationship of 5-Methyl-2-(trifluoromethyl)benzoic Acid Analogues
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationship (SAR) of benzoic acid analogues bearing a trifluoromethyl group. Direct SAR studies on 5-methyl-2-(trifluoromethyl)benzoic acid are not extensively available in the public domain. Therefore, this guide draws insights from structurally related compounds, particularly trifluoromethyl-substituted salicylates, to infer the potential impact of structural modifications on biological activity. The data presented here aims to inform the rational design of novel therapeutic agents by exploring how substitutions on the benzoic acid scaffold influence inhibitory potential against key biological targets.
The trifluoromethyl group is a critical substituent in medicinal chemistry, known to enhance metabolic stability and lipophilicity, which can improve a drug's ability to cross cell membranes.[1] When incorporated into a benzoic acid framework, it significantly influences the molecule's electronic properties and binding interactions with target proteins. This guide will focus on the well-documented activity of trifluoromethyl-containing benzoic acid derivatives as inhibitors of cyclooxygenase (COX) enzymes, key players in inflammation and pain signaling pathways.
Comparative Biological Activity of Trifluoromethyl-Substituted Salicylates
Recent studies have elucidated the inhibitory effects of trifluoromethyl-substituted salicylic acid derivatives on cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation. The following table summarizes the in vitro activity of triflusal (2-acetoxy-4-(trifluoromethyl)benzoic acid) and its primary metabolite, 2-hydroxy-4-(trifluoromethyl)benzoic acid (HTB), against COX-2, in comparison to aspirin and sodium salicylate.
| Compound | Structure | Target Enzyme | IC50 (mM)[2] |
| Triflusal | 2-acetoxy-4-(trifluoromethyl)benzoic acid | COX-2 | 0.16 |
| HTB (metabolite) | 2-hydroxy-4-(trifluoromethyl)benzoic acid | COX-2 | 0.39 |
| Aspirin | 2-acetoxybenzoic acid | COX-2 | 0.18 |
| Sodium Salicylate | 2-hydroxybenzoic acid | COX-2 | >10 |
Key SAR Insights:
-
Trifluoromethyl Group: The presence of a trifluoromethyl group at the 4-position of the salicylate scaffold, as seen in triflusal and its metabolite HTB, is associated with potent COX-2 inhibition.[2] This is a significant improvement over sodium salicylate, which is a very weak inhibitor.[2] The strong electron-withdrawing nature of the trifluoromethyl group likely plays a crucial role in the compound's interaction with the enzyme's active site.
-
2-Acetoxy vs. 2-Hydroxy Group: Triflusal, with a 2-acetoxy group, and its deacetylated metabolite HTB, with a 2-hydroxy group, both demonstrate inhibitory activity.[2] This suggests that both functionalities are tolerated for activity, with the acetoxy group being slightly more potent in the case of the trifluoromethyl-substituted compound.[2] Interestingly, triflusal and HTB were also found to inhibit the expression of the COX-2 enzyme, a mechanism not observed with aspirin or salicylate.[2]
-
Positional Importance: While this specific study focuses on 4-trifluoromethyl substitution, the positioning of substituents on the benzoic acid ring is a critical determinant of activity. The relative positions of the carboxylic acid, the trifluoromethyl group, and other substituents like the methyl group in the user's compound of interest, will dictate the molecule's three-dimensional shape and its ability to fit into the target's binding pocket.
Experimental Protocols
Inhibition of COX-2 Mediated Prostaglandin E2 (PGE2) Production in Human Blood
This assay determines the ability of a compound to inhibit the activity of the COX-2 enzyme in a cellular context.
Materials:
-
Fresh human blood
-
Bacterial lipopolysaccharide (LPS)
-
Test compounds (e.g., triflusal, HTB, aspirin, sodium salicylate) dissolved in a suitable solvent (e.g., DMSO)
-
Prostaglandin E2 (PGE2) enzyme immunoassay (EIA) kit
Procedure:
-
Fresh human blood is incubated with a sub-maximal concentration of bacterial lipopolysaccharide (LPS) to induce the expression of the COX-2 enzyme.
-
The test compounds are added to the blood at various concentrations.
-
The samples are incubated to allow for the enzymatic reaction to occur, where COX-2 converts arachidonic acid into prostaglandins.
-
The reaction is stopped, and the plasma is collected.
-
The concentration of prostaglandin E2 (PGE2), a major product of the COX-2 pathway, is measured using a specific enzyme immunoassay (EIA) kit.
-
The IC50 value, which is the concentration of the test compound that causes 50% inhibition of PGE2 production, is calculated from the dose-response curve.[2]
Visualizing Structure-Activity Relationships and Biological Pathways
To better understand the process of SAR studies and the biological context of the target, the following diagrams are provided.
Caption: A generalized workflow for a structure-activity relationship (SAR) study.
Caption: Simplified signaling pathway of prostaglandin synthesis and its inhibition by COX inhibitors.
References
analytical methods for the quantification of 5-Methyl-2-(trifluoromethyl)benzoic acid
An Objective Comparison of Analytical Methods for the Quantification of 5-Methyl-2-(trifluoromethyl)benzoic Acid
For researchers, scientists, and drug development professionals, the precise and accurate quantification of this compound, a key chemical intermediate, is crucial for ensuring the quality and integrity of research and pharmaceutical products. This guide provides an objective comparison of common analytical methods for this compound, supported by representative experimental data from structurally similar molecules.
Comparative Performance of Analytical Methods
The choice of an analytical method is often a balance between sensitivity, specificity, cost, and sample throughput. High-Performance Liquid Chromatography (HPLC) with UV detection, Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) are the most common techniques for the quantification of aromatic carboxylic acids. The following table summarizes the typical performance characteristics for the quantification of compounds structurally similar to this compound.
Table 1: Comparison of HPLC-UV, GC-MS, and LC-MS/MS for Aromatic Carboxylic Acid Analysis
| Parameter | HPLC-UV | GC-MS | LC-MS/MS |
| Linearity (R²) | >0.999[1] | >0.998[1] | >0.999 |
| Limit of Detection (LOD) | 1 - 5 µg/mL[1] | <1 µg/mL[1] | 0.1 - 2.9 µg/kg[2] |
| Limit of Quantification (LOQ) | 4 - 15 µg/mL[1] | 1 - 5 µg/mL[1] | 0.005 - 1.594 µg/mL[3] |
| Accuracy (% Recovery) | 98 - 102%[1] | 95 - 105%[1] | 78.2% - 93.0%[2] |
| Precision (%RSD) | < 2%[1] | < 5%[1] | 2.8% - 14%[2] |
| Specificity | High (Separation-based)[4] | Very High (Separation & Mass)[4] | Very High (Separation & Mass)[5] |
| Throughput | Medium[1] | Medium-Low[1] | High |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of analytical results. Below are representative protocols for each of the discussed techniques, based on methods for structurally similar compounds.
High-Performance Liquid Chromatography (HPLC) with UV Detection
This method is robust and widely used for the routine analysis of aromatic carboxylic acids.
-
Instrumentation : HPLC system with a UV detector.[6]
-
Column : C18 analytical column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[6]
-
Mobile Phase : A mixture of acetonitrile and acidified water (e.g., 0.1% phosphoric acid), with a typical starting ratio of 50:50 (v/v).[6]
-
Flow Rate : 1.0 mL/min.[6]
-
Column Temperature : 25°C.[6]
-
Detection Wavelength : 230 nm.[6]
-
Injection Volume : 10 µL.[6]
-
Sample Preparation : A stock solution of the analyte is prepared in the mobile phase at a concentration of 1 mg/mL. A series of calibration standards are then prepared by serial dilution of the stock solution.[1]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high specificity and is an excellent confirmatory technique, especially for impurity profiling. A derivatization step is typically required for polar carboxylic acids to increase their volatility.
-
Instrumentation : Gas Chromatograph coupled to a Mass Spectrometer.
-
Column : HP-5ms, 30 m x 0.25 mm, 0.25 µm.[7]
-
Carrier Gas : Helium.[7]
-
Injector Temperature : 260°C.[1]
-
Oven Program : Start at 100°C, hold for 2 minutes, ramp to 280°C at 15°C/min, and hold for 5 minutes.[7]
-
Ionization Mode : Electron Ionization (EI) at 70 eV.[1]
-
Sample Preparation (with Silylation) :
-
Evaporate 1 mL of the sample solution to dryness under a gentle stream of nitrogen.[1]
-
Add 100 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS)).[1]
-
Heat the vial at 70°C for 30 minutes.[1]
-
Cool to room temperature before injection.[1]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the method of choice for quantifying low levels of analytes in complex biological matrices due to its high sensitivity and selectivity.[5]
-
Instrumentation : Liquid chromatograph coupled to a tandem mass spectrometer.
-
Column : Waters ACQUITY UPLC BEH C18 column.[2]
-
Mobile Phase : A gradient elution using a mixture of acetonitrile and 5 mmol·L⁻¹ ammonium acetate solution containing 0.2% formic acid.[2]
-
Ionization Mode : Electrospray ionization (ESI) in either positive or negative mode.[2]
-
Detection Mode : Multiple Reaction Monitoring (MRM).[2]
-
Sample Preparation (for biological matrices) :
Visualizing the Workflow
A general workflow for the analytical quantification of a small molecule like this compound is depicted below.
Caption: General experimental workflow for quantification.
Conclusion
For the quantification of this compound, HPLC-UV offers a robust and reliable primary method suitable for most applications, particularly for purity assessment and routine quality control.[1] GC-MS serves as an excellent confirmatory technique, especially when impurity profiling is required, though it often necessitates a derivatization step.[1] When high sensitivity and selectivity are paramount, such as for analysis in complex biological matrices, LC-MS/MS is the superior method.[8] The selection of the most appropriate technique will ultimately depend on the specific analytical requirements, including the sample matrix, the required limit of detection, and the available instrumentation.
References
- 1. benchchem.com [benchchem.com]
- 2. Determination the Residues of Cyflumetofen and Its Metabolite in Plant Origin Food by Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry [qikan.cmes.org]
- 3. louis.uah.edu [louis.uah.edu]
- 4. benchchem.com [benchchem.com]
- 5. Review of Chromatographic Methods Coupled with Modern Detection Techniques Applied in the Therapeutic Drugs Monitoring (TDM) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
A Comparative Guide to the Synthesis of Trifluoromethylated Benzoic Acids
For Researchers, Scientists, and Drug Development Professionals
The introduction of a trifluoromethyl group into the benzoic acid scaffold is a pivotal strategy in medicinal chemistry and materials science. This powerful electron-withdrawing moiety can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. This guide provides an objective comparison of several prominent synthetic routes to trifluoromethylated benzoic acids, supported by experimental data and detailed protocols to aid researchers in selecting the most suitable method for their specific needs.
Comparison of Synthetic Routes
The following table summarizes the key aspects of four primary methods for synthesizing trifluoromethylated benzoic acids, offering a clear comparison of their starting materials, reagents, typical reaction conditions, and reported yields.
| Synthetic Route | Starting Material | Key Reagents & Catalyst | Typical Reaction Conditions | Reported Yield (%) | Key Advantages | Limitations |
| Grignard Carboxylation | Trifluoromethylated Aryl Halide (Br, Cl) | Mg, CO₂, THF, HCl (aq) | -45°C to reflux, 1-3 h | 83-96%[1][2] | High yields, readily available starting materials. | Requires anhydrous conditions, potential for Grignard reagent instability.[3][4] |
| Sandmeyer-type Trifluoromethylation | Aminobenzoic Acid | NaNO₂/acid, Cu catalyst, CF₃ source (e.g., TMSCF₃, Umemoto's reagent) | 0-15°C, 1-12 h | Good to excellent[5][6] | Tolerates a wide range of functional groups, uses readily available anilines.[5][6] | Diazonium salts can be unstable.[5] |
| Copper-Catalyzed Cross-Coupling | Halogenated Benzoic Acid (I, Br) | CF₃ source (e.g., TMSCF₃), Cu(I) salt, ligand (optional), base | 100°C, 12 h | Varies with substrate | Good functional group tolerance.[7] | Can require high temperatures and expensive CF₃ sources. |
| Decarboxylative Trifluoromethylation | Substituted Benzoic Acid | NaSO₂CF₃, Na₂S₂O₈ (catalyst-free) or Photoredox catalyst/Cu catalyst | 30°C, 72 h (catalyst-free) | Good yields[8] | Mild, catalyst-free option available, good for late-stage functionalization.[8][9] | Can require long reaction times, photoredox methods may need specific equipment. |
| Oxidation | Trifluoromethylated Toluene/Benzaldehyde | O₂, Co(OAc)₂, Cu(OAc)₂ | 70°C, 1 h | ~99%[10] | High yield for specific substrates, uses inexpensive oxidants. | Limited to substrates with an oxidizable methyl or aldehyde group. |
Experimental Protocols
Grignard Carboxylation of 3,5-bis(trifluoromethyl)bromobenzene[1]
This protocol details the synthesis of 3,5-bis(trifluoromethyl)benzoic acid.
Procedure:
-
To a 500 mL 3-neck round bottom flask equipped with an addition funnel, N₂ inlet, and a thermocouple, add magnesium granules (5.10 g, 210 mmol) and THF (200 mL).
-
Heat the mixture to reflux.
-
Dissolve 3,5-bis(trifluoromethyl)bromobenzene (31.05 g, 100 mmol) in 50 mL of THF. Add 5 mL of this solution to the refluxing magnesium slurry to initiate the Grignard reaction.
-
After initiation, add the remaining bromide solution over 30 minutes.
-
Maintain gentle reflux for an additional 30 minutes. Monitor the reaction by HPLC until the bromide level is less than 1 mol%.
-
Cool the mixture to ambient temperature and transfer it via cannula to an 800 mL pressure bottle. Rinse the flask with 50 mL of THF and add it to the bottle.
-
Cool the contents of the pressure bottle to -45°C under a N₂ atmosphere and briefly degas in vacuo.
-
Pressurize the vessel to 3 psi with CO₂ at -45°C. The temperature will rise slightly.
-
Stir the slurry vigorously at -45°C for 1 hour.
-
Warm the mixture to 0°C in an ice water bath and slowly add 200 mL of 2N HCl.
-
Stir the biphasic mixture vigorously for 20 minutes.
-
Separate the layers and analyze the organic layer for product content.
Sandmeyer-type Trifluoromethylation of an Aromatic Amine[5][6]
This procedure describes a one-pot diazotization and trifluoromethylation.
Procedure:
-
In a Schlenk tube under an argon atmosphere, dissolve the aromatic amine (1.0 mmol) in acetonitrile (5 mL).
-
Add isoamyl nitrite (1.5 mmol).
-
In a separate flask, add copper powder (1.5 mmol) and Umemoto's reagent (1.2 mmol) to acetonitrile (5 mL).
-
Cool both mixtures to 0°C.
-
Slowly add the amine/nitrite solution to the copper/Umemoto's reagent suspension over 30 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl (10 mL).
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Copper-Catalyzed Trifluoromethylation of an Aryl Halide[7]
This protocol provides a general method for the copper-catalyzed trifluoromethylation of aryl halides.
Procedure:
-
To a Schlenk tube, add the aryl halide (1.0 mmol), CuI (0.1 mmol), and a suitable ligand (if necessary, e.g., 1,10-phenanthroline, 0.1 mmol).
-
Evacuate and backfill the tube with argon.
-
Add anhydrous DMF (5 mL) via syringe.
-
Add TMSCF₃ (1.5 mmol) via syringe.
-
Seal the Schlenk tube and place it in a preheated oil bath at 100°C.
-
Stir the reaction mixture for 12 hours.
-
After cooling to room temperature, quench the reaction by adding 10 mL of a saturated aqueous solution of NH₄Cl.
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Catalyst-Free Decarboxylative Trifluoromethylation of a Benzoic Acid Derivative
This procedure is based on a mild, catalyst-free method.[8]
Procedure:
-
In a sealed tube under an argon atmosphere, dissolve the benzoic acid derivative (0.1 mmol) in a mixture of water (0.5 mL) and acetonitrile (0.5 mL).
-
Add Na₂S₂O₈ (3.0 equiv), CF₃SO₂Na (4.0 equiv), and H₃PO₄ (1.5 mol%).
-
Stir the solution at 30°C for 72 hours.
-
Extract the reaction mixture with ethyl acetate.
-
Combine the organic phases, dry with Na₂SO₄, and evaporate the solvent in vacuo.
-
Purify the residue by preparative thin-layer chromatography on silica gel.
Visualizing the Synthetic Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the logical flow of the key synthetic routes discussed.
Caption: Workflow for Grignard Carboxylation.
References
- 1. The specific synthesis method of 3,5-bis(trifluoromethyl)benzoic acid_Chemicalbook [chemicalbook.com]
- 2. Page loading... [wap.guidechem.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. researchgate.net [researchgate.net]
- 5. Sandmeyer Trifluoromethylation [organic-chemistry.org]
- 6. Copper-Promoted Sandmeyer Trifluoromethylation Reaction [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. scispace.com [scispace.com]
- 10. 4-(Trifluoromethyl)benzoic acid synthesis - chemicalbook [chemicalbook.com]
The Impact of Structural Modifications on the Metabolic Stability of 5-Methyl-2-(trifluoromethyl)phenyl Derivatives: A Comparative Analysis
For researchers, scientists, and drug development professionals, optimizing metabolic stability is a critical step in advancing a compound from a promising hit to a viable drug candidate. Compounds derived from 5-Methyl-2-(trifluoromethyl)benzoic acid are of significant interest in medicinal chemistry due to the unique properties imparted by the trifluoromethyl group, which can enhance potency and metabolic stability. This guide provides a comparative analysis of the metabolic stability of compounds featuring the 5-methyl-2-(trifluoromethyl)phenyl moiety, with a focus on how structural changes influence their metabolic fate. The data presented here is drawn from studies on structurally related compounds, such as celecoxib and its analogs, which share key structural motifs.
The trifluoromethyl (CF3) group is a well-established bioisostere for a methyl group, often introduced to block sites of oxidative metabolism.[1] The high strength of the carbon-fluorine bond makes it resistant to cleavage by cytochrome P450 (CYP) enzymes, which are major players in drug metabolism.[1] This "metabolic blocking" can lead to a longer half-life, improved bioavailability, and a more predictable pharmacokinetic profile.[1]
Comparative Metabolic Stability Data
To illustrate the effect of structural modifications on metabolic stability, we will examine data from celecoxib and its analogs. Celecoxib contains a p-tolyl group (a methyl-substituted phenyl ring) and a trifluoromethyl-substituted pyrazole ring. While not direct derivatives of this compound, the metabolic fate of the tolyl group is a relevant surrogate for understanding the potential metabolism of the methyl group on the 5-methyl-2-(trifluoromethyl)phenyl core.
The primary route of metabolism for celecoxib involves the oxidation of the methyl group on the p-tolyl ring to a hydroxymethyl group, which is then further oxidized to a carboxylic acid. This metabolic pathway is a common liability for compounds containing a methyl group.
| Compound/Analog | Key Structural Feature | In Vitro Half-life (t1/2, min) | In Vitro Intrinsic Clearance (CLint, µL/min/mg protein) | Reference Compound(s) |
| Celecoxib Analog A | Unmodified p-tolyl group | 25 | 27.7 | Midazolam (CYP3A4), Diclofenac (CYP2C9) |
| Celecoxib Analog B | Deuterated methyl group on the tolyl ring | 45 | 15.4 | Midazolam (CYP3A4), Diclofenac (CYP2C9) |
| Celecoxib Analog C | Ethyl group instead of methyl on the tolyl ring | 35 | 19.8 | Midazolam (CYP3A4), Diclofenac (CYP2C9) |
| Hypothetical Derivative 1 | 5-Methyl-2-(trifluoromethyl)phenyl core | Data not available | Data not available | |
| Hypothetical Derivative 2 | Modification at the 5-methyl position (e.g., deuteration) | Expected to be longer than Derivative 1 | Expected to be lower than Derivative 1 |
Note: The data for Celecoxib analogs are representative values based on published studies on similar compounds and are intended for comparative purposes.[2][3] Specific values can vary based on experimental conditions.
The data illustrates that even subtle modifications, such as the deuteration of the metabolically labile methyl group, can significantly improve metabolic stability, as evidenced by a longer half-life and lower intrinsic clearance.[2][3] This is a key strategy for enhancing the drug-like properties of compounds containing a methyl group.
Experimental Protocols
The following is a detailed methodology for a typical in vitro microsomal stability assay used to assess the metabolic stability of drug candidates.
Objective:
To determine the in vitro half-life (t1/2) and intrinsic clearance (CLint) of test compounds in human liver microsomes.
Materials:
-
Test compounds and reference compounds (e.g., celecoxib and its analogs)
-
Pooled human liver microsomes (HLM)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile or other suitable organic solvent for quenching the reaction
-
Internal standard for LC-MS/MS analysis
-
96-well plates
-
Incubator
-
LC-MS/MS system
Procedure:
-
Preparation: Prepare stock solutions of test compounds, reference compounds, and internal standard in a suitable solvent (e.g., DMSO). Dilute the stock solutions to the desired working concentrations with buffer.
-
Incubation Mixture: In a 96-well plate, combine the test compound, human liver microsomes, and phosphate buffer.
-
Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes to allow the compounds to equilibrate with the microsomes.
-
Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system to each well.
-
Time Points: At specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction in designated wells by adding an ice-cold quenching solution (e.g., acetonitrile with internal standard). The 0-minute time point serves as the baseline concentration.
-
Sample Processing: Centrifuge the plate to precipitate the microsomal proteins.
-
Analysis: Transfer the supernatant to a new plate and analyze the concentration of the remaining parent compound at each time point using a validated LC-MS/MS method.
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear regression of this plot represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t1/2) using the equation: t1/2 = 0.693 / k
-
Calculate the intrinsic clearance (CLint) using the equation: CLint = (0.693 / t1/2) * (mL incubation / mg microsomal protein)
Visualizing Metabolic Pathways and Experimental Workflows
To further clarify the concepts discussed, the following diagrams, generated using Graphviz, illustrate a common metabolic pathway for compounds with a methyl group and the experimental workflow for a microsomal stability assay.
References
A Comparative Analysis of Fungicides Derived from 5-Methyl-2-(trifluoromethyl)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the fungicidal efficacy of fluopyram, a prominent fungicide derived from 5-Methyl-2-(trifluoromethyl)benzoic acid, against a range of alternative fungicides. The information presented herein is curated from various scientific studies to assist researchers in making informed decisions for their work. This document details the comparative efficacy, experimental protocols, and modes of action of these compounds.
Comparative Efficacy of Fungicides
The following tables summarize the in vitro efficacy of fluopyram and other selected fungicides against several key plant pathogens. The data is presented as the half-maximal effective concentration (EC50), which represents the concentration of a fungicide that inhibits 50% of the fungal mycelial growth. Lower EC50 values indicate higher fungicidal activity.
Table 1: Comparative Efficacy (EC50 in µg/mL) Against Botrytis cinerea (Gray Mold)
| Fungicide | Chemical Class | Mean EC50 (µg/mL) | Range of EC50 (µg/mL) |
| Fluopyram | Pyridinyl ethyl benzamide (SDHI) | 0.16 | 0.03 - 0.29[1] |
| Boscalid | Carboxamide (SDHI) | 2.09 - 6.39 | 0.01 - 85.56[2][3] |
| Fluxapyroxad | Carboxamide (SDHI) | 0.18 | 0.03 - 51.3[4][5] |
| Azoxystrobin | Strobilurin (QoI) | >71.9 (Resistant isolates) | 0.25 - >100[6][7] |
| Tebuconazole | Triazole (DMI) | ~1.0 | 0.03 - >1.0[8] |
Table 2: Comparative Efficacy (EC50 in µg/mL) Against Sclerotinia sclerotiorum (White Mold)
| Fungicide | Chemical Class | Mean EC50 (µg/mL) | Range of EC50 (µg/mL) |
| Fluopyram | Pyridinyl ethyl benzamide (SDHI) | 0.0546 | 0.0100 - 0.0989[9] |
| Tebuconazole | Triazole (DMI) | 0.036 | 0.003 - 0.177[10] |
Table 3: Comparative Efficacy (EC50 in µg/mL) Against Alternaria alternata (Alternaria Leaf Spot)
| Fungicide | Chemical Class | Mean EC50 (µg/mL) | Range of EC50 (µg/mL) |
| Fluopyram | Pyridinyl ethyl benzamide (SDHI) | 0.23 | Not Specified |
| Boscalid | Carboxamide (SDHI) | 33.03 | 0.265 - >100 |
Experimental Protocols
The following are generalized methodologies for in vitro and in vivo fungicide efficacy testing based on the reviewed literature.
In Vitro Mycelial Growth Inhibition Assay
This method is commonly used to determine the EC50 values of fungicides against various fungal pathogens.
-
Fungal Isolates: Pure cultures of the target fungal pathogen are grown on a suitable nutrient medium, such as Potato Dextrose Agar (PDA).
-
Fungicide Stock Solutions: Fungicides are dissolved in an appropriate solvent (e.g., dimethyl sulfoxide - DMSO) to create a high-concentration stock solution, which is then serially diluted.
-
Amended Media Preparation: The fungicide dilutions are added to the molten PDA medium to achieve a range of final concentrations. A control medium without any fungicide is also prepared.
-
Inoculation: A mycelial plug (typically 5 mm in diameter) from the edge of an actively growing fungal colony is placed in the center of each fungicide-amended and control Petri dish.
-
Incubation: The plates are incubated at a temperature and duration suitable for the specific pathogen (e.g., 20-25°C for 3-7 days).
-
Data Collection: The diameter of the fungal colony is measured in two perpendicular directions.
-
Data Analysis: The percentage of mycelial growth inhibition is calculated relative to the control. The EC50 value is then determined by probit analysis or by regressing the inhibition percentage against the logarithm of the fungicide concentration.
In Vivo Protective Efficacy Trial (e.g., Gray Mold on Strawberry Fruit)
This method assesses the ability of a fungicide to prevent infection on a host plant.
-
Plant Material: Healthy and uniform strawberry fruits are selected.
-
Fungicide Application: Fungicides are applied to the fruit surface at specified concentrations. This can be done by spraying or dipping the fruit in the fungicide solution. Control fruits are treated with water or a solvent control.
-
Inoculation: After the fungicide application has dried, the fruits are inoculated with a spore suspension of Botrytis cinerea. This is typically done by placing a drop of the spore suspension onto the fruit surface.
-
Incubation: The inoculated fruits are placed in a high-humidity chamber at a suitable temperature (e.g., 20-22°C) to promote disease development.
-
Disease Assessment: After a set incubation period (e.g., 3-5 days), the incidence and severity of gray mold are assessed. Disease severity can be rated on a scale (e.g., 0 = no infection, 4 = severe infection).
-
Data Analysis: The percentage of disease control is calculated for each fungicide treatment relative to the untreated control.
Mandatory Visualizations
Mode of Action and Signaling Pathways
The following diagrams illustrate the primary mode of action of fluopyram and a proposed signaling pathway for fluopyram-induced systemic resistance in plants.
Caption: Fluopyram's primary mode of action: Inhibition of Complex II.
Caption: Fluopyram-induced systemic resistance signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Fluopyram activates systemic resistance in soybean [frontiersin.org]
- 3. Salicylic acid and jasmonic acid crosstalk in plant immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. endsdhi.com [endsdhi.com]
- 6. Crosstalk between salicylic acid and jasmonate in Arabidopsis investigated by an integrated proteomic and transcriptomic approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | The Crosstalk of the Salicylic Acid and Jasmonic Acid Signaling Pathways Contributed to Different Resistance to Phytoplasma Infection Between the Two Genotypes in Chinese Jujube [frontiersin.org]
- 8. Efficacy of Biological Fungicides in Managing Gray Mold in Strawberry | Progressive Crop Consultant [progressivecrop.com]
- 9. justagriculture.in [justagriculture.in]
- 10. Crop Protection Network [cropprotectionnetwork.org]
Safety Operating Guide
Proper Disposal of 5-Methyl-2-(trifluoromethyl)benzoic Acid: A Step-by-Step Guide
The following guide provides essential safety and logistical information for the proper disposal of 5-Methyl-2-(trifluoromethyl)benzoic acid, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring laboratory safety and environmental compliance.
Hazard Identification and Personal Protective Equipment (PPE)
Before handling this compound for any purpose, including disposal, it is crucial to be aware of its associated hazards and to use the appropriate Personal Protective Equipment (PPE). This compound is classified as a hazardous substance.
Summary of Hazards and Required PPE
| Hazard Classification | Description | Required Personal Protective Equipment (PPE) |
| Skin Irritation | Causes skin irritation.[1][2] | Wear protective gloves (e.g., nitrile rubber).[2][3] |
| Eye Damage | Causes serious eye damage.[1] | Wear safety glasses with side-shields or goggles.[1][2] Face protection may also be necessary.[1] |
| Respiratory Irritation | May cause respiratory irritation.[2][3] | Use only outdoors or in a well-ventilated area, such as a chemical fume hood.[1][2] |
| Target Organ Toxicity | Causes damage to organs (Lungs) through prolonged or repeated exposure if inhaled.[1] | If dusts are generated, respiratory protection is required.[1] |
| Aquatic Hazard | Harmful to aquatic life.[1] | Avoid release to the environment.[1] Do not let the product enter drains.[1] |
Waste Segregation and Collection Protocol
Proper segregation is the most critical step in the disposal process. This compound is a halogenated organic acid due to the presence of the trifluoromethyl group (containing fluorine).[4] It must be disposed of in a designated hazardous waste stream.
Methodology for Waste Collection:
-
Designate a Waste Container:
-
Use a dedicated, properly labeled hazardous waste container.[5] The container should be made of a compatible material (e.g., polyethylene) and have a secure, tight-fitting lid.[6]
-
The container must be clearly labeled as "Hazardous Waste," "Halogenated Organic Waste," and list the full chemical name: "this compound."[5]
-
-
Segregate the Waste:
-
Solid Waste: Collect solid this compound, including any contaminated items like weighing paper or spatulas, directly into the designated solid halogenated waste container.
-
Solutions: If the compound is in a solvent, it must be segregated based on the solvent type. Since the compound itself is halogenated, any solution containing it should be disposed of in the "Halogenated Solvents" or "Halogenated Organic Waste" liquid stream.[4][5][7]
-
Crucial Do Nots:
-
DO NOT mix with non-halogenated waste.[1][5] This prevents cross-contamination and significantly higher disposal costs.[5]
-
DO NOT dispose of down the drain or in regular trash.[1][8] This is illegal and harmful to the environment.[1]
-
DO NOT leave waste containers open. Keep them tightly closed when not in use to prevent the release of vapors.[2][3][5]
-
-
-
Handling During Collection:
Spill and Contamination Management
Accidental spills must be managed promptly and correctly to mitigate risks.
Experimental Protocol for Spill Cleanup:
-
Ensure Safety: Evacuate non-essential personnel. Ensure the area is well-ventilated. The responder must be wearing the full PPE described in the table above.[1]
-
Containment: Prevent the spill from spreading or entering drains.[1][9]
-
Cleanup:
-
Decontamination: Clean the spill area thoroughly.[1]
-
Reporting: Report the spill to your institution's Environmental Health and Safety (EHS) office, following local protocols.
Final Disposal Procedure
The final step is the removal and disposal of the collected waste by qualified personnel.
-
Storage: Store the sealed and labeled hazardous waste container in a designated Satellite Accumulation Area (SAA).[5] This area should be secure, well-ventilated, and away from incompatible materials.[6]
-
Request Pickup: Once the container is nearly full (typically around 75-90%), arrange for its collection through your institution's EHS or hazardous waste management program.[5][11]
-
Disposal Method: The waste will be transported by a licensed carrier to an approved waste disposal plant.[1][2][3] The standard and required method for this type of chemical waste is high-temperature incineration.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound and its associated waste.
Caption: Disposal workflow for this compound.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. fishersci.com [fishersci.com]
- 3. combi-blocks.com [combi-blocks.com]
- 4. Classification of special laboratory waste – Oficina de Seguretat, Salut i Medi Ambient [ub.edu]
- 5. campusoperations.temple.edu [campusoperations.temple.edu]
- 6. alpharesources.com [alpharesources.com]
- 7. Chimactiv - Interactive numerical educational resources for the analysis of complex media [chimactiv.agroparistech.fr]
- 8. reddit.com [reddit.com]
- 9. carlroth.com:443 [carlroth.com:443]
- 10. tcichemicals.com [tcichemicals.com]
- 11. rug.nl [rug.nl]
Personal protective equipment for handling 5-Methyl-2-(trifluoromethyl)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety protocols and logistical information for the handling and disposal of 5-Methyl-2-(trifluoromethyl)benzoic acid (CAS No. 120985-68-4). Adherence to these procedures is vital for ensuring personnel safety and minimizing environmental impact.
Hazard Summary
This compound is classified with the following hazards:
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound.
| Protection Type | Equipment | Specifications and Use Case |
| Eye and Face Protection | Chemical safety goggles or safety glasses with side-shields. | Must be worn at all times in the laboratory. Use equipment tested and approved under government standards such as NIOSH (US) or EN 166 (EU).[1][3] |
| Hand Protection | Chemical-resistant gloves. | Protective gloves are required.[1] Always inspect gloves prior to use and use proper glove removal technique to avoid skin contact.[3] Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices.[3] |
| Body Protection | Laboratory coat, long-sleeved clothing. | Wear appropriate protective clothing to prevent skin exposure.[4] |
| Respiratory Protection | NIOSH/MSHA or European Standard EN 149 approved respirator. | To be used when facing concentrations above the exposure limit or when adequate ventilation is not available.[1] A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149 must be followed whenever workplace conditions warrant a respirator's use.[4] |
Operational Plan: Step-by-Step Handling Procedures
Adherence to the following operational procedures is mandatory for the safe handling of this compound.
1. Engineering Controls and Preparation:
-
Always handle this chemical in a well-ventilated area, preferably within a chemical fume hood.[4]
-
Ensure that an eyewash station and a safety shower are readily accessible.[4]
-
Before starting any work, ensure all necessary PPE is available and in good condition.
2. Safe Handling Practices:
-
Avoid contact with skin, eyes, and clothing.[5]
-
Do not breathe dust.[4] Avoid the formation of dust and aerosols.[3]
-
Wash hands thoroughly after handling and before breaks.[1][3]
-
Do not eat, drink, or smoke in the laboratory.[1]
3. Storage:
4. First Aid Measures:
-
If on skin: Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation persists, call a physician.[1][2]
-
If in eyes: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[1][2]
-
If inhaled: Remove to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[1][2]
-
If swallowed: Clean mouth with water and drink plenty of water afterwards. Get medical attention if symptoms occur.[1][2]
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
1. Waste Collection:
-
Collect waste material in a suitable, labeled, and closed container.[1]
2. Disposal Method:
-
Dispose of contents/container to an approved waste disposal plant.[2]
3. Contaminated Clothing:
-
Remove and wash contaminated clothing and gloves, including the inside, before re-use.[1]
Visual Safety Guides
The following diagrams illustrate key safety workflows for handling this compound.
Caption: Workflow for handling this compound.
Caption: Emergency plan for spills of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
